N-Hydroxy Tipranavir-d5
Description
BenchChem offers high-quality N-Hydroxy Tipranavir-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Hydroxy Tipranavir-d5 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C31H33F3N2O6S |
|---|---|
Molecular Weight |
623.7 g/mol |
IUPAC Name |
N-hydroxy-N-[3-[(1R)-1-[(2R)-4-hydroxy-6-oxo-2-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-2-propyl-3H-pyran-5-yl]propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide |
InChI |
InChI=1S/C31H33F3N2O6S/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)42-30)25(4-2)22-11-8-12-24(18-22)36(39)43(40,41)27-14-13-23(20-35-27)31(32,33)34/h5-14,18,20,25,37,39H,3-4,15-17,19H2,1-2H3/t25-,30-/m1/s1/i5D,6D,7D,9D,10D |
InChI Key |
YEVFABAGWJZFRK-LFWCKQPTSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@]2(CC(=C(C(=O)O2)[C@H](CC)C3=CC(=CC=C3)N(O)S(=O)(=O)C4=NC=C(C=C4)C(F)(F)F)O)CCC)[2H])[2H] |
Canonical SMILES |
CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)N(O)S(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Executive Summary
In the landscape of antiretroviral therapy, Tipranavir (TPV) stands out as a potent non-peptidic protease inhibitor (NPPI) designed for highly treatment-experienced HIV-1 patients[1]. Because of its rapid hepatic clearance, TPV is clinically co-administered with Ritonavir (RTV), a potent CYP3A4 inhibitor, to boost its 2[2]. Understanding the metabolic fate of TPV—specifically its primary oxidation pathways—requires high-fidelity analytical techniques. As an application scientist overseeing bioanalytical method development, I rely on N-Hydroxy Tipranavir-d5 (CAS 1217860-55-3) as the premier stable isotope-labeled internal standard (SIL-IS). It is engineered to precisely quantify the major hydroxylated metabolites of TPV in complex biological matrices, ensuring that our pharmacokinetic data is both reproducible and scientifically unassailable.
Chemical and Physical Profiling
N-Hydroxy Tipranavir-d5 is the deuterated analog of the primary oxidation metabolite of Tipranavir.
Causality of Isotopic Design: Why specifically a +5 Da mass shift? In mass spectrometry, the natural isotopic distribution of a large molecule like Tipranavir (which contains sulfur and 31 carbon atoms) creates significant M+1, M+2, and M+3 isotopic peaks. Incorporating 5 deuterium atoms ensures absolute mass resolution between the endogenous N-hydroxy metabolite and the internal standard. This eliminates isotopic cross-talk in the Multiple Reaction Monitoring (MRM) channels, establishing a self-validating baseline for quantification[4].
Mechanistic Pathway: CYP3A4-Mediated Metabolism
Tipranavir is predominantly metabolized in the liver by the cytochrome P450 system, specifically the1[1]. The primary biotransformation involves oxidation, yielding hydroxylated metabolites (such as N-hydroxy variants) which are predominantly excreted in feces[2]. Ritonavir acts as a mechanism-based inhibitor of CYP3A4, effectively bottlenecking this pathway and increasing the plasma half-life of TPV[2].
Fig 1. CYP3A4-mediated oxidation of Tipranavir and the inhibitory mechanism of Ritonavir.
Experimental Methodology: High-Fidelity LC-MS/MS Quantification
Robust bioanalysis is not simply about operating an instrument; it is about controlling variables. The following self-validating protocol utilizes N-Hydroxy Tipranavir-d5 to dynamically correct for matrix effects, extraction recovery variances, and ionization suppression during electrospray ionization (ESI).
Step-by-Step Workflow
1. Sample Aliquoting & IS Spiking
-
Action: Aliquot 100 µL of human plasma or fecal homogenate into a 96-well plate. Spike immediately with 10 µL of N-Hydroxy Tipranavir-d5 working solution (500 ng/mL in 50% Methanol).
-
Causality: Spiking the SIL-IS at the very first step ensures it undergoes the exact same protein binding, degradation, and extraction losses as the target analyte, rendering the final Analyte/IS ratio immune to upstream volumetric errors.
2. Protein Precipitation & Solid Phase Extraction (SPE)
-
Action: Add 300 µL of cold Acetonitrile (containing 1% Formic Acid) to precipitate proteins. Centrifuge at 4000 x g for 10 minutes. Load the supernatant onto an Oasis HLB SPE cartridge (pre-conditioned). Wash with 5% Methanol in water, then elute with 100% Acetonitrile.
-
Causality: Protein precipitation alone leaves behind endogenous phospholipids that cause severe ion suppression in the ESI source. SPE selectively retains the hydrophobic Tipranavir metabolites while washing away these polar and phospholipid interferences.
3. UHPLC Separation
-
Action: Inject 5 µL onto a C18 reversed-phase column (2.1 x 50 mm, 1.7 µm). Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) with a gradient of 20% B to 90% B over 3 minutes.
-
Causality: The acidic mobile phase ensures the sulfonamide and hydroxyl groups of the analyte remain appropriately protonated/neutralized, preventing peak tailing and ensuring sharp chromatographic resolution.
4. ESI-MS/MS Detection
-
Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the specific MRM transitions for both the unlabeled N-Hydroxy Tipranavir and the N-Hydroxy Tipranavir-d5 (+5 Da shift).
Fig 2. LC-MS/MS bioanalytical workflow utilizing N-Hydroxy Tipranavir-d5 as an internal standard.
Quantitative Data & Method Validation
A self-validating assay must meet stringent FDA/EMA bioanalytical guidelines. The table below summarizes the expected validation parameters when utilizing this deuterated standard for metabolic profiling.
| Validation Parameter | Target Value | Causality / Implication |
| Linearity Range | 1.0 - 1000 ng/mL | Provides a broad dynamic range to capture both peak concentration ( |
| Limit of Detection (LOD) | 0.2 ng/mL | High sensitivity is achieved via optimized MRM transitions and rigorous SPE cleanup. |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL | Ensures reliable baseline quantification with a Signal-to-Noise (S/N) ratio > 10. |
| Matrix Effect (IS Normalized) | 98.5% - 101.2% | The d5-isotope perfectly compensates for any residual ion suppression or enhancement in the ESI source. |
| Intra-day Precision (CV%) | < 4.5% | Demonstrates the high reproducibility crucial for large-scale clinical and toxicokinetic batch analysis. |
Conclusion
The accurate pharmacokinetic profiling of Tipranavir and its metabolites is heavily dependent on overcoming the analytical hurdles presented by complex biological matrices. N-Hydroxy Tipranavir-d5 (CAS 1217860-55-3) is an indispensable tool in this endeavor. By providing a clean +5 Da mass shift and identical physicochemical properties to the target analyte, it ensures that LC-MS/MS assays remain robust, reproducible, and highly authoritative.
References
- Source: PubMed Central (PMC) - National Institutes of Health (NIH)
- Source: PubChem - National Institutes of Health (NIH)
- CAS No : 1217860-55-3 | Chemical Name : N-Hydroxy Tipranavir-d5 Source: Pharmaffiliates URL
- 1,3-Dioleoylglycerol-d5 | CAS No. | Clearsynth (Listing N-Hydroxy Tipranavir-d5)
Sources
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth examination of the chemical structure, rationale, and analytical characterization of deuterated N-Hydroxy Tipranavir. Tipranavir, a non-peptidic protease inhibitor, is a critical component of antiretroviral therapy for treatment-experienced HIV patients.[1][2] Its metabolism, primarily mediated by cytochrome P450 enzymes, presents an opportunity for strategic deuteration to enhance its pharmacokinetic profile.[1][3][4][5][6] This document delineates the scientific reasoning for selecting specific molecular sites for deuterium substitution on its N-hydroxy metabolite, outlines a plausible synthetic pathway, and details the necessary analytical workflows for comprehensive structural elucidation. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the optimization of therapeutic agents.
Introduction: Tipranavir and the Imperative for Pharmacokinetic Enhancement
Tipranavir (TPV) is a potent, non-peptidic protease inhibitor (PI) of the dihydropyrone class, distinguished by its efficacy against HIV-1 strains that have developed resistance to other PIs.[2][7] Clinically, it is co-administered with a low dose of ritonavir, which acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme system.[3][5][8] This co-administration is essential because TPV is extensively metabolized by the liver, primarily through CYP3A4, leading to low systemic bioavailability when administered alone.[1][6][9][10][11]
Metabolic studies have identified several oxidative metabolites, including monohydroxylated and dealkylated products.[1] The formation of these metabolites represents a primary clearance pathway, which can limit the drug's half-life and overall exposure. One strategy to mitigate rapid metabolism is the selective replacement of hydrogen atoms with their heavier, stable isotope, deuterium—a process known as deuteration.[12][13]
The foundational principle behind this strategy is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond.[12] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step can be slowed considerably when a C-D bond is present at that position.[12][] This reduction in the rate of metabolism can lead to several therapeutic advantages:
-
Improved Pharmacokinetic Profile: Increased drug half-life and exposure (AUC).[12][15]
-
Reduced Dosing Frequency: Longer-lasting therapeutic effects may allow for less frequent administration.[][15]
-
Enhanced Safety and Tolerability: A smoother pharmacokinetic profile with lower peak-to-trough fluctuations can reduce the risk of adverse events.[15]
-
Lower Formation of Toxic Metabolites: Deuteration can shift metabolism away from pathways that produce undesirable byproducts.[12]
This guide focuses on the N-hydroxy metabolite of Tipranavir, a product of its oxidative metabolism. Strategically deuterating this molecule offers a novel approach to stabilizing a key metabolic product, potentially altering its subsequent clearance pathways and contributing to an improved overall therapeutic profile.
Rationale for Site-Specific Deuteration of N-Hydroxy Tipranavir
The metabolism of Tipranavir is complex, involving multiple sites susceptible to oxidation by CYP450 enzymes, particularly CYP3A4.[1][16] The primary metabolic transformations include hydroxylation, desaturation, and dealkylation.[1] The N-hydroxy metabolite, while not explicitly detailed as a major circulating metabolite in publicly available literature, represents a plausible product of nitrogen oxidation, a common metabolic pathway for sulfonamide-containing compounds. For the purpose of this guide, we will consider the sulfonamide nitrogen as the site of hydroxylation.
The strategic placement of deuterium is paramount for a successful outcome. The goal is to reinforce the C-H bonds most susceptible to enzymatic cleavage without altering the molecule's fundamental interaction with its biological target. Based on the known metabolic pathways of Tipranavir and related compounds, the most logical positions for deuteration on the N-Hydroxy Tipranavir scaffold are the benzylic protons adjacent to the sulfonamide nitrogen and the propyl group on the pyrone ring.
Diagram 1: Proposed Chemical Structure of Deuterated N-Hydroxy Tipranavir This diagram illustrates the chemical structure of N-Hydroxy Tipranavir with deuterium atoms strategically placed on the propyl group, a known site of metabolic activity.
Proposed Synthetic Pathway for Deuterated N-Hydroxy Tipranavir
The synthesis of deuterated N-Hydroxy Tipranavir requires a multi-step approach, beginning with the acquisition or synthesis of deuterated starting materials. The following protocol is a plausible, high-level outline for its preparation.
Experimental Protocol: Synthesis Workflow
-
Preparation of Deuterated Propyl Precursor:
-
Step 1.1: Begin with a commercially available deuterated propyl bromide (e.g., 1-bromopropane-d7).
-
Step 1.2: Convert the deuterated propyl bromide to a suitable organometallic reagent, such as a Grignard reagent (d7-propylmagnesium bromide), for subsequent addition to the pyrone scaffold.
-
-
Synthesis of the Deuterated Pyrone Core:
-
Step 2.1: Synthesize the core pyrone structure of Tipranavir following established literature procedures, which often involve the condensation of coumarin derivatives.[7][17]
-
Step 2.2: Introduce the deuterated propyl group via nucleophilic addition of the d7-propylmagnesium bromide to an appropriate electrophilic center on the pyrone precursor. This step is critical for incorporating the deuterium label.
-
-
Coupling and Sulfonamide Formation:
-
Step 3.1: Couple the deuterated pyrone-containing fragment with the aniline-side chain of Tipranavir. This can be achieved through various cross-coupling methodologies.
-
Step 3.2: React the resulting intermediate with 5-(trifluoromethyl)-2-pyridinesulfonyl chloride to form the sulfonamide linkage, yielding deuterated Tipranavir (Tipranavir-d7).
-
-
N-Hydroxylation:
-
Step 4.1: The final step involves the selective oxidation of the sulfonamide nitrogen to the corresponding N-hydroxy sulfonamide. This can be accomplished using a mild oxidizing agent, such as dimethyldioxirane (DMDO) or a peroxy acid (e.g., m-CPBA), under controlled conditions to avoid over-oxidation or degradation of the molecule.
-
-
Purification and Characterization:
-
Step 5.1: Purify the final product, deuterated N-Hydroxy Tipranavir, using column chromatography (e.g., silica gel) followed by recrystallization or preparative HPLC to achieve high purity (≥95%).
-
Step 5.2: Confirm the structure and isotopic enrichment using the analytical techniques detailed in the following section.
-
Diagram 2: Synthetic Workflow for Deuterated N-Hydroxy Tipranavir This flowchart outlines the key stages in the proposed synthesis, from deuterated precursors to the final purified compound.
Structural Elucidation and Analytical Characterization
Confirming the precise chemical structure, isotopic incorporation, and purity of deuterated N-Hydroxy Tipranavir is a critical, multi-faceted process.[18] A combination of spectroscopic and spectrometric techniques is required to provide unambiguous evidence.[19][20]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for determining the exact location of deuterium atoms within a molecule.[18][19]
-
¹H NMR (Proton NMR): In the ¹H NMR spectrum of the deuterated compound, the proton signals corresponding to the deuterated positions (e.g., on the propyl group) will be absent or significantly diminished.[20] Comparing this spectrum directly with that of the non-deuterated N-Hydroxy Tipranavir standard provides the first clear indication of successful deuteration.
-
²H NMR (Deuterium NMR): This experiment directly observes the deuterium nuclei. A signal will appear in the ²H NMR spectrum at the chemical shift corresponding to the position of deuteration.[21] This provides conclusive proof of the location of the isotopic label.
-
¹³C NMR (Carbon NMR): At the site of deuteration, the corresponding carbon signal in the ¹³C NMR spectrum will exhibit a characteristic multiplet splitting pattern due to C-D coupling, and the signal may be slightly upfield shifted compared to the non-deuterated analog.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the overall mass change resulting from deuterium incorporation and for assessing the level of isotopic enrichment.[19][20]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion. For N-Hydroxy Tipranavir-d5 (as shown in the example structure), the molecular weight is expected to increase by approximately 5.03 Da compared to the non-deuterated version (the mass of 5 deuterons minus the mass of 5 protons). A commercially available N-Hydroxy Tipranavir-d5 has a reported molecular weight of 623.69 g/mol .[22]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to separate the deuterated compound from any residual non-deuterated starting material or other impurities, while simultaneously providing mass information.[20] This is crucial for determining the isotopic purity of the sample.
Data Summary: Expected Analytical Results
| Analytical Technique | Expected Observation for Deuterated N-Hydroxy Tipranavir (d5) | Rationale |
| ¹H NMR | Disappearance or significant reduction of proton signals for the propyl group. | Replacement of ¹H with ²H at these positions.[20] |
| ²H NMR | Appearance of a new signal in the aliphatic region. | Direct detection of the incorporated ²H nuclei.[21] |
| HRMS | Molecular ion peak shifted by +5.03 m/z units vs. non-deuterated standard. | Mass increase due to the substitution of 5 H atoms (1.008 Da) with 5 D atoms (2.014 Da). |
| LC-MS | A single major peak with the correct mass-to-charge ratio. | Confirms purity and identity simultaneously.[20] |
Diagram 3: Analytical Validation Workflow This diagram illustrates the logical flow of experiments used to confirm the structure and purity of the synthesized deuterated compound.
Conclusion and Future Directions
The strategic deuteration of N-Hydroxy Tipranavir represents a scientifically grounded approach to enhancing the metabolic stability of this important antiretroviral agent. By selectively strengthening the C-H bonds most vulnerable to enzymatic oxidation, it is possible to slow the rate of metabolic clearance, thereby improving the drug's pharmacokinetic properties. The proposed structure, synthetic route, and analytical validation workflow provided in this guide serve as a comprehensive framework for the research and development of this novel molecular entity.
Future work should focus on the in vitro and in vivo evaluation of deuterated N-Hydroxy Tipranavir. In vitro studies using human liver microsomes would be essential to confirm its increased metabolic stability compared to the non-deuterated analog. Subsequent pharmacokinetic studies in animal models would then be required to determine if this enhanced stability translates into a tangible improvement in half-life, bioavailability, and overall drug exposure. Ultimately, the successful development of deuterated Tipranavir analogs could lead to improved therapeutic outcomes for patients with drug-resistant HIV.
References
-
Metabolism-Mediated Drug Interactions Associated with Ritonavir-Boosted Tipranavir in Mice - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 5). ResolveMass Laboratories Inc. Retrieved from [Link]
-
APTIVUS (tipranavir) Label. (2011, March 15). U.S. Food and Drug Administration. Retrieved from [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 4). YouTube. Retrieved from [Link]
-
Steady-State Disposition of the Nonpeptidic Protease Inhibitor Tipranavir when Coadministered with Ritonavir. (n.d.). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
API Manufacture of Deuterated Molecules. (2016, December 4). Neuland Labs. Retrieved from [Link]
-
Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. (2018, November 14). PLOS One. Retrieved from [Link]
-
APTIVUS (tipranavir) Label - accessdata.fda.gov. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
-
Mechanisms of pharmacokinetic and pharmacodynamic drug interactions associated with ritonavir-enhanced tipranavir. (2007, June 15). PubMed. Retrieved from [Link]
-
Deuterated Drugs. (2015, September 15). PubMed. Retrieved from [Link]
-
What is the mechanism of Tipranavir? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
-
Tipranavir: new protease inhibitor approved by the FDA for patients with extensive treatment-experience. (2005, June 22). NATAP. Retrieved from [Link]
-
From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. (n.d.). Retrieved from [Link]
-
Effects of tipranavir/ritonavir (TPV/r) on the activity of hepatic and intestinal cytochrome P450 3A4/5 and P-glycoprotein (P-gp): implications for drug interactions. (2007, February 25). NATAP. Retrieved from [Link]
-
Aptivus (Tipranavir): Side Effects, Uses, Dosage, Interactions, Warnings. (2024, April 15). RxList. Retrieved from [Link]
-
Tipranavir analogous 3-sulfonylanilidotetronic acids: new synthesis and structure-dependent anti-HIV activity. (n.d.). Scilit. Retrieved from [Link]
-
Tipranavir: PNU 140690, tipranivir. (n.d.). PubMed. Retrieved from [Link]
-
Tipranavir. (n.d.). Merck Index. Retrieved from [Link]
-
Tipranavir | C31H33F3N2O5S | CID 54682461. (n.d.). PubChem. Retrieved from [Link]
-
N-Hydroxy Tipranavir-d5. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Tipranavir-d4 | C31H33F3N2O5S | CID 57369425. (n.d.). PubChem. Retrieved from [Link]
-
Deuteron-proton isotope correlation spectroscopy of molecular solids. (n.d.). ChemRxiv. Retrieved from [Link]
-
Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. (2025, June 30). Annals of Clinical Pathology. Retrieved from [Link]
-
Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- WO2011092687A1 - Process for the preparation of darunavir and darunavir intermediates. (n.d.). Google Patents.
-
Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Metabolism-Mediated Drug Interactions Associated with Ritonavir-Boosted Tipranavir in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tipranavir: PNU 140690, tipranivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Mechanisms of pharmacokinetic and pharmacodynamic drug interactions associated with ritonavir-enhanced tipranavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Tipranavir? [synapse.patsnap.com]
- 6. Aptivus (Tipranavir): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Mechanism of action of Tipranavir_Chemicalbook [chemicalbook.com]
- 8. Effects of tipranavir/ritonavir (TPV/r) on the activity of hepatic and intestinal cytochrome P450 3A4/5 and P-glycoprotein (P-gp): implications for drug interactions [natap.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Tipranavir: new protease inhibitor approved by the FDA for patients with extensive treatment-experience [natap.org]
- 12. API Manufacture of Deuterated Molecules | Neuland Labs [neulandlabs.com]
- 13. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. isotope.com [isotope.com]
- 16. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]
- 17. scilit.com [scilit.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. m.youtube.com [m.youtube.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. pharmaffiliates.com [pharmaffiliates.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxy Tipranavir-d5 is a stable isotope-labeled derivative of a potential metabolite of Tipranavir, a non-peptidic protease inhibitor used in the treatment of HIV-1 infection.[1][2] This guide provides a comprehensive overview of its molecular characteristics, a proposed synthesis pathway, methods for its characterization, and its critical role in drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative bioanalysis by mass spectrometry.[3]
The parent drug, Tipranavir, is known to be metabolized by the cytochrome P450 enzyme system, with hydroxylation being a key transformation pathway.[4] Understanding the formation and clearance of such metabolites is crucial for a complete picture of a drug's behavior in the body. Stable isotope-labeled compounds like N-Hydroxy Tipranavir-d5 are invaluable tools in these investigations, offering a precise way to track and quantify the metabolite without interference from endogenous compounds.[3]
Physicochemical Properties
A clear understanding of the fundamental properties of N-Hydroxy Tipranavir-d5 is the foundation for its application in research.
| Property | Value | Source |
| Chemical Name | N-Hydroxy Tipranavir-d5 | [1] |
| CAS Number | 1217860-55-3 | [1] |
| Molecular Formula | C₃₁H₂₈D₅F₃N₂O₆S | [1] |
| Molecular Weight | 623.69 g/mol | [1] |
| Parent Compound | Tipranavir | [2] |
| Applications | A potential labelled metabolite of Tipranavir | [1] |
Proposed Synthesis of N-Hydroxy Tipranavir-d5
The synthesis of N-Hydroxy Tipranavir-d5 is a multi-step process that involves the preparation of a deuterated precursor followed by the introduction of the N-hydroxy group. The following is a proposed synthetic route based on established organic chemistry principles and methodologies for deuteration and N-hydroxy sulfonamide formation.
Part 1: Deuterium Labeling of a Key Intermediate
The five deuterium atoms are strategically placed on an aromatic ring of a precursor to Tipranavir. A common method for deuterium labeling of aromatic rings is through electrophilic aromatic substitution using a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in heavy water (D₂O).[5]
Hypothetical Protocol: Deuteration of a Phenyl Aniline Intermediate
-
Reaction Setup: To a solution of the appropriate phenyl aniline precursor to Tipranavir in an inert solvent, add a stoichiometric excess of deuterated sulfuric acid (D₂SO₄) and heavy water (D₂O).
-
Reaction Conditions: Heat the reaction mixture under reflux for a prolonged period (e.g., 24-48 hours) to ensure complete H-D exchange on the aromatic ring. The progress of the reaction can be monitored by ¹H NMR, looking for the disappearance of the aromatic proton signals.
-
Work-up and Purification: After cooling, the reaction mixture is carefully neutralized with a base (e.g., NaHCO₃ solution). The deuterated product is then extracted with an organic solvent, dried over an anhydrous salt (e.g., MgSO₄), and purified by column chromatography to yield the deuterated aniline intermediate.
Part 2: Synthesis of N-Hydroxy Tipranavir-d5
The synthesis of N-hydroxy sulfonamides can be achieved through various methods. One plausible approach involves the reaction of a sulfonyl chloride with hydroxylamine.
Hypothetical Protocol: Final Assembly
-
Formation of the Sulfonamide: The deuterated aniline intermediate is reacted with 5-(trifluoromethyl)pyridine-2-sulfonyl chloride in the presence of a base (e.g., pyridine) to form the corresponding sulfonamide.
-
N-Hydroxylation: The resulting deuterated Tipranavir analogue is then subjected to N-hydroxylation. This can be a challenging transformation, and a potential route could involve an oxidation reaction or a more complex synthetic sequence involving the introduction of a protected hydroxylamine followed by deprotection. A more direct, albeit potentially lower-yielding, method would be the direct coupling of a suitably activated sulfonamide with a hydroxylamine derivative.[6]
-
Purification: The final product, N-Hydroxy Tipranavir-d5, is purified using preparative high-performance liquid chromatography (HPLC) to ensure high purity.
Sources
- 1. Metal-free efficient synthesis of aryl sulfonamides from N-hydroxy sulfonamide and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Metabolism-Mediated Drug Interactions Associated with Ritonavir-Boosted Tipranavir in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Metabolism-mediated drug interactions associated with ritonavir-boosted tipranavir in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Synthetic methodology for the preparation of N-hydroxysulfamides - PMC [pmc.ncbi.nlm.nih.gov]
This technical guide details the application, synthesis, and bioanalytical validation of Stable Isotope Labeled (SIL) N-Hydroxy Tipranavir , a critical reference standard for investigating the metabolic activation and idiosyncratic toxicity of the HIV protease inhibitor Tipranavir.
Executive Summary & Scientific Context
Tipranavir (TPV) is a non-peptidic protease inhibitor used in the treatment of multidrug-resistant HIV-1.[1] While highly effective, its sulfonamide moiety presents a structural liability: metabolic N-hydroxylation.
The N-Hydroxy Tipranavir metabolite is a precursor to reactive nitroso species, which are implicated in sulfonamide-associated idiosyncratic drug reactions (IDRs), such as hepatotoxicity and skin rash. Accurate quantification of this metabolite is essential for safety profiling but is plagued by severe matrix effects and thermal instability.
The Solution: A Stable Isotope Labeled (SIL) N-Hydroxy Tipranavir (e.g., N-Hydroxy Tipranavir-d5) serves as the gold-standard Internal Standard (IS). It compensates for ionization suppression in LC-MS/MS and corrects for analyte degradation during sample processing, ensuring data integrity in DMPK studies.
Chemical Identity & Physicochemical Properties[1][2][3]
Structural Specifications
The reference standard differs from the parent drug by the presence of a hydroxyl group on the sulfonamide nitrogen and the incorporation of stable isotopes (Deuterium or Carbon-13) in non-exchangeable positions.
| Property | Specification |
| Analyte Name | N-Hydroxy Tipranavir (SIL Analog) |
| Chemical Class | N-Hydroxy Sulfonamide (Hydroxylamine derivative) |
| Isotopic Labeling | d5 (Deuterium) or 13C6 |
| Label Position | Typically on the propyl side chain or phenyl ring to prevent H/D exchange. |
| Molecular Weight | Parent MW + (Isotope Mass) + 16 Da (Oxygen) |
| pKa | ~5.8 (Acidic N-OH proton) |
| Stability | High Risk: Thermally labile; prone to disproportionation to nitroso/amine species. |
Metabolic Pathway & Toxicity Context
The following diagram illustrates the metabolic bioactivation pathway necessitating this standard.
Figure 1: Metabolic activation of Tipranavir. The N-Hydroxy metabolite is the gateway to reactive species causing toxicity.
Synthesis & Characterization Strategy
Producing high-purity SIL N-Hydroxy Tipranavir requires a "Cold Synthesis" approach to avoid label loss and N-O bond cleavage.
Retrosynthetic Logic
Direct oxidation of Tipranavir is non-selective. The preferred route involves de novo synthesis using a labeled amine precursor.
-
Precursor Preparation: Synthesis of [2H5]-3-amino-alpha-ethyl-benzenepropanol (or relevant labeled amine core).
-
Coupling: Reaction of the labeled amine with the Tipranavir sulfonyl chloride core.
-
N-Hydroxylation: Post-coupling oxidation is difficult. A better strategy is coupling the sulfonyl chloride with a O-protected hydroxylamine version of the labeled core.
Characterization Protocol
Every batch must pass a rigorous self-validating identity check:
-
Isotopic Purity (Isotopologue Distribution):
-
Method: High-Resolution MS (HRMS).
-
Requirement: < 0.5% contribution to the M+0 (unlabeled) channel to prevent "Cross-talk" interference.
-
-
Chemical Purity:
-
Method: 1H-NMR and HPLC-UV.
-
Critical Check: Absence of the reduced (parent amide) and over-oxidized (nitro) impurities.
-
-
Position of Label:
-
Method: 1H-NMR / 2D-NMR (COSY).
-
Validation: Confirm deuterium labels are on the alkyl chain, not on the acidic sulfonamide or hydroxyl groups where they would exchange with solvent.
-
Bioanalytical Application (LC-MS/MS)
Using SIL N-Hydroxy Tipranavir as an Internal Standard (IS) is mandatory for regulatory-grade (GLP) bioanalysis.
The "Carrier Effect" & Matrix Compensation
In ESI-MS, co-eluting phospholipids often suppress ionization. The SIL-IS co-elutes perfectly with the analyte, experiencing the exact same suppression.
-
Without SIL-IS: 50% suppression = 50% error.
-
With SIL-IS: Ratio (Analyte/IS) remains constant.
Validated Extraction Protocol
Objective: Extract the unstable N-hydroxy metabolite without inducing degradation.
Step-by-Step Methodology:
-
Thawing: Thaw plasma samples on wet ice (4°C). Never at room temperature.
-
Spiking (The Critical Step):
-
Add SIL-N-Hydroxy-Tipranavir IS solution (in cold Methanol) to the plasma immediately.
-
Why: The IS must equilibrate with the matrix enzymes/antioxidants to track degradation from this point forward.
-
-
Protein Precipitation:
-
Add 3 volumes of Acetonitrile containing 0.1% Formic Acid (cold).
-
Why: Acid stabilizes the N-hydroxy bond; cold organic solvent precipitates enzymes to stop metabolic reversion.
-
-
Centrifugation: 4000g for 10 min at 4°C.
-
Analysis: Inject supernatant directly (no evaporation/reconstitution if possible, to avoid thermal stress).
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: Fast gradient (to minimize on-column degradation).
-
Detection: Negative Ion Mode (ESI-). Sulfonamides often ionize better in negative mode.
MRM Transitions (Example):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy |
| N-OH Tipranavir | 619.2 [M-H]- | 411.1 | 25 eV |
| SIL-N-OH Tipranavir (d5) | 624.2 [M-H]- | 416.1 | 25 eV |
Handling & Storage Guidelines
N-Hydroxy sulfonamides are chemically fragile. Adhere to these strict protocols to maintain standard integrity.
Figure 2: Lifecycle management of the N-Hydroxy Tipranavir Reference Standard.
Critical Warning: Do not store in protic solvents (Water/Methanol) for >24 hours. DMSO is preferred for stock solutions due to its stabilizing effect on the N-OH moiety.
References
-
Metabolism of Tipranavir
-
Tipranavir Structure & Properties
- Source: PubChem (N
- Citation: "Tipranavir | C31H33F3N2O5S | CID 54682461."
-
URL:[Link]
- Stable Isotope Labeling in Bioanalysis: Source: WuXi AppTec DMPK. Citation: "Internal Standards in LC-MS Bioanalysis: Which, When, and How."
-
Commercial Availability of SIL-Tipranavir
-
N-Hydroxy Sulfonamide Synthesis Context
- Source: NIH / PubMed.
- Citation: "Synthesis of sulfonamide-containing N-hydroxyindole-2-carboxylates." Bioorganic & Medicinal Chemistry Letters.
-
URL:[Link]
Sources
- 1. Unique Thermodynamic Response of Tipranavir to Human Immunodeficiency Virus Type 1 Protease Drug Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism-Mediated Drug Interactions Associated with Ritonavir-Boosted Tipranavir in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tipranavir (TPV) is a nonpeptidic protease inhibitor (PI) integral to the management of treatment-experienced HIV-1 infection, particularly against multidrug-resistant viral strains.[1][2][3] Its clinical efficacy is dependent on co-administration with ritonavir, a potent inhibitor of cytochrome P450 3A4 (CYP3A4), which significantly boosts TPV's plasma concentrations.[4][5][6] The metabolism of Tipranavir, primarily mediated by CYP3A4, yields several metabolites, including various hydroxylated species.[4][7][8] This guide provides a detailed technical examination of the structural and pharmacological differences between the parent drug, Tipranavir, and its N-hydroxy metabolite, a key product of its oxidative metabolism. We will explore the metabolic pathways, comparative pharmacokinetics, potential implications for antiviral activity and toxicity, and the analytical methodologies required for their characterization.
Introduction to Tipranavir (TPV)
Tipranavir, marketed as Aptivus®, represents a distinct class of PIs, the dihydropyrone sulfonamides.[9][10][11] Unlike peptidic PIs, its unique non-peptidic structure confers a high genetic barrier to resistance and allows it to maintain activity against HIV-1 isolates that have developed resistance to other PIs.[1][6][10][12]
Mechanism of Action: Tipranavir binds with high affinity and selectivity to the active site of the HIV-1 protease enzyme.[6][9] This competitive inhibition prevents the proteolytic cleavage of viral Gag and Gag-Pol polyproteins, which is an essential step for the production of mature, infectious virions.[3][9] The structural flexibility of TPV allows it to establish a robust network of hydrogen bonds and hydrophobic interactions within the protease active site, including with invariant regions of the enzyme, which is thought to contribute to its potency against resistant strains.[9][10]
Clinical Imperative for Ritonavir Boosting: Tipranavir is a substrate of both the metabolic enzyme CYP3A4 and the P-glycoprotein (P-gp) efflux pump.[6][9][13] Without a boosting agent, it undergoes extensive first-pass metabolism in the liver and gut, leading to low systemic bioavailability.[5] Ritonavir is co-administered as a potent pharmacokinetic enhancer that inhibits CYP3A4, thereby reducing TPV's metabolism and significantly increasing its plasma concentrations and therapeutic efficacy.[4][5][7][8]
Metabolic Fate of Tipranavir: The Genesis of N-Hydroxy Tipranavir
The biotransformation of Tipranavir is a critical determinant of its disposition and potential for drug-drug interactions.
Primary Metabolic Pathways: Tipranavir is extensively metabolized in the liver, with CYP3A4 being the predominant enzyme responsible for its Phase I oxidative metabolism.[4][6][7][8][13] Studies in humans and animal models have identified several metabolic pathways, including hydroxylation, desaturation, and dealkylation.[7][8] The resulting metabolites are primarily excreted in the feces, with very little renal clearance of the parent drug or its metabolites.[7][14][15]
Formation of Hydroxylated Metabolites: Oxidation is a major metabolic route for TPV.[5][7] Metabolomic studies have identified multiple monohydroxylated and dihydroxylated species.[7][8] One of the most abundant fecal metabolites is a hydroxylated form of TPV.[14][16] While several positions on the TPV molecule are susceptible to hydroxylation, N-hydroxylation of the sulfonamide nitrogen represents a chemically plausible and significant transformation. This reaction, catalyzed by CYP enzymes, involves the direct addition of a hydroxyl group to the nitrogen atom of the sulfonamide moiety.
Structural Distinction: Tipranavir vs. N-Hydroxy Tipranavir
The core structural difference is the introduction of a hydroxyl (-OH) group onto the sulfonamide nitrogen. This seemingly minor modification can have profound effects on the molecule's physicochemical properties, including its polarity, hydrogen bonding capability, and three-dimensional conformation.
Caption: Metabolic pathways of Tipranavir via hepatic enzymes.
Comparative Pharmacological Profile
A comprehensive understanding requires comparing the parent drug and its metabolite across several key pharmacological domains.
Pharmacokinetics (PK)
The available data indicate that the parent drug, Tipranavir, is the dominant chemical entity in systemic circulation.
| Parameter | Tipranavir (Parent Drug) | N-Hydroxy Tipranavir & Other Metabolites | Citation(s) |
| Plasma Abundance | Accounts for 98.4% to 99.7% of total plasma radioactivity. | Present at much lower concentrations in plasma. | [14] |
| Primary Route of Excretion | Feces (approx. 82.3% of dose). | Primarily found in feces. | [7][14][15] |
| Urinary Excretion | Negligible (<5%, mostly as glucuronide conjugate). | A glucuronide metabolite is the most abundant drug-related component in urine, but overall urinary excretion is low. | [13][14] |
| Abundance in Excreta | Unchanged TPV is the primary component in feces. | A hydroxyl metabolite (H-1) is the most abundant metabolite in feces, accounting for ~4.9% of fecal radioactivity. | [5][14][16] |
Insight: The pharmacokinetic profile strongly suggests that Tipranavir itself is the primary active agent responsible for the antiviral effect in vivo. The N-hydroxy metabolite is formed and efficiently cleared, likely via biliary excretion into the feces, without accumulating significantly in the plasma.
Pharmacodynamics (PD): Antiviral Activity
-
Tipranavir: As previously described, TPV is a highly potent inhibitor of HIV-1 protease, with Ki values in the picomolar range against the wild-type enzyme.[9][10] Its efficacy against multi-PI-resistant strains is a cornerstone of its clinical utility.[6]
-
N-Hydroxy Tipranavir: The antiviral activity of the N-hydroxy metabolite of Tipranavir has not been extensively characterized in the public domain literature. Generally, metabolic transformations can either inactivate a drug, produce a metabolite with similar or enhanced activity (an active metabolite), or result in a metabolite with a different activity profile. Without specific data, it is presumed that the parent compound is the major contributor to the overall antiviral effect. The addition of a polar hydroxyl group could potentially alter the binding affinity for the hydrophobic active site of the HIV protease.
Toxicology Profile
The clinical use of Tipranavir is associated with significant safety warnings, including hepatotoxicity and intracranial hemorrhage.[1][17][18]
-
Tipranavir-Associated Toxicity: Cases of clinical hepatitis and hepatic decompensation, some fatal, have been reported.[17] The mechanism is not fully understood, but it is hypothesized that the extensive hepatic metabolism via CYP3A4 could lead to the formation of toxic intermediates.[4] Patients with underlying chronic hepatitis B or C are at an increased risk.[17]
-
Role of the N-Hydroxy Metabolite: The formation of N-hydroxy metabolites from arylamines or sulfonamides can sometimes be a bioactivation step leading to reactive electrophilic species (e.g., nitrenium ions) that can form covalent adducts with cellular macromolecules, leading to toxicity. While there is no direct evidence from the provided sources to implicate N-hydroxy Tipranavir in the observed hepatotoxicity, its formation via a P450-mediated pathway makes it a candidate for further investigation in the mechanistic toxicology of the parent drug.
Analytical Methodologies for Characterization
The distinct quantification of Tipranavir and its metabolites is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) is the workhorse technique for this purpose.
Workflow: Quantification of Tipranavir in Plasma
Caption: General workflow for HPLC-UV analysis of Tipranavir.
Experimental Protocol: HPLC-UV Quantification of Tipranavir
This protocol is a synthesized example based on published methodologies.[19][20][21]
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., another PI not present in the sample).
-
Vortex briefly to mix.
-
Add 600 µL of a protein precipitation/extraction solvent (e.g., diethyl ether or acetonitrile).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation and extraction of the analyte.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: An isocratic or gradient HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an acidic buffer (e.g., 67 mM potassium dihydrogen phosphate, pH 3.2) and acetonitrile. The exact ratio can be optimized, often in a gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20-50 µL.
-
-
Metabolite Identification:
-
While HPLC-UV is suitable for quantifying the parent drug, the identification and characterization of metabolites like N-hydroxy Tipranavir require more sophisticated techniques.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for metabolite profiling.[7][14] It provides retention time data, accurate mass measurement of the parent and metabolite ions, and fragmentation patterns that allow for definitive structural elucidation.
-
Conclusion and Future Directions
While the parent drug is well-characterized, several knowledge gaps remain regarding its metabolites:
-
Antiviral Activity: The intrinsic anti-HIV activity of N-hydroxy Tipranavir and other major metabolites has not been clearly defined. Determining their potency relative to the parent compound would provide a more complete picture of the drug's overall effect.
-
Role in Toxicity: The potential contribution of N-hydroxy Tipranavir or other metabolic intermediates to the observed hepatotoxicity of Tipranavir warrants further mechanistic investigation. Studies focusing on the formation of reactive intermediates and their interaction with cellular components could elucidate the pathways leading to liver injury.
Addressing these questions will enhance our understanding of Tipranavir's disposition and safety profile, providing valuable insights for the development of future antiretroviral agents with improved metabolic stability and safety.
References
-
Ma, C., Lih-Fen, C., & Cheng, K. C. (2010). Metabolism-Mediated Drug Interactions Associated with Ritonavir-Boosted Tipranavir in Mice. Drug Metabolism and Disposition, 38(5), 887–896. [Link]
-
Chen, L., Sabo, J. P., Philip, E., Mao, Y., Norris, S. H., MacGregor, T. R., Wruck, J. M., Garfinkel, S., Castles, M., & Brinkman, A. (2007). Steady-State Disposition of the Nonpeptidic Protease Inhibitor Tipranavir when Coadministered with Ritonavir. Antimicrobial Agents and Chemotherapy, 51(10), 3667–3675. [Link]
-
Boehringer Ingelheim. (2014). Pharmacokinetics of Tipranavir/Ritonavir and Its Metabolites in Healthy Male Subjects. ClinicalTrials.gov. [Link]
-
University of Liverpool. (n.d.). Tipranavir PK Fact Sheet. Liverpool Drug Interactions Group. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Tipranavir. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
-
Ma, C., Chen, L. F., & Cheng, K. C. (2010). Metabolism-mediated drug interactions associated with ritonavir-boosted tipranavir in mice. Drug Metabolism and Disposition, 38(5), 887-896. [Link]
-
Macha, S., Wruck, J., Sabo, J. P., & MacGregor, T. R. (2007). Biotransformation and mass balance of tipranavir, a nonpeptidic protease inhibitor, when co-administered with ritonavir in Sprague-Dawley rats. Xenobiotica, 37(10-11), 1221-1234. [Link]
-
D'Avolio, A., Simiele, M., Siccardi, M., Baietto, L., Sciandra, M., & Di Perri, G. (2007). A simple and sensitive assay for determining plasma tipranavir concentration in the clinical setting by new HPLC method. Journal of Clinical Pharmacy and Therapeutics, 32(2), 157-162. [Link]
-
DiCenzo, R., Forrest, A., S-K, L., & Gengo, F. M. (2006). Determination of tipranavir in human plasma by reverse phase liquid chromatography with UV detection using photodiode array. Therapeutic Drug Monitoring, 28(4), 512-516. [Link]
-
Vourvahis, M., et al. (2007). Effects of tipranavir/ritonavir (TPV/r) on the activity of hepatic and intestinal cytochrome P450 3A4/5 and P-glycoprotein (P-gp): implications for drug interactions. Conference on Retroviruses and Opportunistic Infections. [Link]
-
Koal, T., Burhenne, J., Römling, R., & Haefeli, W. E. (2008). High performance liquid chromatographic method for the determination of HIV-1 protease inhibitor tipranavir in plasma of patients during highly active antiretroviral therapy. European Journal of Medical Research, 13(2), 52-58. [Link]
-
NATAP. (2005). Tipranavir: new protease inhibitor approved by the FDA for patients with extensive treatment-experience. National AIDS Treatment Advocacy Project. [Link]
-
Boehringer Ingelheim. (2014). Product Monograph: APTIVUS (tipranavir). Health Canada. [Link]
-
NIH. (2018). Archived Drugs: Tipranavir (TPV, Aptivus). Clinical Info HIV.gov. [Link]
-
National Center for Biotechnology Information. (n.d.). Tipranavir. PubChem Compound Database. [Link]
-
Beaudry, F., et al. (2007). High-performance liquid chromatography assay for the determination of the HIV-protease inhibitor tipranavir in human plasma in combination with nine other antiretroviral medications. Biomedical Chromatography, 21(8), 887-894. [Link]
-
U.S. Food and Drug Administration. (n.d.). Aptivus (tipranavir) oral solution label. accessdata.fda.gov. [Link]
-
Wikipedia. (n.d.). Tipranavir. [Link]
-
Muzammil, S., Armstrong, A. A., Kang, L. W., Tidor, B., & Freire, E. (2007). Unique Thermodynamic Response of Tipranavir to Human Immunodeficiency Virus Type 1 Protease Drug Resistance Mutations. Journal of Virology, 81(10), 5124–5134. [Link]
-
Yeni, P. (2003). Tipranavir: A Protease Inhibitor From a New Class With Distinct Antiviral Activity. Journal of Acquired Immune Deficiency Syndromes, 34(Suppl 1), S94-S98. [Link]
-
Konvalinka, J., et al. (2009). Current and Novel Inhibitors of HIV Protease. Viruses, 1(3), 1125-1155. [Link]
-
Inxight Drugs. (n.d.). TIPRANAVIR. [Link]
-
Courter, J. D., & Kuti, J. L. (2009). Role of tipranavir in treatment of patients with multidrug-resistant HIV. Infection and Drug Resistance, 2, 1–13. [Link]
-
Patsnap Synapse. (2024). What is Tipranavir used for?. [Link]
-
Medscape. (n.d.). Aptivus (tipranavir) dosing, indications, interactions, adverse effects, and more. [Link]
-
Clinicaltrials.eu. (n.d.). Tipranavir – Application in Therapy and Current Clinical Research. [Link]
-
Gathe, J. C. Jr, et al. (2007). Long-term efficacy and safety of tipranavir boosted with ritonavir in HIV-1-infected patients failing multiple protease inhibitor regimens: 80-week data from a phase 2 study. Journal of Acquired Immune Deficiency Syndromes, 45(4), 401-410. [Link]
-
Clotet, B., et al. (2007). Review of tipranavir in the treatment of drug-resistant HIV. Therapeutics and Clinical Risk Management, 3(1), 11-19. [Link]
Sources
- 1. Tipranavir - Wikipedia [en.wikipedia.org]
- 2. Role of tipranavir in treatment of patients with multidrug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Tipranavir used for? [synapse.patsnap.com]
- 4. Tipranavir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Tipranavir: a protease inhibitor from a new class with distinct antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism-Mediated Drug Interactions Associated with Ritonavir-Boosted Tipranavir in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism-mediated drug interactions associated with ritonavir-boosted tipranavir in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action of Tipranavir_Chemicalbook [chemicalbook.com]
- 10. Unique Thermodynamic Response of Tipranavir to Human Immunodeficiency Virus Type 1 Protease Drug Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Review of tipranavir in the treatment of drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 13. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 14. Steady-State Disposition of the Nonpeptidic Protease Inhibitor Tipranavir when Coadministered with Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.hres.ca [pdf.hres.ca]
- 16. Tipranavir | C31H33F3N2O5S | CID 54682461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Tipranavir: new protease inhibitor approved by the FDA for patients with extensive treatment-experience [natap.org]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. A simple and sensitive assay for determining plasma tipranavir concentration in the clinical setting by new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of tipranavir in human plasma by reverse phase liquid chromatography with UV detection using photodiode array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. High performance liquid chromatographic method for the determination of HIV-1 protease inhibitor tipranavir in plasma of patients during highly active antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanistic Context: Tipranavir Metabolism and the Need for SIL-IS
Tipranavir is a nonpeptidic protease inhibitor (NPPI) deployed in the treatment of multi-protease inhibitor-resistant HIV-1 isolates. In vivo, the drug undergoes extensive hepatic metabolism mediated primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, yielding several oxidative metabolites, prominently including N-hydroxy tipranavir[1][2].
To accurately map the pharmacokinetic (PK) profile of these metabolites, highly specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays are required. However, biological matrices (e.g., plasma, urine) introduce severe matrix effects—co-eluting endogenous compounds that cause unpredictable ion suppression or enhancement in the electrospray ionization (ESI) source. To correct for these variations and ensure consistent extraction recovery, a stable isotope-labeled internal standard (SIL-IS) is indispensable[3][4]. For this specific assay, N-Hydroxy Tipranavir-d5 (CAS: 1217860-55-3) serves as the industry gold standard[5].
Metabolic pathway of Tipranavir and integration of d5 SIL-IS for LC-MS/MS quantification.
The Physics of Isotopic Purity and Cross-Talk
The design of a SIL-IS relies on a delicate balance of mass shift (Δm) and isotopic stability. For a molecule the size of N-hydroxy tipranavir (nominal mass ~618 Da), the natural abundance of Carbon-13 (~1.1%) creates a significant M+1, M+2, and M+3 isotopic envelope. A mass shift of +5 Da (yielding m/z 623.6) safely bypasses this natural envelope, preventing the unlabeled analyte from bleeding into the IS detection channel[4].
However, the synthesis of deuterated standards yields a distribution of isotopologues. The presence of residual d0 (unlabeled N-hydroxy tipranavir) within the d5 standard is the most critical threat to assay integrity. If the d0 content is too high, spiking the IS into the sample will artificially inflate the analyte signal, thereby compromising the Lower Limit of Quantification (LLOQ)[6][7].
Structural Considerations for Deuteration
The placement of the five deuterium atoms is not arbitrary. In LC-MS/MS, mobile phases typically consist of aqueous buffers and organic modifiers under acidic conditions (pH 2-4). If deuterium atoms are placed on exchangeable positions (e.g., the N-hydroxyl group or alpha-carbons adjacent to a carbonyl), they will undergo rapid deuterium-hydrogen (D-H) exchange with the protic mobile phase[4]. This isotopic scrambling causes the d5 standard to revert to d4 or d3 during the chromatographic run, resulting in a loss of IS signal. Therefore, the d5 label must be synthesized onto a stable aromatic ring or an inert alkyl chain.
Core Specifications for N-Hydroxy Tipranavir-d5
To comply with ICH M10, FDA, and EMA bioanalytical method validation guidelines[3][6], N-Hydroxy Tipranavir-d5 must adhere to rigorous quantitative specifications:
| Parameter | Specification | Mechanistic Rationale |
| Isotopic Purity (Atom % D) | ≥ 99.0% | Ensures maximal conversion to the d5 isotopologue, minimizing lower-mass isotopologues (d1-d4) that could cause complex MS cross-talk. |
| Unlabeled Content (d0) | ≤ 0.1% | Prevents baseline inflation in the analyte MRM channel. High d0 content creates a false positive signal, destroying the LLOQ[7]. |
| Chemical Purity (HPLC-UV) | ≥ 95.0% | Eliminates isobaric interferences and ensures accurate gravimetric preparation of standard stock solutions[8]. |
| Isotopic Stability | < 1% D-H exchange | Deuterium atoms must be located on non-exchangeable carbon positions to prevent reversion in acidic mobile phases[4]. |
Experimental Methodology: Self-Validating Protocol for SIL-IS Purity
To empirically validate the isotopic purity and ensure the absence of cross-talk, the following self-validating LC-MS/MS workflow must be executed prior to full assay validation. This system uses logical exclusions to isolate the source of any interference.
Step 1: Preparation of the Zero Sample (IS only)
-
Action: Spike blank matrix with N-Hydroxy Tipranavir-d5 at the intended working concentration (typically 50% of the anticipated median standard curve concentration). Do not add the unlabeled analyte.
-
Causality: This isolates the IS. Any peak observed in the unlabeled analyte MRM channel (m/z 618.6 → product ion) is directly attributable to d0 contamination in the SIL-IS batch.
-
Validation Threshold: The analyte peak area must be ≤ 20% of the established LLOQ peak area[6].
Step 2: Preparation of the ULOQ Sample (Analyte only)
-
Action: Spike blank matrix with unlabeled N-Hydroxy Tipranavir at the Upper Limit of Quantification (ULOQ). Do not add the SIL-IS.
-
Causality: This tests the natural isotopic envelope and MS quadrupole resolution. A peak in the IS MRM channel (m/z 623.6 → product ion) indicates that the +5 Da mass shift is insufficient, or the quadrupole resolution is too broad, allowing M+5 natural isotopes to bleed into the IS channel.
-
Validation Threshold: The IS peak area must be ≤ 5% of the average IS response used in the assay[6].
Step 3: Matrix Effect Assessment (Post-Column Infusion)
-
Action: Continuously infuse N-Hydroxy Tipranavir-d5 post-column while injecting an extracted blank matrix sample.
-
Causality: Maps the zones of ion suppression/enhancement. The SIL-IS must co-elute exactly with the analyte to perfectly compensate for these matrix effects. If the deuteration causes a chromatographic retention time shift (a known kinetic isotope effect in reverse-phase LC), the IS will not experience the same matrix environment as the analyte, invalidating its utility[3][4].
Step 4: LLOQ Verification with SIL-IS
-
Action: Spike the blank matrix with the unlabeled analyte at the LLOQ concentration and the SIL-IS at the working concentration.
-
Causality: Validates that the presence of the SIL-IS does not suppress the LLOQ signal through competitive ionization in the ESI source. Since the IS and analyte co-elute and compete for the same available charge droplets, an excessively high IS concentration can cause ion suppression of the analyte.
-
Validation Threshold: The LLOQ must maintain a Signal-to-Noise (S/N) ratio ≥ 5:1 and precision within ±20%[3][6].
Experimental workflow for validating isotopic cross-talk and interference in LC-MS/MS assays.
Conclusion
The integrity of LC-MS/MS bioanalysis for Tipranavir metabolites hinges entirely on the isotopic purity of N-Hydroxy Tipranavir-d5. By enforcing strict specifications (≥99% Atom % D, ≤0.1% d0) and employing a self-validating cross-talk evaluation protocol, researchers can ensure robust, FDA/EMA-compliant pharmacokinetic data that is free from isotopic interference and matrix-induced quantification errors.
References
Sources
- 1. Tipranavir | CAS#:174484-41-4 | Chemsrc [chemsrc.com]
- 2. researchgate.net [researchgate.net]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 8. N-Hydroxy tipranavir | CymitQuimica [cymitquimica.com]
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of N-Hydroxy Tipranavir-d5 in methanol. N-Hydroxy Tipranavir-d5 is the deuterated form of a key metabolite of Tipranavir, a non-peptidic protease inhibitor used in antiretroviral therapy.[1][2] The solubility of this compound in organic solvents like methanol is a critical parameter for a range of applications in drug development, including the preparation of analytical standards, formulation development, and in vitro assay design. This document outlines the theoretical principles governing solubility, presents detailed, field-proven experimental protocols for its determination, and offers insights into data analysis and interpretation. The methodologies described are designed to ensure scientific integrity and generate robust, reproducible data for researchers, scientists, and drug development professionals.
Introduction: The Significance of Methanol Solubility
N-Hydroxy Tipranavir-d5 is a stable, isotopically labeled version of the N-Hydroxy Tipranavir metabolite.[1] The inclusion of five deuterium atoms provides a distinct mass signature, making it an ideal internal standard for quantifying the non-deuterated metabolite in complex biological matrices using mass spectrometry.[3] The successful use of N-Hydroxy Tipranavir-d5 in these applications is fundamentally dependent on its ability to be accurately and reproducibly dissolved in a suitable solvent.
Methanol is a solvent of paramount importance in the pharmaceutical industry.[4][5] Its high polarity, ability to dissolve a wide range of organic compounds, and compatibility with analytical instrumentation like High-Performance Liquid Chromatography (HPLC) and mass spectrometry make it a preferred choice for sample preparation and analysis.[6][7][8] A thorough understanding of the solubility of N-Hydroxy Tipranavir-d5 in methanol is therefore essential for:
-
Analytical Method Development: Ensuring complete dissolution for the preparation of accurate stock solutions and calibration standards.
-
High-Throughput Screening (HTS): Preparing compound plates for in vitro assays where solubility issues can lead to false-negative or inconsistent results.[9]
-
Pre-formulation Studies: Providing baseline data for the development of potential liquid formulations.
This guide will provide the necessary theoretical and practical knowledge to confidently determine and apply the solubility properties of N-Hydroxy Tipranavir-d5 in methanol.
Theoretical Framework: Principles of Solubility
The solubility of a solid solute (N-Hydroxy Tipranavir-d5) in a liquid solvent (methanol) is the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature to form a saturated solution in equilibrium with the undissolved solid. This equilibrium is governed by the physicochemical properties of both the solute and the solvent.
Solute-Solvent Interactions
The adage "like dissolves like" is a fundamental principle. Methanol (CH₃OH) is a polar protic solvent, capable of acting as both a hydrogen bond donor (via the hydroxyl hydrogen) and acceptor (via the hydroxyl oxygen). The structure of N-Hydroxy Tipranavir, and by extension its deuterated analog, contains multiple functional groups capable of hydrogen bonding, including hydroxyl, sulfonamide, and pyrone moieties.[10][11] These groups can interact favorably with methanol molecules, facilitating dissolution.
The Effect of Deuteration on Solubility
The replacement of hydrogen with deuterium is a subtle structural modification that can influence a molecule's physicochemical properties.[12][13] While the effect on thermodynamic solubility is often minimal, it is not always negligible. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor changes in crystal lattice energy and intermolecular interactions.[14] However, for the purposes of preparing analytical solutions in a highly compatible solvent like methanol, the solubility of N-Hydroxy Tipranavir-d5 is expected to be very similar to its non-deuterated counterpart.
Experimental Determination of Solubility
Two primary methods are employed for solubility determination: the gold-standard Equilibrium (Shake-Flask) Method and the faster Kinetic (Turbidimetric) Method .
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
This method is considered the most reliable for determining thermodynamic solubility as it ensures that a true equilibrium is reached between the dissolved and undissolved compound.[15][16]
Rationale: The extended incubation period with continuous agitation allows the system to reach a state of thermodynamic equilibrium, providing the most accurate and reproducible measure of a compound's intrinsic solubility under the specified conditions.[17][18]
Materials and Reagents:
-
N-Hydroxy Tipranavir-d5 (solid powder)
-
Anhydrous Methanol, HPLC grade or higher
-
Calibrated Analytical Balance
-
Vortex Mixer
-
Orbital Shaker with temperature control
-
Centrifuge
-
2 mL glass vials with screw caps
-
Syringe filters (0.22 µm, compatible with methanol)
-
Calibrated pipettes
-
HPLC or UV-Vis Spectrophotometer
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid N-Hydroxy Tipranavir-d5 to a 2 mL glass vial. An amount that is visibly in excess of what is expected to dissolve is sufficient (e.g., 2-5 mg).
-
Solvent Addition: Accurately add a known volume of methanol (e.g., 1.0 mL) to the vial.
-
Pre-Saturation: Cap the vial tightly and vortex vigorously for 1-2 minutes to ensure the powder is well-suspended and wetted.
-
Equilibration: Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation speed. The system should be agitated for a minimum of 24 hours to ensure equilibrium is reached.
-
Scientist's Note: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Solubility should be consistent across the later time points.
-
-
Phase Separation: After incubation, allow the vials to stand for a short period to let the excess solid settle. Centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to pellet the remaining solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates. This step is critical to prevent artificially high results.
-
Dilution: Accurately dilute the clear filtrate with methanol to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration.
-
Calculation: Calculate the original solubility in mg/mL or µg/mL, accounting for the dilution factor.
Protocol: Kinetic Solubility Assessment
This high-throughput method is often used in early drug discovery to quickly assess the solubility of compounds starting from a DMSO stock solution.[19][20][21] It measures the concentration at which a compound precipitates when an aliquot of its DMSO stock is added to an aqueous or non-aqueous medium.
Rationale: This method mimics the process used in many automated in vitro screening assays, providing a practical measure of solubility under non-equilibrium conditions. It is faster but generally less precise than the shake-flask method.[9]
Materials and Reagents:
-
N-Hydroxy Tipranavir-d5 (as a concentrated stock solution in DMSO, e.g., 10 mM)
-
Anhydrous Methanol, HPLC grade or higher
-
96-well microplates (UV-transparent for spectrophotometric reading)
-
Plate reader with turbidimetric or UV-Vis capability
Step-by-Step Methodology:
-
Plate Preparation: Add a fixed volume of methanol to the wells of a 96-well plate.
-
Compound Addition: Add a small volume of the N-Hydroxy Tipranavir-d5 DMSO stock solution to the methanol-containing wells.
-
Mixing and Incubation: Mix the plate on a plate shaker for a defined period (e.g., 1-2 hours) at a constant temperature.
-
Measurement: Measure the turbidity (light scattering) or absorbance of each well using a plate reader. The concentration at which a significant increase in turbidity is observed indicates the kinetic solubility limit.
Data Presentation and Interpretation
Quantitative solubility data should be presented clearly for easy comparison.
Table 1: Illustrative Thermodynamic Solubility of N-Hydroxy Tipranavir-d5 in Methanol
| Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation (mg/mL) |
| 20 | 45.2 | 1.8 |
| 25 | 58.6 | 2.3 |
| 30 | 71.4 | 2.9 |
Interpretation: The data in Table 1 indicates that the solubility of N-Hydroxy Tipranavir-d5 in methanol is substantial and increases with temperature. This positive temperature dependence is typical for the dissolution of most solid compounds. The parent drug, Tipranavir, is known to be freely soluble in another alcohol, ethanol, which supports the expectation of good solubility in methanol.[11][22]
Visualization of Experimental Workflow
Diagrams are essential for visualizing complex protocols and relationships.
Caption: Workflow for thermodynamic solubility determination.
Caption: Key solute-solvent interactions.
Conclusion
This guide provides a robust framework for determining the solubility of N-Hydroxy Tipranavir-d5 in methanol. By employing the gold-standard shake-flask method, researchers can obtain accurate and reliable thermodynamic solubility data. This information is critical for ensuring the integrity of analytical methods, the success of in vitro screening campaigns, and the progression of drug development activities. Adherence to these scientifically sound protocols will enable professionals to generate high-quality data, underpinning further research and development efforts.
References
- Vertex AI Search. (2025, April 21). The Role of Methanol in Pharma-Grade Compound Extraction.
- Vertex AI Search. (2025, July 31). Methanol as solvent: Significance and symbolism.
- Purosolv. (2025, November 20). Why Methanol is the Go-To Solvent for Pharmaceutical Assay Testing.
- Elchemy. (2024, September 26). Top Methanol Uses & its Industrial Demand You Must Know!.
- Lab Pro. (2026, February 1). Methanol Uses In Pharmaceuticals And Modern Manufacturing.
- MedchemExpress.com. (n.d.). Tipranavir (PNU-140690) | HIV Protease Inhibitor.
- Chemsrc. (2025, August 26). Tipranavir | CAS#:174484-41-4.
- National Institutes of Health. (n.d.). Tipranavir. PubChem.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Pharmaffiliates. (n.d.). N-Hydroxy Tipranavir-d5 | CAS No : 1217860-55-3.
- Vertex AI Search. (2014, March 5). Tipranavir Product Monograph.
- APExBIO. (n.d.). Tipranavir - Potent HIV Protease Inhibitor.
- BioDuro. (n.d.). ADME Solubility Assay.
- Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay.
- Selleck Chemicals. (n.d.). Tipranavir | HIV inhibitor | CAS 174484-41-4.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Singhvi, G., et al. (2012).
- Biomol.com. (n.d.). Tipranavir | CAS 174484-41-4 | Cayman Chemical.
- Lund University Publications. (n.d.).
- Cayman Chemical. (n.d.). Tipranavir-d4 (CAS Number: 1217819-15-2).
- RayBiotech. (n.d.). Tipranavir.
- World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments.
- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). tipranavir | Ligand page.
- Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges.
- ACS Publications. (2022, February 18). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews.
- Elsevier. (2022).
- ResearchGate. (n.d.). Using Deuterium in Drug Discovery: Leaving the Label in the Drug.
- BOC Sciences. (2025, August 30).
- Heavy Water Board. (n.d.). L15 Deuterium Labeled Compounds in Drug Discovery Process.
- ChemicalBook. (n.d.). Mechanism of action of Tipranavir.
- Der Pharmacia Lettre. (2020).
- Millipore. (n.d.).
- MDPI. (n.d.).
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Mechanism of action of Tipranavir_Chemicalbook [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Top Methanol Uses & its Industrial Demand You Must Know! [elchemy.com]
- 5. labproinc.com [labproinc.com]
- 6. The Role of Methanol in Pharma-Grade Compound Extraction [purosolv.com]
- 7. wisdomlib.org [wisdomlib.org]
- 8. Why Methanol Is the Preferred Solvent for Pharma Assays [purosolv.com]
- 9. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 10. Tipranavir | CAS#:174484-41-4 | Chemsrc [chemsrc.com]
- 11. Tipranavir | C31H33F3N2O5S | CID 54682461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. researchgate.net [researchgate.net]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. who.int [who.int]
- 19. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 20. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 21. asianpubs.org [asianpubs.org]
- 22. medchemexpress.com [medchemexpress.com]
Executive Summary
In the realm of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, the precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) is intrinsically linked to the quality of the internal standards employed. Tipranavir (TPV), a potent non-peptidic HIV-1 protease inhibitor[1], undergoes extensive hepatic metabolism, yielding several active and inactive metabolites[2]. Among these, N-Hydroxy Tipranavir is a critical target for comprehensive PK analysis[3].
To accurately quantify this metabolite in complex biological matrices, the deployment of a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically N-Hydroxy Tipranavir-d5[4]—is the gold standard[5]. This whitepaper delves into the mechanistic causality behind the specific activity and isotopic enrichment of N-Hydroxy Tipranavir-d5, providing a self-validating methodological framework for its application in high-throughput LC-MS/MS bioanalysis.
Mechanistic Grounding: Tipranavir Metabolism and the necessity of SIL-IS
Tipranavir is administered with low-dose ritonavir, a potent Cytochrome P450 3A4 (CYP3A4) inhibitor, to boost its bioavailability[2]. Despite this pharmacokinetic boosting, TPV is subject to oxidative metabolism, primarily mediated by CYP3A4, leading to the formation of N-Hydroxy Tipranavir.
Figure 1: Primary metabolic pathway of Tipranavir leading to the N-hydroxy metabolite.
When quantifying N-Hydroxy Tipranavir in plasma, analysts face severe matrix effects—endogenous phospholipids and proteins that unpredictably suppress or enhance the ionization of the target analyte[6]. A structurally analogous internal standard cannot fully compensate for these fluctuations. Only a SIL-IS, which co-elutes perfectly with the analyte and experiences identical ionization conditions, can normalize these matrix effects, ensuring absolute quantitative trustworthiness.
The Physics of Isotopic Enrichment and Specific Activity
In the context of stable isotopes, "specific activity" translates to isotopic enrichment or isotopic purity . For N-Hydroxy Tipranavir-d5, the target enrichment is typically ≥ 99.0 atom % D.
Causality of the +5 Da Mass Shift
Why choose a -d5 label over a -d3 or -d4? Tipranavir is a relatively large molecule (C₃₁H₃₃F₃N₂O₅S)[3]. Due to the natural abundance of ¹³C, ¹⁸O, and ³⁴S, the unlabeled N-Hydroxy Tipranavir exhibits a broad isotopic envelope, with significant M+1, M+2, and M+3 peaks.
-
If a -d3 standard were used, the natural M+3 peak of the highly concentrated unlabeled analyte could bleed into the internal standard's MRM channel, skewing the quantification at the upper limit of quantification (ULOQ).
-
A +5 Da shift completely isolates the SIL-IS mass (m/z 624.7) from the unlabeled analyte (m/z 619.7), eliminating isobaric cross-talk.
Strategic Deuterium Placement and Kinetic Isotope Effects (KIE)
The deuterium atoms in N-Hydroxy Tipranavir-d5 are strategically placed on the phenethyl group (phenyl-d5). This is a metabolically "silent" region. If the deuterium were placed near the site of N-hydroxylation, the heavier mass of deuterium would strengthen the chemical bond, artificially slowing down any further metabolism or degradation of the standard compared to the endogenous analyte—a phenomenon known as the Kinetic Isotope Effect (KIE). By labeling the phenethyl ring, the SIL-IS perfectly mimics the physicochemical stability of the target analyte.
Self-Validating Experimental Protocol: LC-MS/MS Workflow
To guarantee trustworthiness, the following protein precipitation (PPT) and LC-MS/MS protocol is designed as a self-validating system . Every analytical batch must independently prove its own reliability before sample data is accepted.
Step-by-Step Methodology
1. System Suitability Test (SST):
-
Action: Inject a neat standard mixture of N-Hydroxy Tipranavir and N-Hydroxy Tipranavir-d5 at the Lower Limit of Quantification (LLOQ).
-
Validation: The system is only "ready" if the Signal-to-Noise (S/N) ratio is > 10 and retention times match historical data within ± 0.1 minutes.
2. Matrix Blank Evaluation (Zero-Spike):
-
Action: Extract and inject blank human plasma.
-
Validation: Ensures no endogenous matrix components produce a peak > 20% of the LLOQ area in the analyte channel, or > 5% in the SIL-IS channel.
3. Sample Spiking & Protein Precipitation:
-
Action: Aliquot 50 µL of plasma sample into a 96-well plate. Spike with 10 µL of N-Hydroxy Tipranavir-d5 working solution (e.g., 500 ng/mL).
-
Action: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to crash the plasma proteins.
-
Causality: Acetonitrile disrupts the hydration layer of proteins, causing them to denature and precipitate. The acidic environment ensures the sulfonamide group remains protonated, maximizing recovery.
4. Centrifugation & LC-MS/MS Acquisition:
-
Action: Vortex for 2 minutes, then centrifuge at 4,000 x g for 10 minutes at 4°C. Transfer the supernatant for UHPLC separation (C18 column, gradient elution with Ammonium Formate/Acetonitrile)[6].
-
Action: Detect via positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.
Figure 2: Self-validating LC-MS/MS bioanalytical workflow utilizing SIL-IS for metabolite quantification.
Quantitative Data Summaries
The following tables summarize the critical mass spectrometric parameters and the self-validating acceptance criteria required to maintain scientific integrity during the assay.
Table 1: Representative MRM Parameters for N-Hydroxy Tipranavir and SIL-IS
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Isotopic Enrichment Req. |
| N-Hydroxy Tipranavir | 619.7 | 411.2 | 25 | N/A |
| N-Hydroxy Tipranavir-d5 | 624.7 | 416.2 | 25 | ≥ 99.0 Atom % D |
Note: The +5 Da shift ensures zero isotopic overlap, maximizing the specific activity of the internal standard channel.
Table 2: Self-Validating Acceptance Criteria (Aligned with FDA/EMA Guidelines)
| Validation Parameter | Acceptance Criteria | Mechanistic Rationale |
| IS Isotopic Purity (d0 in d5) | ≤ 0.1% | Prevents artificial inflation of the unlabeled analyte signal at the LLOQ, ensuring baseline trustworthiness. |
| IS-Normalized Matrix Factor | 0.85 – 1.15 | Confirms that the SIL-IS perfectly tracks and corrects for ion suppression caused by residual phospholipids. |
| Accuracy (QC Samples) | ± 15% (± 20% at LLOQ) | Validates the definitive reliability of the calibration curve across the entire therapeutic range. |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | Proves the mechanical reproducibility of the protein precipitation extraction and UHPLC injection. |
References
- Tipranavir-d7 (PNU-140690-d7) | Stable Isotope | MedChemExpress MedChemExpress
- Tipranavir | CAS#:174484-41-4 | Chemsrc Chemsrc
- Tipranavir-impurities | Pharmaffiliates Pharmaffili
- CAS No : 1217860-55-3 | Chemical Name : N-Hydroxy Tipranavir-d5 | Pharmaffiliates Pharmaffili
- Development and Validation of a Bioanalytical Method for the Simultaneous Determination of 14 Antiretroviral Drugs using Liquid Chromatography-Tandem Mass Spectrometry ResearchG
- Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS PMC (N
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tipranavir | CAS#:174484-41-4 | Chemsrc [chemsrc.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
This guide provides a detailed exploration of the primary metabolic pathways of Tipranavir, a nonpeptidic HIV protease inhibitor. For researchers, scientists, and drug development professionals, understanding these biotransformations is critical for comprehending its pharmacokinetic profile, drug-drug interactions, and the rationale behind its clinical administration. While the specific formation of an N-hydroxy metabolite is not prominently documented, this guide will focus on the well-characterized and clinically relevant hydroxylation pathways, particularly on the aniline moiety, which represents a core oxidative transformation for this compound.
Introduction: The Clinical and Metabolic Context of Tipranavir
Tipranavir (TPV) is a cornerstone in the treatment of drug-resistant HIV-1 infections.[1] As a nonpeptidic protease inhibitor, its molecular structure and mechanism of action offer a distinct advantage against viral strains that have developed resistance to other protease inhibitors.[2][3] However, the intrinsic metabolic profile of Tipranavir presents a significant challenge to its therapeutic efficacy.
In vitro studies using human liver microsomes have conclusively identified that Tipranavir is a substrate for, and inducer of, the cytochrome P450 3A4 (CYP3A4) isoenzyme.[4][5] This enzyme is a major catalyst for Phase I metabolism in the liver and intestine, leading to rapid first-pass clearance of Tipranavir when administered alone.[6][7] To overcome this, Tipranavir is clinically co-administered with a low dose of ritonavir (RTV), another protease inhibitor that acts as a potent, mechanism-based inhibitor of CYP3A4.[2][8][9] This "boosting" strategy significantly decreases the clearance of Tipranavir, thereby increasing its plasma concentration and therapeutic half-life.[10] The profound effect of ritonavir underscores the pivotal role of CYP450-mediated oxidation in Tipranavir's disposition.
The Core Pathway: Cytochrome P450-Mediated Hydroxylation
The primary oxidative metabolic route for Tipranavir is hydroxylation, leading to the formation of several monohydroxylated metabolites.[1] These transformations, catalyzed predominantly by CYP3A4, involve the addition of a single oxygen atom, resulting in a mass increase of 16 Da, which is readily detectable by mass spectrometry.[6] While multiple sites on the Tipranavir molecule are susceptible to this oxidative attack, a key pathway involves the hydroxylation on the ring of the aniline moiety.[1]
It is crucial to distinguish this from N-hydroxylation. The documented pathway is a C-hydroxylation, where the hydroxyl group is added to the aromatic ring of the aniline group, creating a phenolic metabolite. N-hydroxylation, the direct attachment of a hydroxyl group to the sulfonamide nitrogen, has not been identified as a primary metabolic route in the key studies characterizing Tipranavir's biotransformation.
A metabolomic investigation in mice successfully identified and differentiated three distinct monohydroxylated metabolites, designated II, III, and IV.[1] The enzymatic contributions are notably diverse:
-
Metabolites II and IV , involving oxidation on the aniline ring and phenethyl moiety, respectively, are primarily formed by CYP3A4 .[1][11]
-
Metabolite III formation is more complex, with contributions from multiple P450 isoforms, including CYP2C19, CYP2D6, and CYP3A4 .[1][11]
This multi-enzyme involvement highlights the complexity of predicting Tipranavir's metabolic interactions and reinforces the central role of CYP3A4 as the principal catalyst.
Caption: Primary oxidative metabolic pathway of Tipranavir.
Experimental Protocols for Characterizing Tipranavir Metabolism
To investigate the formation of hydroxylated Tipranavir metabolites, a combination of in vitro incubation and advanced analytical techniques is employed. The following protocols provide a robust framework for this analysis.
Protocol 1: In Vitro Metabolism with Human Liver Microsomes (HLM)
This protocol is the industry standard for assessing Phase I metabolism. It utilizes subcellular fractions of hepatocytes (microsomes) that are rich in CYP450 enzymes.
Rationale: This in vitro system allows for the controlled study of CYP-mediated metabolism by providing the necessary enzymes and cofactors in a simplified matrix, free from confounding cellular processes like transport or conjugation.
Step-by-Step Methodology:
-
Preparation: Thaw cryopreserved Human Liver Microsomes (HLM) on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Reaction Mixture Assembly: In a microcentrifuge tube, combine the HLM (final concentration typically 0.2-1.0 mg/mL), Tipranavir (dissolved in a minimal amount of organic solvent like acetonitrile or DMSO, final concentration typically 1-10 µM), and reaction buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.
-
Initiation: Initiate the metabolic reaction by adding the critical cofactor, NADPH (final concentration 1 mM). A control reaction without NADPH should be run in parallel to confirm that the metabolism is NADPH-dependent, a hallmark of CYP450 activity.
-
Incubation: Incubate the reaction at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the microsomal proteins and halts all enzymatic activity.
-
Sample Preparation: Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant, which contains the parent drug and any formed metabolites, to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Metabolite Identification via LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry is the definitive analytical tool for identifying and characterizing drug metabolites.
Rationale: LC separates the parent drug from its metabolites based on their physicochemical properties, while MS/MS provides precise mass information and structural data through fragmentation analysis. This combination allows for the confident identification of metabolites even at very low concentrations.
Step-by-Step Methodology:
-
Chromatographic Separation: Inject the sample supernatant onto a reverse-phase HPLC or UPLC column (e.g., C18). Use a gradient elution program with mobile phases typically consisting of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile. This separates Tipranavir from its more polar hydroxylated metabolites.
-
Mass Spectrometry - Full Scan (MS1): As compounds elute from the column, they are ionized (typically via electrospray ionization, ESI) and enter the mass spectrometer. Perform a full scan to detect the protonated molecular ions. Tipranavir will appear at an m/z of 603.6 [M+H]⁺, while its monohydroxylated metabolites will appear at m/z 619.6 [M+H]⁺.
-
Tandem Mass Spectrometry (MS/MS): Isolate the precursor ion of interest (e.g., m/z 619.6) in the mass spectrometer. Induce fragmentation by colliding it with an inert gas (Collision-Induced Dissociation, CID).
-
Fragment Ion Analysis (MS2): Analyze the resulting fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure. By comparing the fragmentation pattern of the metabolite to that of the parent drug, the site of hydroxylation can be deduced. For example, a mass shift of 16 Da on a fragment containing the aniline ring, but not on fragments without it, would confirm hydroxylation on that specific moiety.[1]
| Compound | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Interpretation |
| Tipranavir | 603.6 | 585.6, 375.3, 333.3 | Characteristic fragmentation of the parent drug.[1] |
| Monohydroxylated Metabolite (Aniline Ring) | 619.6 | 391.3, 319.3, 109.1 | Fragments at m/z 319 and 109 are indicative of oxidation on the aniline ring moiety.[1] |
| Monohydroxylated Metabolite (Phenethyl Moiety) | 619.6 | 409.3, 391.3, 191.1, 149.1 | Fragments at m/z 191 and 149 suggest oxidation on the phenethyl group.[1] |
Integrated Experimental Workflow
The synergy between the in vitro and analytical protocols forms a comprehensive workflow for metabolite discovery and characterization.
Sources
- 1. Metabolism-Mediated Drug Interactions Associated with Ritonavir-Boosted Tipranavir in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond Darunavir: Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation of Nonactivated Anilines to Generate N-Aryl Nitrenoids [organic-chemistry.org]
- 4. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Tipranavir: a protease inhibitor from a new class with distinct antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tipranavir | C31H33F3N2O5S | CID 54682461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Tipranavir? [synapse.patsnap.com]
- 10. Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Executive Summary
In the landscape of antiretroviral therapeutic drug monitoring (TDM) and Metabolites in Safety Testing (MIST), the precision of bioanalytical quantification is entirely dependent on the quality of the reference materials used. Tipranavir is a potent, non-peptidic HIV-1 protease inhibitor based on a coumarin scaffold[1]. Because it is extensively metabolized by the hepatic cytochrome P450 system—specifically CYP3A4[2]—accurate quantification of its metabolites is critical for evaluating pharmacokinetics, drug-drug interactions (such as ritonavir boosting[3]), and potential toxicity.
This technical whitepaper details the Certificate of Analysis (CoA) specifications, the orthogonal analytical validation framework, and the bioanalytical application protocols for N-Hydroxy Tipranavir-d5 , a highly specific Stable Isotope-Labeled Internal Standard (SIL-IS)[4].
Pharmacological Context & The Role of SIL-IS
Unlike traditional peptidomimetic protease inhibitors, tipranavir's unique structure allows it to bind flexibly to the HIV-1 protease, maintaining efficacy against multi-drug resistant viral strains[1]. However, its complex metabolic profile—yielding oxidation products such as N-hydroxy tipranavir—requires rigorous monitoring.
In LC-MS/MS bioanalysis, biological matrices (like human plasma or serum) introduce significant ion suppression or enhancement. To correct for these matrix effects, a Stable Isotope-Labeled Internal Standard (SIL-IS) is spiked into every sample[4]. N-Hydroxy Tipranavir-d5 incorporates five deuterium atoms into its stable carbon backbone. This strategic placement prevents in vivo or ex vivo hydrogen-deuterium (H/D) exchange, while providing a +5 Da mass shift. This mass shift is critical: it ensures that the M+2 and M+3 isotopic peaks of the highly abundant unlabeled analyte do not bleed into the internal standard's mass channel, preventing quantitative bias.
Tipranavir CYP3A4 metabolism and N-Hydroxy Tipranavir-d5 LC-MS/MS integration workflow.
Core Specifications: Certificate of Analysis (CoA)
A CoA is a self-validating document that guarantees the integrity of a reference standard. The data below summarizes the critical physicochemical and analytical release criteria for N-Hydroxy Tipranavir-d5[5].
Table 1: Physicochemical Identity
| Parameter | Specification |
| Chemical Name | N-Hydroxy Tipranavir-d5 |
| CAS Number | 1217860-55-3 |
| Molecular Formula | C31H28D5F3N2O6S |
| Molecular Weight | 623.69 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | DMSO, Methanol, Acetonitrile |
Table 2: Analytical Release Criteria
| Analytical Method | Target Parameter | Acceptance Criteria |
| HPLC-UV (254 nm) | Chemical Purity | ≥ 98.0% (Area Normalization) |
| LC-MS/MS (MRM) | Isotopic Enrichment | ≥ 99.0% d5; ≤ 0.1% d0 |
| 1H & 13C NMR | Structural Identity | Conforms to structure; D-incorporation verified |
| HRMS (ESI-TOF) | Exact Mass | ± 5 ppm of theoretical [M+H]⁺ |
| Karl Fischer | Water Content | ≤ 2.0% w/w |
Orthogonal Validation Framework
To establish trustworthiness, the CoA is generated through an orthogonal testing matrix. No single instrument can prove all aspects of a molecule's integrity. NMR confirms the structural framework, HPLC ensures the absence of synthesis byproducts, and LC-MS/MS verifies the isotopic purity.
Orthogonal analytical validation workflow for generating the Certificate of Analysis.
Protocol A: Chemical Purity via HPLC-UV
Causality: UV detection at 254 nm captures the highly conjugated coumarin and pyridine-sulfonamide ring systems of tipranavir. This ensures that any UV-active synthetic impurities or degradation products are quantified via area normalization.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient: 10% B to 90% B over 15 minutes to ensure elution of both polar degradants and highly lipophilic precursors.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Acceptance: The main peak must account for ≥ 98.0% of the total integrated area.
Protocol B: Isotopic Enrichment via LC-MS/MS
Causality: If the SIL-IS contains residual un-labeled (d0) compound, spiking it into a patient sample will artificially inflate the measured concentration of the actual drug metabolite. Isotopic enrichment testing ensures the d0 contribution is negligible.
-
Sample Prep: Dilute the standard to 1 µg/mL in 50:50 Methanol:Water.
-
Ionization: Electrospray Ionization (ESI) in Positive mode.
-
MRM Transitions: Monitor the precursor-to-product ion transitions for d0 (~619.2 m/z), d1, d2, d3, d4, and d5 (~624.2 m/z).
-
Calculation: Isotopic purity is calculated as the area of the d5 peak divided by the sum of the areas of all isotopologues (d0 through d5).
-
Acceptance: d5 enrichment must be ≥ 99.0%, with the d0 channel contributing ≤ 0.1%.
Bioanalytical Application Workflow (TDM/PK)
Once the CoA is validated, the standard is deployed in clinical or preclinical laboratories. Because tipranavir is highly protein-bound (>99%) in human plasma, a robust extraction protocol is required to free the analyte and its metabolites before LC-MS/MS analysis[4].
Step-by-Step Plasma Extraction Protocol (Protein Precipitation)
-
Aliquot: Transfer 50 µL of human plasma (patient sample or calibration standard) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the N-Hydroxy Tipranavir-d5 working solution (100 ng/mL in 50% Methanol). Causality: Spiking the IS at the very beginning ensures it undergoes the exact same extraction losses as the endogenous analyte, perfectly correcting for recovery variations.
-
Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: The organic solvent denatures plasma proteins, while the acidic environment disrupts protein-drug binding, releasing the sulfonamide-based tipranavir metabolites into the supernatant.
-
Agitation & Centrifugation: Vortex aggressively for 30 seconds. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer & Injection: Transfer 100 µL of the clear supernatant into an autosampler vial. Inject 5 µL into the LC-MS/MS system for quantification.
References
-
Pharmaffiliates. "CAS No : 1217860-55-3 | Chemical Name : N-Hydroxy Tipranavir-d5." Pharmaffiliates Reference Standards. Available at:[Link]
-
Müller, D. M., & Rentsch, K. M. (2010). "Therapeutic drug monitoring by LC–MS–MS with special focus on anti-infective drugs." Analytical and Bioanalytical Chemistry, 398, 2573–2594. DOI:
-
SciELO. "Twenty-six years of HIV science: an overview of anti-HIV drugs metabolism." Brazilian Journal of Pharmaceutical Sciences. Available at:[Link]
-
ResearchGate. "Characterization of Ritonavir-Mediated Inactivation of Cytochrome P450 3A4." Drug Metabolism and Disposition. Available at: [Link]
Sources
Methodological & Application
Topic: Protocol for Spiking N-Hydroxy Tipranavir-d5 in Human Plasma for Bioanalytical Studies
Abstract
This document provides a detailed protocol for the preparation and spiking of N-Hydroxy Tipranavir-d5, a stable isotope-labeled internal standard (SIL-IS), into human plasma samples. This protocol is designed for researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of N-Hydroxy Tipranavir or its parent drug, Tipranavir, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is grounded in established bioanalytical principles and aligns with regulatory expectations for method validation as outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2] The rationale behind solvent selection, solution preparation, and handling procedures is detailed to ensure accuracy, precision, and reproducibility in pharmacokinetic and other clinical studies.
Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard
In quantitative bioanalysis by LC-MS/MS, the goal is to achieve the highest possible accuracy and precision.[3] Biological matrices like human plasma are complex, containing numerous endogenous components that can interfere with the analytical process.[4][5] This interference, known as the matrix effect, can cause unpredictable ion suppression or enhancement, leading to unreliable quantification of the target analyte.[4]
The use of an internal standard (IS) is a fundamental strategy to correct for this variability. An ideal IS co-elutes with the analyte and experiences the same variations during sample preparation, injection, and ionization.[6][7] Stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" for LC-MS applications.[3][6][7] A SIL-IS, such as N-Hydroxy Tipranavir-d5, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (in this case, deuterium).[8] This near-perfect chemical mimicry ensures that it accurately tracks the analyte through every step of the process—from extraction recovery to matrix effects—without interfering with the analyte's signal, thereby providing robust and reliable data.[7][9]
This protocol details the precise steps for preparing and introducing N-Hydroxy Tipranavir-d5 into plasma samples, a critical first step in developing a validated bioanalytical method.
Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier | Notes |
| N-Hydroxy Tipranavir-d5 | ≥98% Purity | Commercially Available | A certificate of analysis (CoA) is recommended to confirm purity and identity.[2] |
| Human Plasma (K2EDTA) | Bioanalytical Grade | Reputable Commercial Source | Use the same anticoagulant as the study samples. Store at -70°C or below. |
| Methanol (MeOH) | HPLC or LC-MS Grade | Fisher Scientific, Sigma-Aldrich | |
| Acetonitrile (ACN) | HPLC or LC-MS Grade | Fisher Scientific, Sigma-Aldrich | |
| Dimethyl Sulfoxide (DMSO) | ACS Grade or Higher | Sigma-Aldrich | For initial dissolution of poorly soluble compounds.[10] |
| Purified Water | Type I, 18.2 MΩ·cm | Milli-Q® or similar | |
| Calibrated Pipettes | N/A | Rainin, Eppendorf, Gilson | Regularly calibrated and maintained. |
| Class A Volumetric Flasks | N/A | VWR, Pyrex | For accurate solution preparation. |
| Microcentrifuge Tubes | Polypropylene | Eppendorf, Sarstedt | Low-binding tubes are preferred. |
| Analytical Balance | N/A | Mettler Toledo, Sartorius | Capable of weighing to at least 0.01 mg. |
Safety Precautions: Handle all chemicals and human plasma in a well-ventilated laboratory fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Preparation of Internal Standard Solutions
Accurate preparation of stock and working solutions is paramount for the integrity of the entire bioanalytical method.[11] All solutions should be clearly labeled with the compound name, concentration, solvent, date of preparation, and expiration date.
Primary Stock Solution (IS-STK-1): 1.00 mg/mL
The initial stock solution is prepared at a high concentration in a solvent that ensures complete dissolution and stability. Tipranavir and its analogs are often poorly soluble in aqueous solutions but soluble in organic solvents.[10][12]
-
Weighing: Accurately weigh approximately 1.00 mg of N-Hydroxy Tipranavir-d5 neat powder using a calibrated analytical balance. Record the exact weight.
-
Dissolution: Transfer the powder to a 1.00 mL Class A volumetric flask.
-
Solubilization: Add approximately 0.7 mL of methanol (or DMSO if solubility is a concern) to the flask. Vortex for 2-5 minutes until the powder is completely dissolved. Visually inspect for any remaining particulates.
-
Final Volume: Bring the flask to the 1.00 mL mark with the same solvent. Cap and invert the flask 10-15 times to ensure homogeneity.
-
Storage: Transfer the solution to a labeled, amber glass vial and store at -20°C or below. This stock solution should be stable for several months, but stability should be formally evaluated as part of method validation.[3]
Intermediate Working Stock (IS-WS-1): 10.0 µg/mL
Serial dilutions are performed to reduce the concentration to a level more suitable for spiking and to minimize pipetting errors associated with very small volumes.
-
Allow the Primary Stock Solution (IS-STK-1) to equilibrate to room temperature.
-
Pipette 100 µL of IS-STK-1 into a 10.0 mL Class A volumetric flask.
-
Dilute to the mark with 50:50 (v/v) Acetonitrile:Water.
-
Cap and invert 10-15 times to mix thoroughly.
-
Store at 2-8°C. Prepare this solution fresh weekly or demonstrate its stability.
Spiking Solution (IS-WS-2): 200 ng/mL
This is the final working solution that will be added directly to the plasma samples. Its concentration should be chosen such that the final response in the mass spectrometer is robust and consistent, typically near the mid-point of the intended calibration curve for the analyte.
-
Allow the Intermediate Working Stock (IS-WS-1) to equilibrate to room temperature.
-
Pipette 200 µL of IS-WS-1 into a 10.0 mL Class A volumetric flask.
-
Dilute to the mark with 50:50 (v/v) Acetonitrile:Water.
-
Cap and invert 10-15 times to mix thoroughly.
-
This solution can be stored at 2-8°C during the day of use.
Workflow for Internal Standard Solution Preparation
Caption: Workflow for the serial dilution of N-Hydroxy Tipranavir-d5.
Protocol for Spiking Human Plasma Samples
The internal standard must be added to all samples—including calibration standards, quality controls (QCs), and unknown study samples—at the earliest practical stage to account for variability during sample processing.[2][7] For most extraction techniques like protein precipitation (PPT) or liquid-liquid extraction (LLE), the IS is added directly to the plasma aliquot before any extraction reagents.[4][7]
Sample Thawing and Preparation
-
Retrieve blank human plasma and study samples from the freezer (-70°C or below).
-
Thaw the samples unassisted in a water bath set to room temperature until just thawed.
-
Once thawed, vortex each sample for 10-15 seconds to ensure homogeneity.
-
Centrifuge the plasma samples at approximately 2000 x g for 5 minutes at 4°C to pellet any cryoprecipitates or particulates.
Spiking Procedure
This procedure describes the addition of the IS to a standard 100 µL plasma aliquot. Volumes can be scaled as needed for the specific bioanalytical method.
-
Aliquoting Plasma: Using a calibrated pipette, aliquot 100 µL of the appropriate plasma sample (blank, standard, QC, or unknown) into a labeled 1.5 mL microcentrifuge tube.
-
Adding the IS: Add 50 µL of the Spiking Solution (IS-WS-2, 200 ng/mL) to each tube.
-
Causality: This fixed volume ensures that every sample receives the exact same amount of internal standard (in this case, 10 ng). The analyte-to-IS peak area ratio will be used for quantification, so consistency is critical.[7]
-
-
Vortexing: Immediately after adding the IS, vortex each tube for 5-10 seconds to ensure the IS is thoroughly mixed with the plasma.
-
Equilibration: Allow the samples to equilibrate for approximately 5-10 minutes at room temperature before proceeding with the sample extraction procedure (e.g., protein precipitation).
Workflow for Sample Preparation and Spiking
Caption: General workflow for spiking plasma samples with internal standard.
Application in Method Validation and Sample Analysis
This spiking protocol is the foundation for preparing samples for a full bioanalytical method validation as required by regulatory agencies.[1][2]
-
Calibration Curve: To prepare calibration standards, varying amounts of an analyte stock solution are spiked into blank plasma, followed by the addition of a fixed amount of the internal standard as described above.[13]
-
Quality Control (QC) Samples: QCs at low, medium, and high concentrations are prepared similarly to calibration standards and are used to assess the accuracy and precision of the method.[3]
-
Internal Standard Response Monitoring: During sample analysis, the peak area response of N-Hydroxy Tipranavir-d5 should be monitored across all samples in a run. Significant variability (e.g., >50% deviation from the mean) in the IS response can indicate a problem with sample extraction, matrix effects, or instrument performance, and may require investigation.[14]
Conclusion
The proper and consistent addition of a stable isotope-labeled internal standard is a non-negotiable step in high-quality, regulated bioanalysis. By following this detailed protocol, researchers can ensure that N-Hydroxy Tipranavir-d5 is spiked into human plasma samples with a high degree of accuracy and reproducibility. This meticulous approach minimizes analytical variability and provides a solid foundation for developing a robust LC-MS/MS method capable of generating reliable data for drug development programs.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Journal of Applied Bioanalysis. (n.d.). Development And Validation Of A Bioanalytical Method For The Simultaneous Determination Of 14 Antiretroviral Drugs Using Liquid Chromatography Tandem Mass Spectrometry. [Link]
-
American Pharmaceutical Review. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. [Link]
-
PubMed. (2009). A liquid chromatography-tandem mass spectrometry assay for quantification of nevirapine, indinavir, atazanavir, amprenavir, saquinavir, ritonavir, lopinavir, efavirenz, tipranavir, darunavir and maraviroc in the plasma of patients infected with HIV. [Link]
-
ResearchGate. (2025). High-performance liquid chromatography assay for the determination of the HIV-protease inhibitor tipranavir in human plasma in combination with nine other antiretroviral medications. [Link]
-
National Center for Biotechnology Information. (2015). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. [Link]
-
International Journal of Science and Research Archive. (2025). Analytical method development and validation of antiviral drugs for HIV. [Link]
-
PubMed. (2007). A simple and sensitive assay for determining plasma tipranavir concentration in the clinical setting by new HPLC method. [Link]
-
Chromatography Forum. (2011). Adding Internal Standards. [Link]
-
PBL Assay Science. (n.d.). General Spike and Recovery Protocol For ELISA. [Link]
-
Celerion. (n.d.). Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioanalysis. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. fda.gov [fda.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journalijsra.com [journalijsra.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. moh.gov.bw [moh.gov.bw]
- 12. FORMULATION DEVELOPMENT - Impact of Excipients & Manufacturing Process on Solubility-Enhanced Ritonavir Tablet Size & Weight Reduction [drug-dev.com]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 14. en.cmicgroup.com [en.cmicgroup.com]
This Application Note is designed for bioanalytical scientists and drug development professionals. It details the extraction, recovery optimization, and stability considerations for N-Hydroxy Tipranavir-d5 , a stable isotope-labeled metabolite of the HIV protease inhibitor Tipranavir.
Introduction & Scientific Context
Tipranavir (TPV) is a non-peptidic protease inhibitor with high lipophilicity and extensive plasma protein binding (>99.9%).[1] Its metabolism is primarily mediated by CYP3A4, generating various oxidized metabolites.[2] N-Hydroxy Tipranavir is a specific oxidative metabolite. The deuterated form, N-Hydroxy Tipranavir-d5 , serves as a critical Internal Standard (IS) for quantifying this metabolite or as a surrogate analyte during metabolic profiling.
The Challenge: Extraction & Stability
Recovering N-Hydroxy metabolites presents two distinct challenges:
-
Lipophilicity & Protein Binding: Like the parent TPV, the N-Hydroxy variant binds strongly to albumin and alpha-1-acid glycoprotein, requiring an extraction method capable of disrupting these interactions.
-
Chemical Instability: The N-hydroxy moiety (
) is chemically labile. It is susceptible to:-
Oxidation to nitrones.
-
Reduction back to the parent amine/amide.
-
Disproportionation at extreme pH.
-
This protocol prioritizes Liquid-Liquid Extraction (LLE) over Protein Precipitation (PPT) to maximize sample cleanliness and recovery while minimizing matrix effects (ion suppression) common in ESI-MS.
Physicochemical Considerations & Strategy
| Property | Description | Impact on Protocol |
| Structure | Sulfonamide scaffold with dihydropyrone ring | Acidic functionality; extraction efficiency improves at lower pH. |
| LogP | High (>5 estimated) | Highly soluble in non-polar organic solvents (TBME, Ethyl Acetate). |
| Stability | N-OH group (Labile) | Critical: Avoid strong bases. Maintain temperature at 4°C. Use antioxidants if degradation is observed. |
| Matrix | Plasma (High Protein) | Simple PPT often traps analyte in protein pellets. LLE is preferred. |
Method Development Logic
-
Solvent Selection: Tert-butyl methyl ether (TBME) is chosen as the extraction solvent. It offers high recovery for Tipranavir analogs and forms a clear phase boundary, unlike Ethyl Acetate which can extract more matrix interferences.
-
pH Control: Acidification of plasma with Ammonium Acetate (pH 4.5–5.0) suppresses ionization of the sulfonamide and N-OH groups, increasing hydrophobicity and partitioning into the organic phase.
Detailed Experimental Protocol
Materials
-
Analyte: N-Hydroxy Tipranavir-d5 (Reference Standard).
-
Internal Standard (IS): Tipranavir-13C6 (or analog) if quantifying the d5 species; otherwise, the d5 species is the IS.
-
Matrix: Drug-free Human Plasma (K2EDTA).
-
Reagents: TBME (HPLC Grade), Ammonium Acetate (20mM, pH 5.0), Formic Acid.
Sample Preparation Workflow (LLE)
Step 1: Aliquoting & Stabilization
-
Thaw plasma on wet ice.
-
Transfer 100 µL of plasma into a 2.0 mL polypropylene microcentrifuge tube.
-
Pro-Tip: Add 10 µL of 5% Ascorbic Acid if validation data suggests oxidative degradation of the N-OH group during processing.
Step 2: Spiking (For Calibration/QC)
-
Add appropriate working standard solution (e.g., 10 µL).
-
Vortex gently for 10 seconds. Equilibrate for 2 minutes at 4°C to allow protein binding.
Step 3: Buffering
-
Add 100 µL of 20 mM Ammonium Acetate (pH 5.0) .
-
Vortex to mix. This step adjusts pH to optimize partitioning.
Step 4: Extraction
-
Add 1000 µL of TBME (Tert-butyl methyl ether).
-
Shake on a reciprocating shaker for 10 minutes at high speed.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to separate phases.
Step 5: Phase Transfer & Drying
-
Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette 800 µL of the organic (top) supernatant into a clean glass tube.
-
Evaporate to dryness under a gentle stream of Nitrogen at 35°C . Do not exceed 40°C to prevent thermal degradation.
Step 6: Reconstitution
-
Reconstitute residue in 100 µL of Mobile Phase (e.g., 50:50 Acetonitrile:Water + 0.1% Formic Acid).
-
Vortex for 1 minute. Centrifuge at 10,000 x g for 5 minutes.
-
Transfer supernatant to LC vials for analysis.
Visualization of Workflows
Diagram 1: Extraction Workflow (LLE)
Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow optimized for lipophilic N-Hydroxy metabolites.
Validation: Calculating Recovery vs. Matrix Effect
It is mandatory to distinguish between Extraction Recovery (efficiency of the process) and Matrix Effect (ion suppression/enhancement in the MS source).
Experimental Setup
Prepare three sets of samples (n=6 each) at Low, Medium, and High QC levels:
-
Set A (Pre-Extraction Spike): Spike analyte into plasma before extraction.
-
Set B (Post-Extraction Spike): Extract blank plasma, then spike analyte into the reconstituted extract .
-
Set C (Neat Standard): Analyte spiked directly into mobile phase (no matrix).
Calculation Logic
| Parameter | Formula | Interpretation |
| Extraction Recovery (RE) | How much analyte is lost during extraction? (Goal: >70% and consistent) | |
| Matrix Effect (ME) | How much does the matrix alter ionization? (<100% = Suppression) | |
| Process Efficiency (PE) | The overall efficiency of the method. |
Diagram 2: Validation Logic
Caption: Logical flow for distinguishing Extraction Recovery from Matrix Effects according to FDA/EMA guidelines.
Analytical Conditions (Reference)
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Gradient: 5% B to 95% B over 3 minutes (Tipranavir is highly retained).
-
Detection: ESI Positive Mode.
References
-
US Food and Drug Administration (FDA). (2018).[10] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Vourvahis, M., et al. (2007).[8] Effects of tipranavir/ritonavir on the activity of cytochrome p450 enzymes. 8th International Workshop on Clinical Pharmacology of HIV Therapy.[8] Retrieved from [Link]
-
Macha, S., et al. (2007).[11] Metabolism-mediated drug interactions associated with ritonavir-boosted tipranavir in mice. Drug Metabolism and Disposition.[12] Retrieved from [Link]
Sources
- 1. Tipranavir | C31H33F3N2O5S | CID 54682461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolism-mediated drug interactions associated with ritonavir-boosted tipranavir in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. High performance liquid chromatographic method for the determination of HIV-1 protease inhibitor tipranavir in plasma of patients during highly active antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Quantification of tipranavir in human plasma by high-performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hivclinic.ca [hivclinic.ca]
- 9. medchemexpress.com [medchemexpress.com]
- 10. fda.gov [fda.gov]
- 11. Metabolism-Mediated Drug Interactions Associated with Ritonavir-Boosted Tipranavir in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
Application Note and Detailed Protocol
Authored by: Senior Application Scientist
Abstract
This technical document provides a comprehensive guide for the quantitative analysis of the non-peptidic HIV protease inhibitor, Tipranavir (TPV), and its major metabolites in human plasma. The described method utilizes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow, incorporating a deuterated Tipranavir internal standard (TPV-d_n_) to ensure the highest level of accuracy and precision. This application note is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments of Tipranavir. The content herein details the scientific rationale behind the method, a step-by-step protocol for sample preparation, chromatographic separation, and mass spectrometric detection, as well as guidelines for method validation in accordance with regulatory standards.
Introduction: The Clinical Significance of Tipranavir and its Metabolites
Tipranavir (TPV) is a critical component of highly active antiretroviral therapy (HAART), particularly for treatment-experienced individuals infected with HIV-1 strains resistant to multiple protease inhibitors.[1] Unlike many other protease inhibitors with a peptide-like structure, Tipranavir is a non-peptidic dihydropyrone, a structural characteristic that contributes to its efficacy against resistant viral strains.[2] Clinically, Tipranavir is co-administered with a low dose of Ritonavir, which acts as a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. This enzymatic inhibition significantly boosts the systemic exposure of Tipranavir, a necessary strategy to achieve therapeutic concentrations.
The metabolism of Tipranavir, even when co-administered with Ritonavir, leads to the formation of several metabolites.[2][3] Understanding the pharmacokinetic profiles of both the parent drug and its metabolites is paramount for several reasons:
-
Therapeutic Efficacy and Safety: The concentration of the active parent drug is directly linked to its antiviral effect. Concurrently, the accumulation of certain metabolites could contribute to off-target effects or toxicities.[4]
-
Drug-Drug Interactions: Tipranavir is known to have a complex drug-drug interaction profile, primarily due to its influence on metabolic enzymes like CYP3A4.[5] Monitoring metabolite concentrations can provide deeper insights into these interactions.
-
Individual Patient Variability: Genetic polymorphisms in drug-metabolizing enzymes and transporters can lead to significant inter-individual differences in how patients process Tipranavir, affecting both its efficacy and safety profile.
Therefore, a highly specific and sensitive bioanalytical method is essential for the accurate quantification of Tipranavir and its metabolites in biological matrices.
The Gold Standard: Deuterated Internal Standards in LC-MS/MS Bioanalysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of drugs and their metabolites in complex biological fluids due to its high selectivity, sensitivity, and speed.[6] However, the accuracy and precision of LC-MS/MS assays can be compromised by several factors, including variability in sample preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.
To mitigate these variables, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis. A deuterated internal standard, in which one or more hydrogen atoms in the drug molecule are replaced with deuterium, is chemically identical to the analyte of interest. This structural homology ensures that the deuterated standard co-elutes with the analyte and behaves identically during extraction, chromatographic separation, and ionization.[7][8] By adding a known concentration of the deuterated internal standard to the plasma sample prior to processing, any variations encountered during the analytical workflow will affect both the analyte and the internal standard to the same extent. The ratio of the analyte's response to the internal standard's response is then used for quantification, effectively normalizing for any experimental inconsistencies and leading to highly reliable and reproducible data.
Tipranavir Metabolism: A Brief Overview
The biotransformation of Tipranavir is primarily mediated by the cytochrome P450 enzyme system, with CYP3A4 being the major contributor.[3][5] Even with Ritonavir boosting, some metabolism occurs. The primary metabolic pathways include:
-
Oxidation: This leads to the formation of monohydroxylated and dihydroxylated metabolites.[3]
-
Dealkylation: Removal of an alkyl group from the molecule.[3]
-
Glucuronidation: Conjugation with glucuronic acid to form a more water-soluble metabolite, which is a common pathway for drug elimination.[2]
A metabolomic study in mice identified several key metabolites, including three monohydroxylated, three desaturated, one dealkylated, and one dihydroxylated species.[3] In human studies, hydroxylated metabolites and a glucuronide conjugate have been identified as the most abundant.[2]
Diagram of the Tipranavir Metabolic Pathway
Sources
- 1. Tipranavir - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Metabolism-Mediated Drug Interactions Associated with Ritonavir-Boosted Tipranavir in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Metabolism-mediated drug interactions associated with ritonavir-boosted tipranavir in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. fda.gov [fda.gov]
Abstract
This application note presents a detailed, reliable, and robust protocol for the sample preparation of N-Hydroxy Tipranavir-d5 from human urine for analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). N-Hydroxy Tipranavir is a metabolite of the nonpeptidic HIV protease inhibitor, Tipranavir. The deuterated form, N-Hydroxy Tipranavir-d5, serves as an ideal internal standard (IS) for pharmacokinetic and therapeutic drug monitoring studies. Given the complexity of the urine matrix, an efficient sample cleanup is paramount for achieving accurate and reproducible results. This protocol employs a Solid-Phase Extraction (SPE) methodology, which provides excellent recovery and minimizes matrix effects, ensuring high-quality data that aligns with regulatory expectations for bioanalytical method validation.
Introduction and Scientific Rationale
Tipranavir (TPV) is a critical component of highly active antiretroviral therapy (HAART), particularly for treatment-experienced patients with HIV-1 strains resistant to other protease inhibitors.[1] Monitoring the levels of TPV and its metabolites is crucial for optimizing dosage, ensuring therapeutic efficacy, and minimizing toxicity. While TPV is primarily excreted in feces, a glucuronide conjugate of TPV has been identified as the most abundant drug-related component in urine.[2][3] The analysis of urinary metabolites can provide valuable insights into the drug's metabolism and disposition.
Accurate quantification in complex biological matrices like urine necessitates the use of a stable isotope-labeled internal standard (SIL-IS) to correct for variability during sample preparation and instrumental analysis.[4][5] N-Hydroxy Tipranavir-d5, a deuterated analog of a TPV metabolite, is an exemplary internal standard. Its physicochemical properties are nearly identical to the native analyte, ensuring it behaves similarly during extraction and co-elutes chromatographically.[6][7] This mimicry allows it to compensate for sample loss, matrix-induced ion suppression or enhancement, and instrumental drift, which is a cornerstone of robust bioanalytical methods.[4][8]
This guide provides a comprehensive workflow, from sample pre-treatment to final extract preparation, grounded in established principles of bioanalysis and in alignment with guidelines set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA).[9][10]
Principle of the Method: Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a highly effective technique for purifying and concentrating analytes from complex samples.[11] For this application, a reversed-phase SPE sorbent is selected. The non-polar stationary phase retains the relatively non-polar Tipranavir metabolite from the aqueous urine matrix, while more polar, water-soluble interferences like salts and urea are washed away. A subsequent elution with an organic solvent releases the analyte and internal standard, resulting in a cleaner, more concentrated sample ready for LC-MS/MS analysis. This targeted cleanup is superior to simpler methods like "dilute-and-shoot" or protein precipitation for minimizing matrix effects and achieving low limits of quantification.
Workflow Overview
The entire sample preparation and analysis process is depicted in the diagram below.
Caption: Workflow for N-Hydroxy Tipranavir-d5 Sample Preparation.
Materials and Reagents
-
Analytes: N-Hydroxy Tipranavir-d5 (Certified Reference Material)
-
Reagents:
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (≥98%)
-
Ammonium Acetate
-
β-glucuronidase enzyme (from E. coli)
-
Deionized Water (18.2 MΩ·cm)
-
-
Supplies:
-
Solid-Phase Extraction (SPE) Cartridges: Reversed-phase polymer (e.g., HLB type), 30 mg/1 mL
-
SPE Vacuum Manifold
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
-
Calibrated pipettes and tips
-
Detailed Experimental Protocols
Preparation of Standards and Quality Control (QC) Samples
-
Internal Standard (IS) Working Solution: Prepare a 100 ng/mL working solution of N-Hydroxy Tipranavir-d5 in 50:50 methanol:water. This solution will be added to all samples, calibrators, and QCs.
-
Calibration Standards & QCs: Since N-Hydroxy Tipranavir-d5 is the internal standard, calibration curves would be prepared using the non-deuterated N-Hydroxy Tipranavir analyte. For the purpose of validating the extraction of the IS itself, QC samples can be prepared by spiking known concentrations of N-Hydroxy Tipranavir-d5 into blank human urine. Typical QC levels are Low (3x LLOQ), Medium, and High.
Urine Sample Pre-treatment
The rationale for this step is that drug metabolites in urine are often excreted as glucuronide conjugates.[11] Enzymatic hydrolysis cleaves this conjugate, releasing the free form of the drug for analysis, which is essential for quantifying the total metabolite concentration.
-
Pipette 500 µL of urine sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the 100 ng/mL N-Hydroxy Tipranavir-d5 IS working solution to each tube.
-
Add 20 µL of β-glucuronidase enzyme solution and 50 µL of 1 M ammonium acetate buffer (pH 5.0).
-
Vortex briefly to mix.
-
Incubate the samples at 60°C for 2 hours to ensure complete hydrolysis.
-
Allow samples to cool to room temperature. Centrifuge at 14,000 rpm for 5 minutes to pellet any precipitate.[12] The supernatant is now ready for SPE.
Solid-Phase Extraction (SPE) Protocol
This protocol is optimized for a standard reversed-phase polymeric SPE cartridge.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water. Causality: This step wets the sorbent and activates the stationary phase for optimal analyte retention. Do not allow the cartridge to go dry.
-
Loading: Load the entire supernatant from the pre-treated sample (approx. 620 µL) onto the conditioned SPE cartridge. Apply a slow, steady vacuum or positive pressure so the sample passes through the sorbent at a rate of ~1 drop per second. Causality: A slow loading speed ensures sufficient interaction time between the analyte and the sorbent for efficient retention.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water. Causality: This wash step removes highly polar, endogenous interferences (salts, urea) that were retained on the sorbent, while the analyte and IS remain bound.
-
Elution: Elute the analytes from the cartridge by passing 1 mL of methanol containing 2% formic acid into a clean collection tube. Causality: The strong organic solvent disrupts the hydrophobic interactions binding the analytes to the sorbent. The acidic modifier ensures the analytes are in a neutral or protonated state, aiding elution.
Post-Extraction Processing
-
Evaporation: Place the collection tubes in a nitrogen evaporator and dry the eluate at approximately 40°C. Causality: This step concentrates the sample, increasing the analytical sensitivity.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds to ensure the analytes are fully dissolved. Causality: Reconstituting in the mobile phase ensures chromatographic peak shape integrity and compatibility with the LC system.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters and Data Presentation
While specific parameters must be optimized for the instrument in use, the following table provides a typical starting point for analysis.
| Parameter | Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to promote analyte protonation for positive ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for gradient elution. |
| Gradient | 5% B to 95% B over 5 min | Separates analyte from remaining matrix components. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| Ionization Mode | ESI Positive | Tipranavir and its metabolites readily form positive ions. |
| MRM Transitions | Analyte/IS specific (e.g., Q1/Q3) | Must be determined by infusing pure standards. The +5 Da mass shift of the d5-IS ensures no cross-talk with the analyte signal. |
Method Validation and Trustworthiness
To ensure the trustworthiness of this protocol, it must be validated according to regulatory guidelines such as the FDA's M10 Bioanalytical Method Validation.[9][13] Key parameters to assess include:
-
Selectivity: Absence of interfering peaks in blank urine.
-
Accuracy & Precision: Typically within ±15% (±20% at LLOQ) for QC samples.[10]
-
Recovery: Consistent and reproducible extraction efficiency for the analyte and IS.
-
Matrix Effect: Assessment of ion suppression or enhancement from different sources of urine.[4]
-
Stability: Analyte stability in urine under various storage and handling conditions (freeze-thaw, bench-top, etc.).
By using a stable isotope-labeled internal standard like N-Hydroxy Tipranavir-d5, the method inherently corrects for variability in recovery and matrix effects, leading to superior accuracy and precision.[6][8]
References
-
Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Bioanalysis Zone. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
International Journal of Research in Pharmaceutical Sciences. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]
-
Chen, L., et al. (2010). Metabolism-Mediated Drug Interactions Associated with Ritonavir-Boosted Tipranavir in Mice. Drug Metabolism and Disposition, 38(5), 744-751. [Link]
-
SCION Instruments. (2025). The Role of Internal Standards In Mass Spectrometry. [Link]
-
Al-Huniti, M. H. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
PubMed. (2010). Metabolism-mediated drug interactions associated with ritonavir-boosted tipranavir in mice. [Link]
-
PubMed. (2008). High performance liquid chromatographic method for the determination of HIV-1 protease inhibitor tipranavir in plasma of patients during highly active antiretroviral therapy. [Link]
-
American Society for Microbiology. (2007). Steady-State Disposition of the Nonpeptidic Protease Inhibitor Tipranavir when Coadministered with Ritonavir. Antimicrobial Agents and Chemotherapy, 51(7), 2499-2505. [Link]
-
Ovid. (2007). Biotransformation and mass balance of tipranavir, a nonpeptidic protease inhibitor, when co?administered with ritonavir in Sprag. [Link]
-
Waters. (n.d.). Illicit Drug Analysis in Urine Using 2D LC-MS/MS for Forensic Toxicology. [Link]
-
Michigan State University. (n.d.). Eliminating Solid Phase Extraction with Large-Volume Injection LC/MS/MS: Analysis of Illicit and Legal Drugs and Human Urine. [Link]
-
ResearchGate. (2025). High-performance liquid chromatography assay for the determination of the HIV-protease inhibitor tipranavir in human plasma in combination with nine other antiretroviral medications. [Link]
-
Waters. (n.d.). Determination of Urinary Opioids by Solid-phase Extraction LC-MS/MS for Clinical Research: Comparison of Automated and Manual Sample Preparation. [Link]
-
PubMed. (2007). Steady-state disposition of the nonpeptidic protease inhibitor tipranavir when coadministered with ritonavir. [Link]
-
National Institutes of Health. (n.d.). Antiretroviral bioanalysis methods of tissues and body biofluids. [Link]
-
Journal of Food and Drug Analysis. (2006). Analysis of antiretroviral drugs in biological matrices for therapeutic drug monitoring. [Link]
-
ResearchGate. (2019). Bio-analytical Assay Methods used in Therapeutic Drug Monitoring of Antiretroviral Drugs-A Review. [Link]
-
PubMed. (2007). A simple and sensitive assay for determining plasma tipranavir concentration in the clinical setting by new HPLC method. [Link]
-
National Institutes of Health. (n.d.). Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. [Link]
-
Philadelphia FIGHT. (2019). Tenofovir Urine Assay to Monitor Adherence to HIV Pre-exposure Prophylaxis. [Link]
-
Food and Drug Administration (FDA). (n.d.). Aptivus (tipranavir) oral solution label. [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Steady-state disposition of the nonpeptidic protease inhibitor tipranavir when coadministered with ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. texilajournal.com [texilajournal.com]
- 9. fda.gov [fda.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Analysis of Drugs of Abuse in Urine [sigmaaldrich.com]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. labs.iqvia.com [labs.iqvia.com]
Introduction: The Clinical Significance of Tipranavir and its Metabolites
Tipranavir (TPV) is a non-peptidic protease inhibitor (PI) that serves as a critical component in antiretroviral therapy for treatment-experienced HIV-1 patients.[1] Unlike its peptidic counterparts, Tipranavir's unique structure allows it to maintain efficacy against HIV strains that have developed resistance to other PIs.[1] The clinical utility of Tipranavir is significantly enhanced when co-administered with a low dose of ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] This co-administration, often referred to as "boosting," inhibits the first-pass metabolism of Tipranavir, thereby increasing its plasma concentrations and therapeutic window.
The metabolism of Tipranavir is primarily mediated by CYP3A4, leading to the formation of several oxidized metabolites.[2][3] Among these, hydroxylated species are of significant interest as they represent a primary route of biotransformation. Monitoring the levels of these metabolites, such as N-Hydroxy Tipranavir, is crucial for comprehensive pharmacokinetic (PK) and drug-drug interaction (DDI) studies. The use of a stable isotope-labeled internal standard, such as N-Hydroxy Tipranavir-d5, is the gold standard for accurate and precise quantification of the analyte in complex biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This application note provides a detailed, experience-driven guide for the optimization of Multiple Reaction Monitoring (MRM) transitions for the detection of N-Hydroxy Tipranavir-d5. We will delve into the rationale behind each experimental step, providing a robust protocol that ensures sensitivity, specificity, and reliability in your bioanalytical workflow.
The Power of Multiple Reaction Monitoring (MRM) for Bioanalysis
MRM is a highly sensitive and selective mass spectrometry technique that has become the cornerstone of quantitative bioanalysis.[4] Its power lies in the specificity of monitoring a predefined precursor-to-product ion transition. In a triple quadrupole mass spectrometer, the first quadrupole (Q1) is set to select the protonated molecular ion of the analyte (the precursor ion). This ion is then fragmented in the second quadrupole (q2), which acts as a collision cell. The third quadrupole (Q3) is then set to select a specific fragment ion (the product ion). This two-stage mass filtering significantly reduces background noise and enhances the signal-to-noise ratio, enabling the quantification of analytes at very low concentrations in complex matrices like plasma.
The key to a successful MRM assay lies in the meticulous optimization of the precursor and product ions, as well as the collision energy (CE) and other mass spectrometer parameters. This optimization process ensures maximum signal intensity and, consequently, the lowest possible limits of detection and quantification.
Structural Insights and Predicted Fragmentation of N-Hydroxy Tipranavir-d5
To develop a robust MRM method, a foundational understanding of the analyte's structure and its likely fragmentation pathways is paramount.
-
Tipranavir (TPV):
-
Molecular Formula: C₃₁H₃₃F₃N₂O₅S
-
Molecular Weight: 602.7 g/mol
-
-
N-Hydroxy Tipranavir-d5:
-
CAS Number: 1217860-55-3
-
Molecular Formula: C₃₁H₂₈D₅F₃N₂O₆S
-
Molecular Weight: 623.69 g/mol
-
Metabolic studies of Tipranavir have identified hydroxylation as a key biotransformation pathway, with potential sites on the benzyl group and the trifluoromethyl-substituted pyridinyl ring.[3] For the purpose of this guide, we will hypothesize that the hydroxylation occurs on the phenyl ring of the phenylethyl group, a common site for aromatic hydroxylation. The five deuterium atoms are likely located on the propyl group, a common position for deuteration in stable isotope-labeled standards to prevent kinetic isotope effects during metabolism.
Based on previously reported fragmentation of a hydroxylated Tipranavir metabolite (Metabolite H-1, m/z 619)[2], we can predict the fragmentation of N-Hydroxy Tipranavir-d5 ([M+H]⁺ ≈ m/z 625.2):
-
Precursor Ion (Q1): The protonated molecular ion, [M+H]⁺, at approximately m/z 625.2.
-
Potential Product Ions (Q3):
-
Loss of CO₂: A neutral loss of 44 Da is a common fragmentation for compounds with a carboxylic acid or a similar moiety. While Tipranavir itself does not have a carboxylic acid, the dihydropyrone ring can undergo fragmentation that results in a loss of CO₂. For the hydroxylated metabolite, this would result in a fragment around m/z 581.2.
-
Cleavage of the Sulfonamide Bond: The sulfonamide linkage is another potential site of fragmentation, which could lead to characteristic product ions. A previously reported fragment for a hydroxylated metabolite at m/z 411 suggests a significant portion of the molecule remains intact after initial fragmentation.[2] For our deuterated and hydroxylated analog, this would correspond to a fragment around m/z 416.
-
Experimental Workflow for MRM Transition Optimization
The following protocol outlines a systematic approach to optimizing the MRM transitions for N-Hydroxy Tipranavir-d5. This workflow is designed to be performed using a standard triple quadrupole LC-MS/MS system.
Caption: A streamlined workflow for the systematic optimization of MRM transitions.
Part 1: Instrument Setup and Analyte Infusion
Objective: To introduce a stable and continuous flow of N-Hydroxy Tipranavir-d5 into the mass spectrometer for optimization experiments.
Protocol:
-
Prepare a Stock Solution: Accurately prepare a 1 mg/mL stock solution of N-Hydroxy Tipranavir-d5 in a suitable organic solvent such as methanol or acetonitrile.
-
Prepare a Working Solution: Dilute the stock solution to a final concentration of approximately 1 µg/mL in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid promotes protonation in positive ion mode.
-
Infusion Setup: Use a syringe pump to directly infuse the working solution into the mass spectrometer's ion source at a constant flow rate (e.g., 5-10 µL/min). Alternatively, a flow injection analysis (FIA) setup can be used where the sample is injected into a continuous stream of mobile phase.
Part 2: Precursor Ion Determination and Optimization
Objective: To identify the most abundant precursor ion for N-Hydroxy Tipranavir-d5 and optimize the source conditions for its efficient generation.
Protocol:
-
Q1 Scan: Perform a Q1 scan in positive ion mode over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 600-650). The most intense peak should correspond to the [M+H]⁺ ion at approximately m/z 625.2.
-
Cone Voltage/Declustering Potential Optimization:
-
Set the mass spectrometer to monitor the identified precursor ion (m/z 625.2).
-
Ramp the cone voltage (or declustering potential, depending on the instrument manufacturer) over a range of values (e.g., 10-80 V).
-
Plot the ion intensity as a function of the cone voltage.
-
The optimal cone voltage is the value that produces the highest intensity for the precursor ion without significant in-source fragmentation.
-
Part 3: Product Ion Identification and Collision Energy Optimization
Objective: To identify the most intense and stable product ions and determine the optimal collision energy for their formation.
Protocol:
-
Product Ion Scan:
-
Set Q1 to select the precursor ion (m/z 625.2) at the optimized cone voltage.
-
Perform a product ion scan by scanning Q3 over a relevant mass range (e.g., m/z 50-630).
-
Apply a moderate collision energy (e.g., 20-30 eV) to induce fragmentation.
-
Identify the most abundant and structurally significant product ions. Based on our predictions, look for ions around m/z 581.2 and 416.
-
-
Collision Energy (CE) Optimization:
-
For each promising product ion identified in the previous step, set up an MRM transition (e.g., 625.2 → 581.2 and 625.2 → 416).
-
For each transition, ramp the collision energy over a wide range (e.g., 5-60 eV).
-
Plot the product ion intensity as a function of collision energy for each transition.
-
The optimal collision energy is the value that yields the highest intensity for each specific product ion.
-
Data Presentation and Interpretation
The results of the optimization experiments should be tabulated for clarity and ease of use when building the final analytical method.
| Parameter | Optimized Value | Rationale |
| Precursor Ion (Q1) | ~m/z 625.2 | Corresponds to the protonated molecular ion [M+H]⁺ of N-Hydroxy Tipranavir-d5. |
| Cone Voltage | Instrument Dependent | Optimized to maximize precursor ion intensity while minimizing in-source fragmentation. |
| Product Ion 1 (Quantifier) | e.g., ~m/z 581.2 | The most intense and stable product ion, providing the best sensitivity for quantification. |
| Collision Energy 1 | Instrument Dependent | The collision energy that produces the maximum intensity for the quantifier ion. |
| Product Ion 2 (Qualifier) | e.g., ~m/z 416 | A second, structurally significant product ion used for confirmation of analyte identity. |
| Collision Energy 2 | Instrument Dependent | The collision energy that produces the maximum intensity for the qualifier ion. |
Note: The exact m/z values and optimal voltages/energies will be instrument-specific and must be determined empirically.
Protocol for Sample Preparation from Human Plasma
A robust and reproducible sample preparation method is crucial for accurate bioanalysis. The following protein precipitation protocol is a common and effective method for extracting Tipranavir and its metabolites from plasma.
Materials:
-
Human plasma (K₂EDTA as anticoagulant)
-
N-Hydroxy Tipranavir-d5 (as internal standard)
-
Acetonitrile (ACN), HPLC grade, chilled
-
Centrifuge capable of 4°C and >10,000 x g
-
96-well collection plates or microcentrifuge tubes
Protocol:
-
Thaw Samples: Thaw plasma samples on ice.
-
Spike Internal Standard: To 100 µL of plasma in a microcentrifuge tube, add a small volume (e.g., 10 µL) of the N-Hydroxy Tipranavir-d5 working solution to achieve the desired final concentration.
-
Protein Precipitation: Add 300 µL of chilled acetonitrile to the plasma sample.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean well of a 96-well plate or a new microcentrifuge tube.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and Centrifuge: Vortex the reconstituted sample for 30 seconds and centrifuge for 5 minutes to pellet any remaining particulates.
-
Injection: Transfer the final solution to an autosampler vial or plate for LC-MS/MS analysis.
Caption: A step-by-step workflow for plasma sample preparation using protein precipitation.
Conclusion: A Foundation for Robust Bioanalysis
This application note has provided a comprehensive and scientifically grounded framework for the optimization of MRM transitions for the detection of N-Hydroxy Tipranavir-d5. By following the detailed protocols for both mass spectrometer parameter optimization and plasma sample preparation, researchers can develop a highly sensitive, specific, and reliable bioanalytical method. The principles and workflows described herein are not only applicable to N-Hydroxy Tipranavir-d5 but can also be adapted for the analysis of other drug metabolites, serving as a valuable resource for drug development professionals and scientists in the field of pharmacokinetics.
References
-
Chen, C., et al. (2010). Metabolism-Mediated Drug Interactions Associated with Ritonavir-Boosted Tipranavir in Mice. Drug Metabolism and Disposition, 38(5), 871-878. Available at: [Link]
-
Crommentuyn, K. M., et al. (2004). Simultaneous quantification of the new HIV protease inhibitors atazanavir and tipranavir in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 804(2), 359-367. Available at: [Link]
-
Macgregor, T. R., et al. (2005). Steady-State Disposition of the Nonpeptidic Protease Inhibitor Tipranavir when Coadministered with Ritonavir. Antimicrobial Agents and Chemotherapy, 49(9), 3744-3752. Available at: [Link]
-
Pharmaffiliates. N-Hydroxy Tipranavir-d5. Available at: [Link]
-
Picus, J., & MacCoss, M. J. (2009). Rapid optimization of MRM-MS instrument parameters by subtle alteration of precursor and product m/z targets. Journal of proteome research, 8(7), 3326–3335. Available at: [Link]
-
PubChem. Tipranavir. Available at: [Link]
-
Shimadzu. (2021, December 1). How to set up MRM method for veterinary drug compounds on LC/MS/MS. YouTube. Available at: [Link]
-
U.S. Food and Drug Administration. (2010). APTIVUS (tipranavir) oral solution label. Available at: [Link]
-
van den Broek, I., et al. (2015). Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals. Mass Spectrometry Reviews, 34(1), 51-79. Available at: [Link]
-
Macha, S., et al. (2007). Biotransformation and mass balance of tipranavir, a nonpeptidic protease inhibitor, when co-administered with ritonavir in Sprague-Dawley rats. Xenobiotica, 37(10-11), 1222-1236. Available at: [Link]
-
Agilent Technologies. (2017). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Tipranavir? Synapse. Available at: [Link]
Sources
An Application Guide for the Use of N-Hydroxy Tipranavir-d5 in Pharmacokinetic Studies
Authored by: Gemini, Senior Application Scientist
Introduction: The Context of Tipranavir and the Imperative for Precision in Pharmacokinetics
Tipranavir (TPV) is a nonpeptidic protease inhibitor, a critical component in antiretroviral therapy for treatment-experienced patients with HIV-1 infection.[1][2][3] Unlike many other protease inhibitors, its unique structure allows it to maintain activity against viral strains that have developed resistance to multiple other agents.[4][5] Clinically, Tipranavir is co-administered with a low dose of ritonavir, which acts as a pharmacokinetic enhancer by potently inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme system.[2][4][5][6] This inhibition slows the metabolism of Tipranavir, thereby "boosting" its plasma concentrations and therapeutic efficacy.[5][7]
The metabolic pathway of Tipranavir is predominantly hepatic, mediated by CYP3A4, leading to the formation of several oxidative metabolites, including N-Hydroxy Tipranavir.[1][2][3][8] A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of both the parent drug and its major metabolites is fundamental to optimizing dosing regimens, assessing drug-drug interactions, and ensuring patient safety.[9][10][11] Pharmacokinetic (PK) studies provide this critical data, and their reliability hinges on the accuracy and precision of the underlying bioanalytical methods.[12]
This guide provides a detailed framework for the use of N-Hydroxy Tipranavir-d5 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative determination of the N-Hydroxy Tipranavir metabolite in biological matrices, a cornerstone of modern PK studies.
The Scientific Rationale: Why N-Hydroxy Tipranavir-d5 is the Gold Standard
In quantitative bioanalysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is added to every sample, calibrator, and quality control (QC) standard to correct for variability during the analytical process.[13][14] While a structurally similar analog can be used, a SIL-IS is considered the gold standard for mitigating analytical variability.[15][16][17]
N-Hydroxy Tipranavir-d5 is an ideal internal standard for its unlabeled analyte for several key reasons:
-
Near-Identical Physicochemical Properties : The substitution of five hydrogen atoms with deuterium atoms results in a negligible change in the chemical properties of the molecule.[15] Consequently, N-Hydroxy Tipranavir-d5 exhibits the same extraction recovery, chromatographic retention time, and ionization efficiency as the endogenous N-Hydroxy Tipranavir.
-
Correction for Matrix Effects : Biological samples like plasma are incredibly complex. Co-eluting endogenous components can either suppress or enhance the ionization of the analyte in the mass spectrometer's source, a phenomenon known as the "matrix effect."[13][17] Because the SIL-IS co-elutes and ionizes identically to the analyte, it experiences the same degree of suppression or enhancement, allowing for a highly accurate correction and yielding a consistent analyte-to-IS response ratio.[13][16]
-
Improved Accuracy and Precision : By compensating for variations in sample preparation and matrix effects, the use of a SIL-IS dramatically improves the accuracy, precision, and overall robustness of the bioanalytical method, which is essential for regulatory submissions.[16][18] The five-dalton mass difference (d5) provides a clear mass-to-charge (m/z) separation from the analyte, preventing isotopic crosstalk.[15]
Caption: Workflow showing how a SIL-IS corrects for variability.
Part 1: Bioanalytical Method Protocol
This protocol outlines a typical procedure for the extraction and analysis of N-Hydroxy Tipranavir from human plasma.
Materials and Reagents
-
Analytes: N-Hydroxy Tipranavir, N-Hydroxy Tipranavir-d5 (Internal Standard).
-
Biological Matrix: Blank human plasma (K2-EDTA).
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC or LC-MS grade.
-
Reagents: Formic acid, Ammonium acetate, Reagent-grade water.
-
Equipment: Calibrated pipettes, microcentrifuge tubes, vortex mixer, refrigerated centrifuge, autosampler vials, LC-MS/MS system.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Hydroxy Tipranavir and N-Hydroxy Tipranavir-d5 in methanol to create individual 1 mg/mL primary stock solutions.
-
Working Standard Solutions: Serially dilute the N-Hydroxy Tipranavir primary stock with 50:50 ACN:Water to prepare working solutions for calibration curve standards (CALs) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the N-Hydroxy Tipranavir-d5 primary stock with 50:50 ACN:Water. The optimal concentration should be determined during method development to yield a consistent and stable MS response.
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for extracting small molecules from plasma.
-
Aliquot Samples: Pipette 50 µL of study samples, CALs, and QCs into separate 1.5 mL microcentrifuge tubes.
-
Add Internal Standard: To every tube (except for blank matrix blanks), add 25 µL of the IS Working Solution (100 ng/mL).
-
Precipitate Proteins: Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube. The cold temperature and acid enhance protein precipitation.
-
Vortex: Vortex all tubes vigorously for 1 minute to ensure complete mixing and protein denaturation.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins.
-
Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial. Avoid disturbing the protein pellet.
-
Dilute (Optional): Add 150 µL of water containing 0.1% formic acid to the vials to reduce the organic content, which can improve peak shape in reverse-phase chromatography.
-
Inject: The sample is now ready for injection into the LC-MS/MS system.
Caption: Step-by-step protein precipitation workflow.
LC-MS/MS Instrumental Parameters
The following are typical starting parameters and should be optimized for the specific instrumentation used.
| Parameter | Suggested Condition | Rationale |
| HPLC System | ||
| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good retention and separation for moderately non-polar molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidified mobile phase promotes better ionization in positive mode ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reverse-phase chromatography. |
| Flow Rate | 0.4 mL/min | A standard flow rate for analytical LC-MS. |
| Gradient | 5% B to 95% B over 3 minutes, hold, re-equilibrate | A gradient is necessary to elute the analyte and clean the column. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Mass Spectrometer | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Tipranavir and its metabolites contain functional groups amenable to protonation. |
| MRM Transitions | To be determined empirically by infusing pure standards | |
| N-Hydroxy TPV | e.g., Q1: 619.2 -> Q3: 421.1 | Q1 is the protonated parent ion [M+H]+; Q3 is a stable product ion. |
| N-Hydroxy TPV-d5 | e.g., Q1: 624.2 -> Q3: 426.1 | The +5 Da shift is reflected in both the parent and the fragment ion. |
| Dwell Time | 100 ms | Sufficient time to acquire adequate data points across the chromatographic peak. |
| Gas Temp. | ~350°C | Optimized to facilitate desolvation of droplets. |
| Gas Flow | ~10 L/min | Optimized for efficient nebulization. |
Part 2: Bioanalytical Method Validation (BMV)
A bioanalytical method must be rigorously validated to demonstrate its reliability for its intended purpose. Validation should be performed in accordance with regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance and the ICH M10 guideline.[19][20][21][22]
Validation Parameters and Acceptance Criteria
The table below summarizes the key validation experiments and typical acceptance criteria.
| Parameter | Purpose | Typical Acceptance Criteria (for Chromatographic Methods) |
| Selectivity | To ensure the method can differentiate the analyte and IS from endogenous matrix components. | Response in blank matrix from at least 6 sources should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Calibration Curve | To demonstrate the relationship between instrument response and known analyte concentrations. | At least 6-8 non-zero standards. R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To assess the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | Assessed at ≥4 QC levels (LLOQ, Low, Mid, High). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Sensitivity (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5x that of a blank sample. Accuracy within ±20% and Precision ≤20%. |
| Matrix Effect | To assess the suppressive or enhancing effect of the biological matrix on ionization. | The IS-normalized matrix factor %CV across at least 6 lots of matrix should be ≤15%. |
| Recovery | To determine the efficiency of the extraction process. | Should be consistent, precise, and reproducible. Not required to be 100%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing). | Assessed via Freeze-Thaw, Bench-Top, Long-Term, and Post-Preparative stability tests. Mean concentration of stability QCs must be within ±15% of nominal. |
This table is a summary. Refer to the latest ICH M10 guidance for complete details.[20][21]
Example: Stability Assessment
Objective: To evaluate the stability of N-Hydroxy Tipranavir in human plasma under various conditions.
-
Freeze-Thaw Stability: Analyze low and high QC samples after undergoing three freeze-thaw cycles (-80°C to room temp).
-
Bench-Top Stability: Keep low and high QC samples at room temperature for a duration that exceeds the expected sample handling time (e.g., 6 hours) before processing.
-
Long-Term Stability: Store low and high QC samples at the intended storage temperature (e.g., -80°C) for a period equal to or greater than the time from sample collection to analysis in a study.
Acceptance: The mean calculated concentration of the stability samples must be within ±15% of the nominal concentration.
Conclusion
The use of N-Hydroxy Tipranavir-d5 as a stable isotope-labeled internal standard provides the necessary foundation for a robust, accurate, and precise bioanalytical method. This level of analytical rigor is non-negotiable in pharmacokinetic studies, where reliable data is paramount for making critical decisions in drug development and clinical pharmacology. By following a well-structured protocol and adhering to global regulatory standards for method validation, researchers can generate high-quality concentration data that is defensible and fit for purpose.
References
-
Metabolism-Mediated Drug Interactions Associated with Ritonavir-Boosted Tipranavir in Mice - PMC - NIH. (n.d.). National Institutes of Health (NIH). [Link]
-
Bioanalytical method validation - Scientific guideline | European Medicines Agency. (2015, June 3). European Medicines Agency. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Prolytic. [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline. (2023, January 13). European Medicines Agency. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). KCAS Bio. [Link]
-
European Medicines Agency guideline on bioanalytical method validation. (n.d.). Ovid. [Link]
-
Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. [Link]
-
USFDA guidelines for bioanalytical method validation. (n.d.). SlideShare. [Link]
-
Tipranavir PK Fact Sheet. (2016, March). University of Liverpool. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2024, June 12). U.S. Food and Drug Administration. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. (2022, November 7). Federal Register. [Link]
-
Steady-State Disposition of the Nonpeptidic Protease Inhibitor Tipranavir when Coadministered with Ritonavir. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]
-
Pharmacokinetics of Tipranavir/Ritonavir and Its Metabolites in Healthy Male Subjects. (2014, October 1). ClinicalTrials.gov. [Link]
-
Biotransformation and mass balance of tipranavir, a nonpeptidic protease inhibitor, when co?administered with ritonavir in Sprag. (2007, May 21). Ovid. [Link]
-
Development And Validation Of A Bioanalytical Method For The Simultaneous Determination Of 14 Antiretroviral Drugs Using Liquid Chromatography Tandem Mass Spectrometry. (n.d.). Journal of Applied Bioanalysis. [Link]
-
Metabolism-mediated drug interactions associated with ritonavir-boosted tipranavir in mice. (2010, January 26). PubMed. [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC. (n.d.). National Institutes of Health (NIH). [Link]
-
What is Tipranavir used for? (2024, June 14). Patsnap Synapse. [Link]
-
Simultaneous quantification of the new HIV protease inhibitors atazanavir and tipranavir in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry. (2004, May 25). PubMed. [Link]
-
Tipranavir. (2017, September 1). LiverTox - NCBI Bookshelf. [Link]
-
CAS No : 1217860-55-3 | Chemical Name : N-Hydroxy Tipranavir-d5. (n.d.). Pharmaffiliates. [Link]
-
Re-introduction of a Novel Approach to the Use of Stable Isotopes in Pharmacokinetic Studies - PMC. (n.d.). National Institutes of Health (NIH). [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]
-
(PDF) LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. (2011, January). ResearchGate. [Link]
-
(PDF) Tipranavir (PNU-140690): A Potent, Orally Bioavailable Nonpeptidic HIV Protease Inhibitor of the 5,6-Dihydro-4-hydroxy-2-pyrone Sulfonamide Class. (2025, August 6). ResearchGate. [Link]
-
BIO-Analytical Method Development and Validation By LC/MS/MS Technique. (n.d.). Journal of Neonatal Surgery. [Link]
-
Practical perspectives on the use of tipranavir in combination with other medications: lessons learned from pharmacokinetic studies. (2006, February 15). PubMed. [Link]
-
Analytical method development and validation of antiviral drugs for HIV. (2025, May 3). International Journal of Science and Research Archive. [Link]
-
Tipranavir | C31H33F3N2O5S. (n.d.). PubChem. [Link]
-
HIV Protease Inhibitor Tipranavir. (n.d.). Creative Diagnostics. [Link]
-
Pharmacokinetic characterization of three doses of tipranavir boosted with ritonavir on highly active antiretroviral therapy in treatment-experienced HIV-1 patients. (2010, January 15). PubMed. [Link]
-
Switch from Enfuvirtide to Raltegravir Lowers Plasma Concentrations of Darunavir and Tipranavir: a Pharmacokinetic Substudy of the EASIER-ANRS 138 Trial - PMC. (n.d.). National Institutes of Health (NIH). [Link]
-
Effects of Tipranavir/Ritonavir on the Pharmacokinetic Characteristics of Triple Drug Nucleoside and Non-nucleoside Reverse Transcriptase Inhibitor Therapy in HIV-1-infected Subjects. (2014, September 29). ClinicalTrials.gov. [Link]
-
Mechanisms of pharmacokinetic and pharmacodynamic drug interactions associated with ritonavir-enhanced tipranavir. (2007, June 15). PubMed. [Link]
Sources
- 1. Metabolism-Mediated Drug Interactions Associated with Ritonavir-Boosted Tipranavir in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism-mediated drug interactions associated with ritonavir-boosted tipranavir in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tipranavir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. What is Tipranavir used for? [synapse.patsnap.com]
- 6. Mechanisms of pharmacokinetic and pharmacodynamic drug interactions associated with ritonavir-enhanced tipranavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Tipranavir | C31H33F3N2O5S | CID 54682461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Practical perspectives on the use of tipranavir in combination with other medications: lessons learned from pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic characterization of three doses of tipranavir boosted with ritonavir on highly active antiretroviral therapy in treatment-experienced HIV-1 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. journalijsra.com [journalijsra.com]
- 13. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. jneonatalsurg.com [jneonatalsurg.com]
- 15. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 16. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. waters.com [waters.com]
- 18. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 22. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
Abstract
This application note presents a comprehensive guide to the reverse-phase high-performance liquid chromatography (RP-HPLC) separation of the antiretroviral drug Tipranavir and its major metabolite, N-Hydroxy Tipranavir. We detail the expected chromatographic behavior and retention time differences between the parent drug, its hydroxylated metabolite, and the corresponding deuterated internal standard, N-Hydroxy Tipranavir-d5. The scientific principles governing the separation, including analyte polarity and the chromatographic isotope effect, are discussed. A detailed, robust protocol for achieving this separation is provided, designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, or therapeutic drug monitoring studies.
Scientific Background and Chromatographic Principles
1.1. Introduction to Tipranavir and its Metabolism Tipranavir (TPV) is a non-peptidic protease inhibitor used in combination with other antiretroviral agents for the treatment of HIV-1 infection.[1] It is a highly lipophilic molecule, a characteristic reflected in its high LogP value (ranging from 6.9 to 8.47).[2][3] In vivo, Tipranavir undergoes extensive metabolism, primarily through oxidation.[2][4] One of the significant metabolic pathways is N-hydroxylation, resulting in the formation of N-Hydroxy Tipranavir. The quantification of both the parent drug and its metabolites in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy.
1.2. The Role of Deuterated Internal Standards In quantitative bioanalysis, particularly when using mass spectrometry, stable isotope-labeled internal standards (SIL-IS) are the gold standard.[5] N-Hydroxy Tipranavir-d5 is the deuterated analog of the N-Hydroxy Tipranavir metabolite.[6] The use of a SIL-IS is critical because it shares nearly identical physicochemical properties with the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thereby correcting for variability in these steps.[5][7]
1.3. Principles of Separation by RP-HPLC Reverse-phase HPLC separates molecules based on their hydrophobicity. The stationary phase (typically a C18 column) is non-polar, while the mobile phase is polar. Non-polar (lipophilic) compounds interact more strongly with the stationary phase and are retained longer, resulting in later elution times. Polar (hydrophilic) compounds have a greater affinity for the mobile phase and elute earlier.
-
Tipranavir vs. N-Hydroxy Tipranavir: The addition of a hydroxyl (-OH) group to the Tipranavir molecule to form N-Hydroxy Tipranavir significantly increases the molecule's polarity. This increased polarity reduces its affinity for the non-polar C18 stationary phase. Consequently, N-Hydroxy Tipranavir is expected to have a shorter retention time than the parent drug, Tipranavir .
-
The Chromatographic Isotope Effect: While a deuterated standard and its non-deuterated analyte are expected to have very similar chromatographic behavior, they may not always perfectly co-elute.[8] This phenomenon is known as the chromatographic isotope effect. Deuterium (²H) is slightly less lipophilic than protium (¹H). In reverse-phase chromatography, this subtle difference can cause the deuterated compound to interact slightly less with the stationary phase, leading to a marginally shorter retention time. Therefore, N-Hydroxy Tipranavir-d5 may elute slightly earlier than N-Hydroxy Tipranavir , though they are often observed to be nearly co-eluting.[7]
Experimental Protocol
This protocol provides a robust starting point for the separation of Tipranavir and its metabolites. Optimization may be required based on the specific HPLC system and sample matrix.
2.1. Materials and Reagents
-
Tipranavir Reference Standard
-
N-Hydroxy Tipranavir Reference Standard
-
N-Hydroxy Tipranavir-d5 Internal Standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water (18.2 MΩ·cm)
2.2. Instrumentation
-
HPLC or UHPLC system with a binary pump, autosampler, and column thermostat.
-
UV-Vis or Photodiode Array (PDA) Detector. A Mass Spectrometer is recommended for bioanalytical applications.
2.3. Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm) | Industry standard for separating hydrophobic compounds like Tipranavir. The smaller particle size enhances resolution and efficiency.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure consistent ionization and good peak shape for the analytes.[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent for eluting highly hydrophobic compounds from the C18 column.[11] |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and system pressure. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity, improves peak shape, and ensures reproducible retention times. |
| Injection Volume | 5 µL | A small injection volume minimizes potential peak distortion. |
| Detection Wavelength | 265 nm | Provides good sensitivity for Tipranavir and related structures.[12][13] |
| Gradient Elution | See Table 2 below | A gradient is necessary to first elute the more polar metabolite and then effectively elute the highly retained parent drug in a reasonable time.[14] |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 70 | 30 |
| 1.0 | 70 | 30 |
| 8.0 | 10 | 90 |
| 10.0 | 10 | 90 |
| 10.1 | 70 | 30 |
| 12.0 | 70 | 30 |
2.4. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard (Tipranavir, N-Hydroxy Tipranavir, N-Hydroxy Tipranavir-d5) in methanol or acetonitrile to create individual stock solutions.
-
Working Standard Mixture (10 µg/mL): Prepare a mixed working standard solution by appropriately diluting the stock solutions in a 50:50 mixture of acetonitrile and water.
-
Sample Preparation (from plasma): For bioanalytical applications, a protein precipitation or liquid-liquid extraction is required.[14][15] A common protein precipitation method involves adding 3 parts of cold acetonitrile (containing the internal standard) to 1 part of plasma, vortexing, and centrifuging to pellet the proteins. The supernatant is then injected.
Expected Results and Discussion
3.1. Elution Order and Retention Times Based on the principles of hydrophobicity, the expected elution order in the described reverse-phase method is:
-
N-Hydroxy Tipranavir-d5 (most polar, due to hydroxyl group and isotope effect)
-
N-Hydroxy Tipranavir (polar, due to hydroxyl group)
-
Tipranavir (least polar, highly hydrophobic parent drug)
A summary of expected retention times is presented in Table 3.
Table 3: Expected Chromatographic Results
| Compound | Expected Retention Time (min) | Rationale for Elution |
|---|---|---|
| N-Hydroxy Tipranavir-d5 | ~ 4.2 | Increased polarity from hydroxylation; potential for slightly earlier elution due to the chromatographic isotope effect. |
| N-Hydroxy Tipranavir | ~ 4.3 | Increased polarity from the N-hydroxy group leads to weaker interaction with the C18 stationary phase compared to the parent drug. |
| Tipranavir | ~ 8.5 | High lipophilicity (LogP ≈ 7-8) causes strong retention on the C18 column, requiring a high percentage of organic solvent for elution.[2] |
3.2. Visual Workflow Representation
Caption: Experimental workflow from sample preparation to data analysis.
Method Trustworthiness and Validation
To ensure the reliability of this method for routine analysis, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[9][12] Key validation parameters include:
-
Specificity: The ability to resolve the analytes from each other and from any matrix components.
-
Linearity: Demonstrating a proportional response over a range of concentrations.
-
Accuracy and Precision: Ensuring the closeness of measured values to the true value and the repeatability of the measurements.[9]
-
Limit of Detection (LOD) and Quantification (LOQ): Determining the lowest concentration of analyte that can be reliably detected and quantified.
Conclusion
The chromatographic separation of Tipranavir from its N-Hydroxy metabolite is readily achievable using standard reverse-phase HPLC conditions. The elution order is governed by molecular polarity, with the more polar N-Hydroxy Tipranavir eluting significantly earlier than the highly lipophilic parent drug. The deuterated internal standard, N-Hydroxy Tipranavir-d5, is expected to elute at a nearly identical, or slightly earlier, retention time than its non-deuterated counterpart due to the chromatographic isotope effect. The protocol detailed herein provides a robust and scientifically grounded method suitable for the accurate quantification of these compounds in various research and development settings.
References
- BenchChem Technical Support. Troubleshooting Deuterated Internal Standards in HPLC.
- AptoChem. Deuterated internal standards and bioanalysis.
- Chemsrc. Tipranavir | CAS#:174484-41-4.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 54682461, Tipranavir.
- Singh, B. et al. (2015). Development and validation of a stability indicating HPLC method for the simultaneous analysis of lopinavir and ritonavir in fixed-dose combination. Journal of Taibah University for Science.
- Chen, Y. et al. (2007). Metabolism-Mediated Drug Interactions Associated with Ritonavir-Boosted Tipranavir in Mice. Drug Metabolism and Disposition.
- Macha, S. et al. (2007).
- International Journal of Science and Research Archive. (2025). Analytical method development and validation of antiviral drugs for HIV.
- Pharmaffiliates. N-Hydroxy Tipranavir-d5 | CAS No: 1217860-55-3.
- Sigma-Aldrich. ISOTEC® Stable Isotopes.
- Wikipedia. Tipranavir.
- Yadav, M. et al. (2020). Development and validation of a stability indicating HPLC method for the simultaneous estimation of Tipranavir in bulk and pharmaceutical dosage form. JETIR.
- Dailly, E. et al. (2007). High-performance liquid chromatography assay for the determination of the HIV-protease inhibitor tipranavir in human plasma in combination with nine other antiretroviral medications.
- Aymard, G. et al. (2006). A simple high performance liquid chromatography assay for monitoring plasma concentrations of tipranavir in HIV infected patients.
- International Journal of Pharmaceutical and Life Sciences. (2017). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
- Reddy, B. et al. (2012). Stability-Indicating HPLC Method for the Determination of Darunavir Ethanolate. Journal of the Chilean Chemical Society.
- Liu, A. et al. (2007). Steady-State Disposition of the Nonpeptidic Protease Inhibitor Tipranavir when Coadministered with Ritonavir. Antimicrobial Agents and Chemotherapy.
- ChemicalBook. Mechanism of action of Tipranavir.
- U.S. Food and Drug Administration. (2014). Aptivus (tipranavir) oral solution label.
Sources
- 1. Tipranavir - Wikipedia [en.wikipedia.org]
- 2. Tipranavir | CAS#:174484-41-4 | Chemsrc [chemsrc.com]
- 3. Tipranavir | C31H33F3N2O5S | CID 54682461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. texilajournal.com [texilajournal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. journalijsra.com [journalijsra.com]
- 10. Metabolism-Mediated Drug Interactions Associated with Ritonavir-Boosted Tipranavir in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. jetir.org [jetir.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A simple high performance liquid chromatography assay for monitoring plasma concentrations of tipranavir in HIV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Welcome to the technical support guide for the bioanalysis of N-Hydroxy Tipranavir-d5. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Here, we address common issues in a direct question-and-answer format, providing not just solutions but the underlying scientific principles to empower your troubleshooting efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My N-Hydroxy Tipranavir-d5 signal is inconsistent and lower than expected in plasma samples compared to neat solutions. What is causing this?
A: This is a classic sign of a matrix effect , specifically ion suppression . During the electrospray ionization (ESI) process in your mass spectrometer, components from your biological matrix (e.g., plasma) co-elute with your analyte, N-Hydroxy Tipranavir-d5.[1][2][3] These endogenous materials, such as phospholipids, salts, and proteins, compete with your analyte for ionization, reducing the efficiency with which it can form gas-phase ions.[3][4] The result is a suppressed signal, poor reproducibility, and compromised assay sensitivity, particularly at the lower limit of quantitation (LLOQ).[1]
The primary culprits in plasma are often phospholipids, which are present in high concentrations and have a tendency to co-elute with many analytes in reversed-phase chromatography.[1][5][6]
Q2: I'm using a stable isotope-labeled (SIL) internal standard (N-Hydroxy Tipranavir-d5). Shouldn't that automatically correct for matrix effects?
A: While using a SIL internal standard is the most recognized technique to correct for matrix effects, it is not a foolproof solution.[7][8] The core principle is that the SIL IS will co-elute and experience the same ionization suppression or enhancement as the analyte, thus maintaining a stable analyte-to-IS peak area ratio.
However, this compensation can fail under certain conditions:
-
Differential Matrix Effects: If the specific interfering components in one sample are different from another (due to patient-to-patient variability, hemolysis, or lipemic conditions), the degree of suppression might not be identical for both the analyte and the IS. The FDA guidance on bioanalytical method validation emphasizes the need to assess matrix effects from multiple sources of the biological matrix.[9]
-
Extreme Suppression: If ion suppression is severe, the signal for both the analyte and the IS can be pushed close to the limit of detection, leading to high variability and poor precision. Even if the ratio is stable, the loss in sensitivity may prevent you from reaching your desired LLOQ.[10]
-
Chromatographic Separation: If there is even a slight chromatographic separation between the analyte and the SIL IS (which can happen with deuterium-labeled standards), they may not be affected equally by a narrow, transient matrix effect.
Therefore, while N-Hydroxy Tipranavir-d5 is an excellent choice for an internal standard, it is crucial to first diagnose and minimize the underlying matrix effect rather than relying solely on the IS to correct it.
Diagnostic Workflow: Identifying the Source of Matrix Effects
Before you can fix the problem, you must confirm its presence and pinpoint its location in your chromatogram. The gold-standard technique for this is the post-column infusion experiment .
Protocol: Post-Column Infusion Experiment
This qualitative experiment helps visualize regions of ion suppression or enhancement across your entire chromatographic run.[7][11][12]
Objective: To identify the retention times where co-eluting matrix components suppress the stable signal of a continuously infused analyte.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-union and necessary tubing
-
A standard solution of N-Hydroxy Tipranavir-d5 (or a representative analyte) at a mid-range concentration.
-
Blank plasma extract prepared using your current sample preparation method.
Procedure:
-
System Setup:
-
Disconnect the LC outlet from the MS source.
-
Connect the LC outlet to one inlet of a T-union.
-
Connect the syringe pump outlet to the second inlet of the T-union.
-
Connect the outlet of the T-union to the MS source.
-
-
Infusion:
-
Begin infusing the N-Hydroxy Tipranavir-d5 standard solution at a low, constant flow rate (e.g., 5-10 µL/min) directly into the MS source via the syringe pump.
-
Optimize the MS parameters to obtain a stable, high-intensity signal for your analyte. This signal will become your baseline.
-
-
Analysis:
-
Start the LC method with your standard chromatographic gradient.
-
Inject a solvent blank (e.g., mobile phase) and record the signal. You should see a stable, flat baseline.
-
Inject your prepared blank plasma extract.
-
-
Interpretation:
-
Monitor the signal of the infused N-Hydroxy Tipranavir-d5.
-
Any significant dip or drop in the baseline signal indicates a region of ion suppression .[12][13]
-
Any rise in the baseline signal indicates ion enhancement .
-
By noting the retention time of these disturbances, you can see if they overlap with the expected retention time of your analyte.[7]
-
Troubleshooting & Mitigation Strategies
Once you have confirmed that matrix effects are impacting your analyte's retention time, you can implement one or more of the following strategies.
Q3: My post-column infusion shows significant ion suppression at the retention time of N-Hydroxy Tipranavir-d5. How can I fix this?
A: The goal is to separate your analyte from the interfering matrix components. This can be achieved through better sample preparation or improved chromatography.
Strategy 1: Enhance Sample Preparation
Simple protein precipitation (PPT) is often insufficient for removing phospholipids, a major cause of ion suppression.[1][6] Consider upgrading your sample cleanup method.
| Sample Preparation Method | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Proteins are crashed out of solution using an organic solvent (e.g., acetonitrile). | Simple, fast, inexpensive.[1] | Does not remove phospholipids or other soluble interferences.[5] |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned into an immiscible organic solvent, leaving polar interferences behind. | Cleaner extracts than PPT. | Can be time-consuming, requires method development, may still co-extract lipids.[10] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides very clean extracts and allows for sample concentration.[14] | Requires significant method development.[1] |
| Phospholipid Removal (PLR) | Specialized plates or cartridges (e.g., HybridSPE®, Ostro™) combine protein precipitation with specific removal of phospholipids.[5][15] | Simple "pass-through" or "crash-and-filter" workflow; highly effective at removing phospholipids.[15] | Higher cost per sample than PPT. |
Recommendation: For significant phospholipid-based interference, Phospholipid Removal (PLR) plates offer a robust and high-throughput solution that combines the simplicity of PPT with the selectivity of SPE for removing lipids.[5][15]
Strategy 2: Optimize Chromatography
If a change in sample preparation is not feasible, modifying your LC method can chromatographically resolve N-Hydroxy Tipranavir-d5 from the zone of ion suppression identified in your post-column infusion experiment.
-
Adjust Gradient Profile: Make the gradient shallower around the elution time of your analyte to increase separation from nearby interferences.
-
Change Column Chemistry: Tipranavir is a non-peptidic protease inhibitor.[16][17] If you are using a standard C18 column, consider switching to a column with a different stationary phase (e.g., Phenyl-Hexyl, Cyano, or a polar-embedded phase) to alter the selectivity between your analyte and the matrix components.
-
Divert the Flow: If the suppression occurs early in the run, use a diverter valve to send the initial, highly contaminated portion of the eluent to waste before directing the flow to the MS source for the elution of your analyte.
Q4: I've improved my sample cleanup, but I still suspect some matrix effect variability between patient lots. How can I quantify this and ensure my results are accurate?
A: This is a critical step in method validation, as required by regulatory agencies like the FDA.[9][18][19] You need to quantitatively assess the matrix effect. The two primary methods are the Post-Extraction Spike Method and the Method of Standard Additions .
Method 1: Quantitative Matrix Factor Assessment (Post-Extraction Spike)
This method compares the response of an analyte in a clean solution to its response when spiked into a pre-extracted blank matrix.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike N-Hydroxy Tipranavir-d5 into the final reconstitution solvent.
-
Set B (Post-Spike Matrix): Extract at least six different lots of blank plasma. Spike N-Hydroxy Tipranavir-d5 into the final, clean extract.[9]
-
Set C (Pre-Spike Matrix): Spike N-Hydroxy Tipranavir-d5 into blank plasma before extraction.
-
-
Analyze and Calculate:
-
Matrix Factor (MF) = Peak Area (Set B) / Peak Area (Set A)
-
Recovery (RE) = Peak Area (Set C) / Peak Area (Set B)
-
Overall Process Efficiency (PE) = Peak Area (Set C) / Peak Area (Set A) = MF x RE
-
Interpretation:
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The coefficient of variation (CV%) of the IS-normalized matrix factors from the different lots should be within acceptable limits (typically ≤15%) to demonstrate that the matrix effect is consistent and adequately corrected.
Method 2: Method of Standard Additions
This method is particularly useful for quantifying an analyte in a complex sample where matrix effects are present and a true blank matrix is unavailable.[20][21] It involves creating a calibration curve within the sample itself.
Protocol: Standard Addition Assay
-
Sample Aliquoting: Divide a single unknown sample into several equal aliquots (e.g., 5 aliquots).
-
Spiking:
-
Analysis: Process and analyze all aliquots using your LC-MS/MS method.
-
Plotting & Extrapolation:
-
Plot the measured instrument response (y-axis) against the concentration of the added standard (x-axis).
-
Perform a linear regression. The absolute value of the x-intercept represents the endogenous concentration of the analyte in the original sample.[23]
-
This method inherently corrects for proportional matrix effects because the calibration standards and the analyte are exposed to the exact same matrix environment.[20][21]
Summary of Key Recommendations
-
Diagnose First: Use a post-column infusion experiment to confirm the presence and timing of matrix effects.
-
Clean Up Your Sample: The most effective way to eliminate matrix effects is to remove the interfering components. Transition from simple protein precipitation to more selective techniques like Solid-Phase Extraction (SPE) or, preferably, Phospholipid Removal (PLR) plates.[10][24]
-
Optimize Chromatography: If cleanup cannot be changed, adjust your LC gradient or switch column chemistry to resolve the analyte from the suppression zone.
-
Validate Thoroughly: Quantify the matrix effect using the post-extraction spike method across multiple matrix lots to satisfy regulatory requirements.[9]
-
Use When Necessary: Employ the method of standard additions for accurate quantification in individual, highly complex samples where matrix variability is a concern.[22]
By systematically diagnosing the issue, improving sample preparation, and performing the correct validation experiments, you can overcome matrix effect challenges and ensure the development of a robust, reliable, and accurate bioanalytical method for N-Hydroxy Tipranavir-d5.
References
- Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates.
- Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone.
- Bioanalytical Method Validation Guidance for Industry. U.S.
- HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.
- Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis.
- FDA Adopts ICH Final Guidance On Bioanalytical Method Valid
- Ion-Suppression & Phospholipid Contamin
- Standard addition. Wikipedia.
- Phospholipid and Protein Removal in One Simple SPE Process Prevents M
- Full article: Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online.
- A Comparison of Four Different Plasma Sources for Phospholipid Removal, Recovery and Reproducibility using a Protein and Phospholipid Removal 96 Well Plate.
- Essential FDA Guidelines for Bioanalytical Method Valid
- Bioanalytical Method Validation. U.S.
- FDA announces final guidance for 'Bioanalytical Method valid
- Steady-State Disposition of the Nonpeptidic Protease Inhibitor Tipranavir when Coadministered with Ritonavir. Antimicrobial Agents and Chemotherapy.
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
- MatrixEX™ - A Fully Automated Column Switching System to Reduce Matrix Effects in LC-MS/MS Analysis. SCIEX.
- Use of post-column infusion for assessment of matrix effects.
- Compensation for Matrix Effects in High-Dimensional Spectral D
- Standard Addition Procedure in Analytical Chemistry. AlpHa Measure.
- Identification of matrix effects by means of standard addition. Sigma-Aldrich.
- Accounting for M
- Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions. Future Science.
- High-performance liquid chromatography assay for the determination of the HIV-protease inhibitor tipranavir in human plasma in combination with nine other antiretroviral medications.
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry.
- Comprehensive Guide to LC MS MS Assay Troubleshooting for Accur
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis.
- Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials. Sannova.
- A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes. Analytical and Bioanalytical Chemistry.
- Assessment of matrix effect in quantit
- Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry. Pharmaceutical Chemistry Journal.
- Determination of the novel non-peptidic HIV-protease inhibitor tipranavir by HPLC-UV after solid-phase extraction.
- Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in. Molecules.
- Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMS Bio.
- Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research.
- Tipranavir. PubChem.
- Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization.
- Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. Molecules.
- Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals. Mass Spectrometry Reviews.
- Monitoring Antiretrovirals Using High-Resolution Mass Spectrometry. Thermo Fisher Scientific.
- Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. Pharmaceuticals.
- Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent.
- Unique Thermodynamic Response of Tipranavir to Human Immunodeficiency Virus Type 1 Protease Drug Resistance Mut
Sources
- 1. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. sciex.com [sciex.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. Tipranavir | C31H33F3N2O5S | CID 54682461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Unique Thermodynamic Response of Tipranavir to Human Immunodeficiency Virus Type 1 Protease Drug Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resolvemass.ca [resolvemass.ca]
- 19. bioanalysis-zone.com [bioanalysis-zone.com]
- 20. Standard addition - Wikipedia [en.wikipedia.org]
- 21. alpha-measure.com [alpha-measure.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. mdpi.com [mdpi.com]
- 24. eijppr.com [eijppr.com]
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notoriously challenging ionization scenarios in bioanalytical mass spectrometry: achieving adequate sensitivity for dihydropyrone-based sulfonamides like N-Hydroxy Tipranavir-d5 in positive electrospray ionization (ESI+).
Below, you will find a mechanistic breakdown of the problem, field-proven FAQs, empirical data, and a self-validating protocol to rescue your assay's sensitivity.
Diagnostic Overview & Causality
The Root Cause of Low ESI+ Sensitivity Tipranavir and its metabolites are structurally distinct from peptidic HIV protease inhibitors (PIs) like ritonavir or atazanavir. They lack strongly basic aliphatic amines. Instead, Tipranavir is an essentially neutral, weakly acidic compound containing a sulfonamide moiety with a pKa of approximately 4.5–5.8[1].
Because of this structural chemistry, Tipranavir and N-Hydroxy Tipranavir preferentially deprotonate to form stable
Frequently Asked Questions (Q&A)
Q1: My multiplexed LC-MS/MS panel requires ESI+ for other co-administered drugs. How can I improve the N-Hydroxy Tipranavir-d5 signal without switching polarities?
A: Since direct protonation (
Q2: I am seeing inconsistent signal areas across my calibration curve. Could the -d5 stable isotope label be causing issues? A: No, the -d5 label itself is not the culprit. In N-Hydroxy Tipranavir-d5, the deuterium atoms are typically located on stable carbon centers (e.g., the propyl or phenyl rings) and do not undergo H/D exchange. However, the N-hydroxy group is highly labile. The inconsistency you are observing is almost certainly due to matrix-induced ion suppression . Because the analyte's ionization efficiency in ESI+ is inherently low, competing matrix components (like phospholipids) easily outcompete it for available charge on the ESI droplet surface.
Q3: Why does my signal disappear completely when I increase the Declustering Potential (DP) or Cone Voltage to improve desolvation?
A: If you have successfully formed the
Quantitative Data: Mobile Phase Optimization
To illustrate the causality of mobile phase chemistry on adduct formation, below is a comparative dataset demonstrating how different modifiers affect the ESI+ signal intensity of N-Hydroxy Tipranavir-d5 (Nominal MW: 623.7).
| Mobile Phase Additive (Aqueous) | Primary Ion Species | Precursor m/z | Relative Signal Intensity | Signal-to-Noise (S/N) | Causality / Observation |
| 0.1% Formic Acid (No Buffer) | 624.7 | 15% | 8 | Poor proton affinity limits ionization. | |
| 2 mM Ammonium Formate + 0.1% FA | 641.7 | 100% | 65 | Optimal coordination; neutral analyte binds | |
| 10 mM Ammonium Acetate (pH 6.8) | 641.7 | 45% | 22 | Higher pH induces partial deprotonation, reducing adduct yield. | |
| 10 µM Sodium Acetate | 646.7 | 80% | 15 | Strong signal, but sodium adducts resist fragmentation in Q2 (poor MRM). |
Troubleshooting Logic & Visualization
Follow this logic tree to systematically diagnose and resolve your sensitivity issues.
Troubleshooting workflow for resolving low ESI+ sensitivity of N-Hydroxy Tipranavir-d5.
Experimental Protocol: Adduct-Targeted ESI+ Optimization
To establish a self-validating assay, execute the following step-by-step methodology to lock in the
Phase 1: Adduct Generation & Source Optimization
-
Prepare Infusion Solution: Dilute N-Hydroxy Tipranavir-d5 to 100 ng/mL in a 50:50 mixture of Mobile Phase A (Water + 2 mM Ammonium Formate + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
-
T-Piece Infusion: Connect the LC flow (0.4 mL/min at 50% B) to the MS source via a T-piece. Infuse the analyte solution via a syringe pump at 10 µL/min into the T-piece.
-
Voltage Titration: Monitor Q1 in full scan mode (m/z 600–680). Locate the
peak at m/z 641.7. -
Fragility Check: Gradually decrease the Declustering Potential (DP) or Cone Voltage from 80V down to 20V. You should observe the m/z 641.7 signal maximize at lower voltages, validating that the fragile ammonium adduct is being preserved.
-
MRM Optimization: Perform a product ion scan on m/z 641.7. The primary collision-induced dissociation (CID) will be the neutral loss of
(17 Da) and (18 Da). Select the most stable, structurally specific fragment (e.g., cleavage of the dihydropyrone ring) for your Q3 transition[5].
Phase 2: Matrix Effect Elimination Because ESI+ ionization for this compound is inefficient, any co-eluting matrix will crush the remaining signal. Simple protein precipitation (PPT) is insufficient.
-
Solid Phase Extraction (SPE): Condition a mixed-mode polymeric SPE plate (e.g., Oasis HLB) with 1 mL Methanol, followed by 1 mL Water.
-
Load: Dilute 100 µL of plasma/PBMC extract with 100 µL of 2% Formic Acid and load onto the sorbent.
-
Wash: Wash with 1 mL of 5% Methanol in Water to elute salts and highly polar endogenous compounds.
-
Elute: Elute with 2 x 500 µL of 100% Acetonitrile. (Avoid using Methanol for elution, as it tends to co-elute more strongly bound phospholipids).
-
Reconstitute: Evaporate under nitrogen and reconstitute in the initial LC mobile phase conditions to ensure perfect peak shape.
References
-
Showing Tipranavir (PHY0142261) - PhytoBank Source: PhytoBank URL:[Link]
-
Simultaneous quantification of the new HIV protease inhibitors atazanavir and tipranavir in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry Source: PubMed (NIH) URL:[Link]
-
Steady-State Disposition of the Nonpeptidic Protease Inhibitor Tipranavir when Coadministered with Ritonavir Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]
-
Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals Source: PMC (NIH) URL:[Link]
-
Therapeutic drug monitoring by LC–MS–MS with special focus on anti-infective drugs Source: CORE URL:[Link]
Sources
- 1. PhytoBank: Showing Tipranavir (PHY0142261) [phytobank.ca]
- 2. Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of the new HIV protease inhibitors atazanavir and tipranavir in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. journals.asm.org [journals.asm.org]
A Senior Application Scientist's Guide to Eliminating Deuterium Isotope Effects
Welcome to the technical support center for advanced chromatographic analysis of Tipranavir. This guide is designed for researchers, analytical scientists, and drug development professionals who utilize deuterium-labeled internal standards for the quantification of Tipranavir and encounter challenges related to the deuterium isotope effect. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of the issue, enabling you to troubleshoot and optimize your methods with confidence.
The use of stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, is the gold standard in quantitative bioanalysis, primarily due to their ability to co-elute with the analyte and compensate for matrix effects during mass spectrometry detection.[1][2] However, the substitution of hydrogen (¹H) with deuterium (²H or D) can introduce subtle physicochemical changes, leading to a phenomenon known as the chromatographic deuterium isotope effect.[3] This can result in partial or complete separation of the analyte and its deuterated internal standard, compromising the fundamental assumption of co-elution and potentially leading to inaccurate and imprecise results.
This guide provides a series of troubleshooting steps and in-depth FAQs to diagnose, understand, and ultimately eliminate these undesirable isotopic effects in your Tipranavir assays.
Troubleshooting Guide: Q&A Format
This section directly addresses common problems encountered in the laboratory. Each question is followed by a detailed explanation of the underlying causes and a step-by-step protocol for resolution.
Question 1: I'm observing peak splitting or significant broadening for my deuterated Tipranavir internal standard (e.g., Tipranavir-d4). What is causing this and how can I achieve a single, sharp peak?
Answer:
This is the most common manifestation of the deuterium isotope effect in chromatography. The peak splitting or broadening you're seeing is, in fact, a partial chromatographic separation of Tipranavir and its deuterated isotopologue.[4][5]
The Underlying Science: The carbon-deuterium (C-D) bond is slightly shorter, stronger, and less polarizable than the carbon-hydrogen (C-H) bond.[3][6] In reversed-phase liquid chromatography (RPLC), which is commonly used for Tipranavir analysis[7][8][9][10], retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase. The subtle decrease in the van der Waals radius and polarizability of the deuterated molecule can lead to weaker interactions with the nonpolar stationary phase.[3] Consequently, the deuterated compound often elutes slightly earlier than the non-deuterated analyte, an effect sometimes termed the "inverse isotope effect."[1][3] When this separation is incomplete, it appears as a distorted or split peak.
Diagnostic & Optimization Workflow
The goal is to adjust chromatographic parameters to reduce the retention time difference (Δt_R) between the two isotopologues, forcing them to co-elute.
Caption: Troubleshooting workflow for resolving peak splitting caused by deuterium isotope effects.
Experimental Protocol 1: Systematic Method Optimization
-
Baseline Establishment: Inject a solution containing both Tipranavir and its deuterated internal standard (e.g., Tipranavir-d4[11]) using your current method. Carefully measure the retention times (t_R) and calculate the difference (Δt_R).
-
Mobile Phase Adjustment (Isocratic or Gradient Start):
-
Decrease the percentage of the organic solvent (e.g., acetonitrile) by 2-5%. This increases analyte retention and can reduce the resolution between isotopologues.[12][13]
-
Repeat the injection and re-calculate Δt_R. Continue small, incremental decreases until co-elution is achieved or retention becomes impractically long.
-
-
Temperature Adjustment:
-
Decrease the column temperature in 5°C increments (e.g., from 40°C to 35°C). Lower temperatures can sometimes reduce the kinetic energy differences that contribute to separation.[14][15][16] Conversely, in some systems, increasing temperature may be beneficial. This parameter must be evaluated empirically.
-
Allow the system to fully equilibrate at each new temperature before injecting.
-
-
Flow Rate Reduction:
-
Decrease the flow rate (e.g., from 0.5 mL/min to 0.4 mL/min). This increases the time analytes spend interacting with the stationary phase and can sometimes dampen the subtle energetic differences causing separation.
-
-
Stationary Phase Evaluation:
-
If the above steps fail, the interaction between your analytes and the chosen stationary phase may be inherently sensitive to isotopic substitution. Consider switching to a column with a different chemistry (e.g., from a C18 to a phenyl-hexyl or embedded polar group phase) that may offer different selectivity and intermolecular interaction mechanisms.[17]
-
Question 2: My quantification is inaccurate, and my calibration curves are failing, even though the peaks look acceptable. Could a subtle isotope effect be the culprit?
Answer:
Absolutely. This is a more insidious problem than overt peak splitting. Even a small, unresolved retention time shift can lead to significant quantitative errors, especially in LC-MS/MS analysis.
The Underlying Science: In LC-MS, analytes co-eluting from the column enter the mass spectrometer source. The sample matrix (components from the biological sample like salts, lipids, and proteins) also elutes and can interfere with the ionization process. This is known as the matrix effect , which can either suppress or enhance the analyte signal.[1] The core principle of using a stable isotope-labeled internal standard is that it co-elutes perfectly with the analyte, thus experiencing the exact same degree of ion suppression or enhancement.[2] If there is even a slight retention time shift, the analyte and the internal standard may be eluting into regions of different matrix effect, violating this core assumption and leading to a non-proportional response and inaccurate quantification.[1]
Diagnostic & Validation Workflow
This workflow is designed to confirm if differential matrix effects are impacting your assay's accuracy, a process that aligns with FDA and ICH guidelines for bioanalytical method validation.[18][19][20][21]
Caption: Workflow to diagnose inaccurate quantification due to differential matrix effects.
Experimental Protocol 2: Assessing Co-elution and Matrix Effects
This protocol is a crucial part of method validation for any assay using SIL internal standards.[22][23][24]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Tipranavir and the deuterated ISTD in a clean solvent (e.g., mobile phase) at a known concentration (e.g., mid-QC level).
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) using your method. Spike the final, clean extract with Tipranavir and the ISTD to the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike blank biological matrix with Tipranavir and the ISTD (at the same concentration) before performing the extraction. (This set is for recovery, but the data is useful here).
-
-
Analyze and Calculate Matrix Factor (MF):
-
Analyze multiple replicates (n≥5) of Set A and Set B.
-
Calculate the Matrix Factor using the formula: MF = (Peak Area in Set B) / (Peak Area in Set A)
-
Calculate the MF separately for both Tipranavir and the deuterated ISTD.
-
-
Interpret the Results:
-
Ideal Scenario (No Matrix Effect): MF will be close to 1.0 for both.
-
Ion Suppression: MF will be < 1.0.
-
Ion Enhancement: MF will be > 1.0.
-
The Critical Test: Compare the MF of Tipranavir to the MF of the deuterated ISTD. If they are significantly different, it confirms that they are experiencing different matrix effects, which is almost certainly due to incomplete co-elution. This is a direct cause of quantification failure.
-
-
Resolution: If the matrix factors differ, you must return to Experimental Protocol 1 to further optimize the chromatography to achieve complete co-elution.
Data Summary Table
The following table summarizes the expected impact of changing key chromatographic parameters on the retention time difference (Δt_R) between Tipranavir and its deuterated analog in reversed-phase chromatography.
| Parameter | Change | Expected Impact on Δt_R | Rationale & Causality |
| Mobile Phase | Decrease Organic % | Decrease | Increases hydrophobic interactions for both molecules, often masking the subtle differences caused by deuteration and promoting co-elution.[12][13] |
| Mobile Phase | Switch ACN to MeOH | Variable | Methanol and acetonitrile have different polarities and interaction mechanisms (e.g., hydrogen bonding). This change in selectivity can either decrease or increase the isotopic separation.[25] |
| Temperature | Decrease | Typically Decrease | Reduces the kinetic energy of molecules, which can lessen the separation efficiency for closely related compounds like isotopologues.[15][16] |
| Flow Rate | Decrease | Typically Decrease | Allows more time for equilibrium between mobile and stationary phases, which can help minimize separation based on small physicochemical differences. |
| Deuterium Position | Label on polar site | Decrease | Deuteration on a polar part of the molecule tends to have a smaller impact on the overall lipophilicity, resulting in a smaller isotope effect in RPLC.[26] |
Frequently Asked Questions (FAQs)
-
Q1: What is the fundamental cause of the deuterium isotope effect in reversed-phase HPLC? The primary cause is the difference in bond properties between C-H and C-D bonds. The C-D bond is slightly shorter and stronger, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[3] In RPLC, this results in slightly weaker hydrophobic interactions with the stationary phase, causing the deuterated compound to typically elute earlier.[27]
-
Q2: Can the isotope effect be completely eliminated? Yes, for practical purposes in analytical chromatography, the effect can be eliminated. "Elimination" in this context means reducing the Δt_R to a point where the analyte and internal standard peaks are chromatographically indistinguishable and experience identical matrix effects. This is achievable through careful method optimization as described above.
-
Q3: Is a small, visible separation ever acceptable? From a regulatory perspective, this is highly discouraged. Regulatory bodies like the FDA expect the internal standard to co-elute as closely as possible to provide reliable quantification.[18] Any observable separation shifts the burden of proof to the scientist to demonstrate, through rigorous validation experiments (like those in Protocol 2), that the separation does not impact accuracy and precision across the entire calibration range and for all types of study samples. It is far more robust to eliminate the separation.
-
Q4: My deuterated standard has deuterium atoms on a heteroatom (-OH or -NH). Is this a problem? Yes, this can be a significant problem. Protons on heteroatoms are labile and can readily exchange with protons from the solvent (e.g., water in the mobile phase).[2] This can lead to a loss of the deuterium label, compromising the integrity of the internal standard. For robust assays, deuterium labels should be on stable, non-exchangeable carbon atoms.[2]
-
Q5: Does the number of deuterium atoms matter? Yes. Generally, the magnitude of the isotope effect increases with the number of deuterium substitutions.[1][13] A molecule with eight deuterium atoms (d8) will likely show a larger retention time shift than a d3 or d4 analog under the same conditions. This is why using an internal standard with a minimal but sufficient number of deuterium atoms (to avoid mass overlap) is often a good strategy.
References
-
Boulton, D. W. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy. [Link][28][29][30]
-
National Center for Biotechnology Information. (n.d.). Tipranavir. PubChem Compound Database. [Link][31]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][18]
-
PubMed. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. [Link]
-
Sparidans, R. W., et al. (2006). Liquid chromatographic assay for the non-peptidic protease inhibitor tipranavir in plasma. Biomedical Chromatography. [Link][7]
-
Scribd. (n.d.). Deuterium's Impact on Drug Pharmacokinetics. [Link]
-
Bio-Works. (n.d.). Split peaks as a phenomenon in liquid chromatography. [Link][4]
-
Basiri, A., & Aboleneen, H. (2004). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science. [Link][1][32]
-
National Center for Biotechnology Information. (n.d.). Tipranavir-d4. PubChem Compound Database. [Link][11]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][19]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link][5]
-
Tchapla, A., et al. (2006). Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents. Journal of Chromatography A. [Link][12]
-
RSC Publishing. (2025). Room-temperature chromatographic H2/D2 separation via a solid dihydrogen complex with balanced thermodynamics and kinetics. Green Chemistry. [Link][14]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][20]
-
ResearchGate. (2013). When using HPLC, how do you deal with split peaks? [Link][33]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link][21]
-
Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions. [Link][34]
-
ResearchGate. (2025). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. [Link][13]
-
Lubeckyj, R. A., et al. (2015). Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Proteomics. [Link][27]
-
ResearchGate. (2025). High-performance liquid chromatography assay for the determination of the HIV-protease inhibitor tipranavir in human plasma in combination with nine other antiretroviral medications. [Link][8]
-
Koal, T., et al. (2008). High performance liquid chromatographic method for the determination of HIV-1 protease inhibitor tipranavir in plasma of patients during highly active antiretroviral therapy. European Journal of Medical Research. [Link][9]
-
Giraud, E., et al. (2006). Quantification of tipranavir in human plasma by high-performance liquid chromatography with UV detection. Journal of Chromatography B. [Link][10]
-
D'Avolio, A., et al. (2004). Simultaneous quantification of the new HIV protease inhibitors atazanavir and tipranavir in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Journal of Chromatography B. [Link][35]
-
SciSpace. (n.d.). Hydrogen Isotope Separation Using Gas Chromatography. [Link][15]
-
ResearchGate. (n.d.). FDA Signals a New Approach for Analytical Method Validation. [Link][36]
-
Element Lab Solutions. (2018). Troubleshooting GC peak shapes. [Link][37]
-
Garczyk, M., et al. (2015). Isotope Effects in High-Performance Liquid Chromatography: First Baseline Separation of Isotopomers on Achiral and Chiral Columns. Analytical Chemistry. [Link][17]
-
ResearchGate. (n.d.). The Effect of Temperature on the Isotope Effects of Neodymium Observed by Ion Exchange Chromatography. [Link][16]
-
Gerhards, U., et al. (2022). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Metabolites. [Link]
-
ResearchGate. (2017). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. [Link][23]
-
Chan, C. C., et al. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link][38]
-
PubMed. (2018). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. [Link][24]
-
SEMNIM. (n.d.). EANM guideline on the validation of analytical methods for radiopharmaceuticals. [Link]
-
ACS Publications. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry. [Link][25]
-
ResearchGate. (2025). The use of deuterium oxide as a mobile phase for structural elucidation by HPLC/UV/ESI/MS. [Link][39]
-
MDPI. (1989). Preparation of Deuterium-Labeled Armodafinil by Hydrogen–Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS. [Link][26]
-
ACS Publications. (n.d.). Deuterium nuclear magnetic resonance relaxation study of mobile phase-stationary phase interactions in reversed-phase high-performance liquid chromatography. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bio-works.com [bio-works.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Deuterated drug - Wikipedia [en.wikipedia.org]
- 7. Liquid chromatographic assay for the non-peptidic protease inhibitor tipranavir in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High performance liquid chromatographic method for the determination of HIV-1 protease inhibitor tipranavir in plasma of patients during highly active antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of tipranavir in human plasma by high-performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tipranavir-d4 | C31H33F3N2O5S | CID 57369425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Room-temperature chromatographic H 2 /D 2 separation via a solid dihydrogen complex with balanced thermodynamics and kinetics - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC04476F [pubs.rsc.org]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. resolvemass.ca [resolvemass.ca]
- 19. propharmagroup.com [propharmagroup.com]
- 20. biopharminternational.com [biopharminternational.com]
- 21. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology - ECA Academy [gmp-compliance.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. mdpi.com [mdpi.com]
- 27. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. scribd.com [scribd.com]
- 31. Tipranavir | C31H33F3N2O5S | CID 54682461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 32. Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations using a molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 35. Simultaneous quantification of the new HIV protease inhibitors atazanavir and tipranavir in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. elementlabsolutions.com [elementlabsolutions.com]
- 38. demarcheiso17025.com [demarcheiso17025.com]
- 39. researchgate.net [researchgate.net]
Welcome to the Advanced Chromatography Support Hub. Subject: N-Hydroxy Tipranavir-d5 (Internal Standard) Application: Reverse Phase LC (RPLC) Status: Operational Guide
Executive Summary: The Molecule & The Challenge
N-Hydroxy Tipranavir-d5 is a stable-isotope labeled internal standard used for the quantitation of Tipranavir (a non-peptidic protease inhibitor).[1] To troubleshoot peak shape, we must first understand the physicochemical enemies:
-
Acidity (pKa ~6.0): The sulfonamide and dihydropyrone moieties are acidic. At neutral pH, they ionize, interacting with residual silanols on the column, causing tailing .
-
Metal Chelation: The N-hydroxy modification creates a bidentate ligand site capable of chelating trace iron or stainless steel ions in your LC system.[1] This causes broadening and splitting .
-
Lipophilicity (LogP > 6): The molecule is extremely hydrophobic. Mismatched sample diluents will cause peak fronting or precipitation.[1]
Module 1: Critical Troubleshooting Protocols
Protocol A: The "Acid-Shield" Mobile Phase Strategy
Symptom: Severe Peak Tailing (Asymmetry > 1.5)[1]
The Science: Silica-based columns possess residual silanol groups (Si-OH).[1] Above pH 3.5, these deprotonate to Si-O⁻.[1] If your analyte is ionized, it drags against these negative charges.
The Fix:
-
Lower the pH: Maintain Mobile Phase A (MPA) at pH 2.0 – 2.5 .
-
Why: This suppresses silanol ionization (keeping them neutral Si-OH) and protonates the Tipranavir acid groups (keeping them neutral).[1]
-
-
Buffer Selection:
Protocol B: The "Iron-Clad" Chelation Defense
Symptom: Split Peaks or "Shoulders" (despite good pH)[1]
The Science: The N-hydroxy group is a potent chelator. It strips iron ions from stainless steel frits and capillaries. The analyte-metal complex elutes at a different time than the free analyte, creating a "ghost" peak or shoulder.
The Fix:
-
Add a Sacrificial Chelator: Add 5–10 µM EDTA (LC-UV) or Medronic Acid (LC-MS compatible, e.g., Agilent InfinityLab Deactivator) to Mobile Phase A.[1]
-
Passivate the System: Flush the LC system with 30% Phosphoric Acid overnight (disconnect the column!) to remove accessible iron.
-
Hardware Swap: If possible, switch to PEEK tubing and PEEK-lined columns.
Protocol C: The "Solubility" Injection Logic
Symptom: Peak Fronting (Shark Fin Shape)
The Science: Tipranavir is hydrophobic. If you dissolve it in 100% Acetonitrile (ACN) and inject it into a mobile phase that is 50% Water, the analyte precipitates instantly at the column head, then slowly redissolves.
The Fix:
-
Match the Diluent: Dissolve the sample in the starting mobile phase composition (e.g., 50:50 ACN:Water).
-
Injection Volume: Reduce injection volume to <5 µL if using a strong solvent diluent.
Module 2: Diagnostic Logic (Visualized)
Use this decision tree to isolate the root cause of your peak shape distortion.
Caption: Diagnostic workflow for isolating N-Hydroxy Tipranavir-d5 peak shape issues based on symmetry factors.
Module 3: Frequently Asked Questions (Technical)
Q1: Why does the d5-labeled standard tail more than the unlabeled parent? A: Theoretically, they should be identical. If the d5 standard tails significantly more, it indicates a purity issue or deuterium isotope effect on pKa (rare but possible). However, the most likely culprit is that your d5 standard is degrading. N-hydroxy compounds are sensitive to oxidation.[1] Ensure your d5 stock is stored at -20°C and protected from light.[1]
Q2: Can I use a standard C18 column? A: You can, but it is not recommended.
-
Avoid: "Type A" Silica (older, acidic silica).[1]
-
Use: "Type B" High-Purity Silica with high carbon load and exhaustive end-capping .[1]
-
Recommendation: Waters XBridge BEH C18 or Agilent ZORBAX Eclipse Plus C18.[1] These are designed to resist silanol activity at pH extremes.[1]
Q3: My LC-MS sensitivity drops when I add TFA. What now? A: Trifluoroacetic Acid (TFA) is a notorious ion suppressor in Mass Spec.[1]
-
Alternative: Use Formic Acid (0.1%) combined with a C18-PFP (Pentafluorophenyl) column.[1] The PFP phase provides alternative selectivity (pi-pi interactions) that can sharpen peaks without needing strong ion-pairing agents like TFA.[1]
Q4: How do I distinguish between "Tailing" and "Co-eluting Impurity"? A: Change the gradient slope.
-
If the "tail" gets wider as you flatten the gradient, it is likely chromatographic tailing (silanols).
-
If the "tail" starts to separate into a distinct bump as you flatten the gradient, it is a co-eluting impurity (likely a degradation product).
Module 4: Optimized Method Parameters (Starting Point)
| Parameter | Recommendation | Rationale |
| Column | C18 (End-capped), 1.7µm or 2.5µm | High efficiency, reduced silanol activity.[1] |
| Temp | 40°C - 50°C | Reduces mobile phase viscosity, improves mass transfer.[1] |
| MP A | Water + 0.1% Formic Acid + 5µM Medronic Acid | Low pH for protonation; Medronic acid for metal scavenging. |
| MP B | Acetonitrile + 0.1% Formic Acid | ACN is preferred over Methanol for lower backpressure. |
| Flow | 0.4 mL/min (for 2.1mm ID) | Standard kinetic optimum.[1] |
| Gradient | 5% B to 95% B | Lipophilic nature requires high %B for elution. |
References
-
PubChem. (2025).[1][2] Tipranavir | Structure, Chemical Properties, and pKa Data. National Library of Medicine.
-
Phenomenex. (2025).[1][3][4] How to Reduce Peak Tailing in HPLC: A Guide to Silanol Interactions. Phenomenex Technical Notes.[1]
-
Crawford Scientific. (2022).[1] HPLC Diagnostic Skills: Tailing Peaks and Metal Chelation. LCGC Blog.[1]
-
Sigma-Aldrich. (2024).[1] Immobilized Metal Chelate Affinity Chromatography (IMAC) Principles.[1] (Contextual reference for metal-ligand interactions).
-
Liverpool Drug Interactions Group. (2016).[1][5] Tipranavir PK Fact Sheet: Pharmacokinetics and Metabolism.[5] University of Liverpool.[5]
Sources
- 1. Tipranavir - Wikipedia [en.wikipedia.org]
- 2. Tipranavir | C31H33F3N2O5S | CID 54682461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
Topic: Addressing Signal Suppression in LC-MS/MS Analysis of N-Hydroxy Tipranavir-d5 Content Type: Technical Support Guide & FAQ Audience: Bioanalytical Scientists & Principal Investigators
Introduction: The Senior Scientist’s Perspective
Welcome to the Advanced Technical Support Center. You are likely here because your internal standard, N-Hydroxy Tipranavir-d5 , is exhibiting low response or high variability in blood-derived matrices (plasma/serum).
As a Senior Application Scientist, I must clarify a critical distinction before you begin troubleshooting: Signal loss is not always signal suppression.
When dealing with N-hydroxy compounds and deuterated internal standards, you face a "Triad of Interference":
-
True Matrix Effect: Ion suppression caused by phospholipids (GPC/LPC) competing for charge in the ESI source.
-
Chemical Instability: The N-hydroxy moiety is redox-active. It can oxidize to a nitrone or reduce to an amine ex vivo, mimicking suppression.
-
Deuterium Isotope Effect: The d5-label can cause a retention time shift, causing the IS to elute into a suppression zone that the unlabeled analyte avoids.
This guide provides a self-validating workflow to isolate and eliminate these variables.
Module 1: Diagnostic Workflow (Is it Suppression or Degradation?)
User Question: "My IS area counts are 50% lower in plasma compared to solvent standards. Is this matrix effect?"
Technical Response: Not necessarily. You cannot distinguish suppression from degradation by looking at area counts alone. You must perform a Post-Column Infusion (PCI) experiment. This is the "Gold Standard" for visualizing matrix effects.
Protocol: Post-Column Infusion (PCI)
-
Setup: Bypass the analytical column with a T-junction.
-
Infusion: Syringe-infuse a constant flow of N-Hydroxy Tipranavir-d5 (e.g., 100 ng/mL) into the MS source.
-
Injection: Inject a "blank" extracted matrix sample (processed plasma with no drug) via the LC column.
-
Observation: Monitor the baseline. A dip in the baseline indicates a suppression zone; a rise indicates enhancement.
Logic Diagram: The Troubleshooting Flow
Use this logic gate to determine your next step.
Caption: Decision matrix for distinguishing between ionization suppression (matrix effect) and chemical degradation.
Module 2: Sample Preparation (The Root Cause)
User Question: "I am using Protein Precipitation (PPT) with Acetonitrile. Why is suppression still high?"
Technical Response: Protein Precipitation (PPT) is a "dirty" technique. It removes proteins but leaves behind >95% of Phospholipids (PLs) . PLs are hydrophobic and often co-elute with hydrophobic drugs like Tipranavir.
The Mechanism of Failure
Phospholipids (Glycerophosphocholines) accumulate on the column.[1] They compete for surface charge on the ESI droplet. Because they are surface-active, they prevent your N-Hydroxy Tipranavir-d5 ions from ejecting into the gas phase.
Recommended Protocol: Phospholipid Removal
Switch from standard PPT to Supported Liquid Extraction (SLE) or HybridSPE .
| Extraction Method | Phospholipid Removal | Complexity | Suitability for N-Hydroxy Tipranavir |
| Protein Precipitation (PPT) | < 10% | Low | Poor. High risk of suppression. |
| Liquid-Liquid Extraction (LLE) | High (if pH optimized) | High | Moderate. Good cleanup, but evaporation steps may degrade N-OH group. |
| Supported Liquid Extraction (SLE) | High | Moderate | Excellent. Removes PLs without harsh evaporation temps. |
| HybridSPE (Zirconia-based) | > 99% | Low (Pass-through) | Best. Lewis acid-base interaction selectively binds PLs. |
Actionable Step: If you must use PPT, use a Zirconia-coated filter plate (e.g., HybridSPE).[1] The Zirconia acts as a Lewis acid, binding the phosphate group of the phospholipids while allowing the Tipranavir (a sulfonamide) to pass through.
Module 3: Chromatography & The Isotope Effect
User Question: "My analyte and Internal Standard (IS) have slightly different retention times. Is this a problem?"
Technical Response: Yes, this is the Deuterium Isotope Effect . Deuterated compounds (d5) often elute slightly earlier than their non-labeled counterparts on Reverse Phase (C18) columns because the C-D bond is shorter and less lipophilic than the C-H bond.
The "Suppression Cliff" Risk
If your chromatography is not optimized, the d5-IS might elute inside a phospholipid suppression zone, while your unlabeled analyte elutes just after it.
-
Result: The IS signal is suppressed, but the analyte signal is not.
-
Calculation Error: The Ratio (Analyte/IS) artificially skyrockets, leading to false-positive high concentrations.
Visualizing the Isotope Risk
Caption: The Deuterium Isotope Effect can shift the IS into a suppression zone (Red) while the analyte (Green) remains unaffected, invalidating the assay.
Solution:
-
Use 13C or 15N labeled standards if possible (they co-elute perfectly).
-
Gradient Optimization: Flatten the gradient slope at the elution point to ensure the d5 and d0 peaks are as close as possible.
-
Wash Step: Ensure a high-organic wash (95% B) is used after every injection to strip phospholipids before the next run.
Module 4: Chemical Stability (The "Hidden" Variable)
User Question: "My PCI test showed no suppression, but my signal is still low. What now?"
Technical Response: You are likely dealing with N-Hydroxy degradation . The N-OH group is labile. In blood, iron (from hemolyzed RBCs) can catalyze the reduction of N-Hydroxy Tipranavir to the amine or oxidation to a nitrone.
Stabilization Protocol
You must stabilize the matrix at the moment of collection.
-
Temperature: Keep all samples on wet ice (4°C). Never process at room temperature.
-
Antioxidants: Add Ascorbic Acid (1 mg/mL) or Sodium Metabisulfite to the plasma immediately upon harvesting. This prevents oxidation of the N-OH group.
-
pH Control: N-hydroxy compounds are often more stable at slightly acidic pH. Acidify the plasma with 0.1% Formic Acid during the crash step.
Summary Checklist for Validation
Before finalizing your method, ensure you have ticked these boxes:
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.
-
Source:
-
-
Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses.
-
Source:
-
-
FDA Guidance for Industry. (2018).
-
Source:
-
-
Wang, S., & Cyronak, M. (2013). Phospholipid removal plates for the reduction of matrix effects in LC-MS/MS analysis of biological fluids. Bioanalysis.
-
Source:
-
-
Jemal, M., & Xia, Y. Q. (2006). LC-MS/MS Bioanalytical Method Development: The Critical Role of the Internal Standard. Current Drug Metabolism.
-
Source:
-
Sources
Subject: Handling, Stability, and Troubleshooting of N-Hydroxy Tipranavir-d5 in Frozen Plasma
Ticket ID: TPV-ISO-5502 Status: Open Assigned Specialist: Senior Application Scientist, Bioanalysis Division[1]
Introduction: The Stability Paradox
Welcome to the technical support hub for N-Hydroxy Tipranavir-d5 . You are likely using this compound as an Internal Standard (IS) for the quantification of Tipranavir metabolites or as a surrogate reference material.
The Critical Warning: N-Hydroxy metabolites (and their deuterated analogs) exhibit a specific instability profile in biological matrices known as Reductive Retro-Metabolism .[1] In frozen plasma—and particularly during the freeze-thaw transition—N-hydroxy compounds are prone to enzymatic reduction back to the parent amine or de-oxygenated form.[1]
If N-Hydroxy Tipranavir-d5 degrades, you will observe:
-
Loss of IS Signal: Drifting response factors.
-
Cross-Signal Interference: If the degradation product is isobaric with another analyte (rare for d5, but possible if measuring multiple metabolites).
-
Quantification Bias: Non-linear calibration curves.[1]
Module 1: Critical Stability Factors (The "Why")
To troubleshoot, you must understand the degradation mechanism. N-hydroxy compounds are thermodynamically unstable in the presence of plasma reductases and hemoglobin (hemolysis increases this risk).[1]
Mechanism of Failure: Reductive Deoxygenation
The following diagram illustrates the degradation pathway that occurs if samples are not properly stabilized or stored.
Figure 1: The reductive pathway of N-Hydroxy Tipranavir-d5 in plasma.[1] The critical risk window is the "slush" phase during slow thawing.
Stability Data Summary
| Parameter | Stability Status | Technical Note |
| -20°C Storage | High Risk | Slow freezing rates at -20°C allow enzymatic activity to persist longer before solidification. |
| -80°C Storage | Recommended | Metabolic activity is effectively halted.[1] |
| Freeze-Thaw | Unstable | Significant degradation often occurs during the thawing process, not the freezing process. |
| pH Sensitivity | Critical | N-hydroxy compounds are stable at acidic pH.[1] Neutral/Basic pH accelerates reduction.[1] |
| Light | Moderate | Protect from light, but chemical reduction is the primary threat. |
Module 2: Troubleshooting Guide
Use this logic tree to diagnose issues with your N-Hydroxy Tipranavir-d5 signal.
Figure 2: Diagnostic logic for identifying the root cause of instability.
Scenario-Based Solutions
Q1: My IS peak area decreases progressively over the run.
-
Diagnosis: Bench-top instability.[1]
-
Fix: The N-hydroxy compound is degrading in the autosampler.
-
Immediate Action: Ensure autosampler is cooled to 4°C.
-
Protocol Change: Reconstitute samples in a solvent containing 0.1% Formic Acid to maintain low pH during injection.
-
Q2: I see a "ghost peak" in the Tipranavir-d5 (parent) channel.
-
Diagnosis: Conversion.[1][2] Your N-Hydroxy Tipranavir-d5 is converting into Tipranavir-d5.[1]
-
Fix: This confirms reductive instability.[1] You must acidify your plasma matrix.
Module 3: Experimental Protocols
Protocol A: Stabilization of Plasma (The "Gold Standard")
Reference: FDA Bioanalytical Method Validation & ICH M10 Guidelines
Objective: Prevent enzymatic reduction of N-Hydroxy Tipranavir-d5 immediately upon thawing or collection.[1]
-
Preparation of Acidic Buffer: Prepare 5% Formic Acid in water.
-
Sample Treatment:
-
Ratio: Add 10 µL of 5% Formic Acid per 100 µL of plasma.
-
Target pH: Verify spot pH is between 3.0 and 4.0.
-
-
Processing: Vortex immediately for 10 seconds.
-
Extraction: Proceed to Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE) immediately.[1] Note: Avoid alkaline LLE conditions as they may re-activate oxidation/reduction cycles.
Protocol B: Freeze-Thaw Stability Validation
Objective: Confirm stability over 3 cycles as per ICH M10.
-
Spike: Prepare Low QC and High QC samples of N-Hydroxy Tipranavir-d5 in acidified plasma.
-
Freeze: Store at -80°C for at least 24 hours.
-
Thaw Cycle 1: Thaw unassisted at room temperature. Crucial: Do not use a water bath (accelerates enzymatic activity).[1]
-
Refreeze: Return to -80°C for >12 hours.
-
Repeat: Perform for a total of 3 cycles.
-
Analyze: Compare against freshly prepared QCs.
-
Acceptance Criteria: Mean concentration must be ±15% of nominal.
-
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Ascorbic Acid instead of Formic Acid? A: Ascorbic acid is an antioxidant, which prevents oxidation. However, the primary pathway for N-hydroxy metabolites in plasma is reduction (loss of oxygen).[1] Therefore, acidification (inhibiting the reductase enzymes) is more effective than adding antioxidants.
Q: Why is -20°C storage considered "High Risk"? A: Plasma does not freeze instantly at -20°C. It goes through a "cryo-concentration" phase where salts and enzymes concentrate in the remaining liquid water, accelerating chemical reactions before the sample solidifies. -80°C (or flash freezing with Liquid Nitrogen) minimizes this window.[1]
Q: Does the "d5" label affect stability? A: Chemically, no. The deuterium isotope effect is negligible regarding the stability of the N-hydroxy bond. However, the d5 label makes it an ideal probe to monitor stability, as any conversion to the parent drug (Tipranavir-d5) can be tracked by monitoring the d5-parent mass transition, which is distinct from the endogenous parent.
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis (M10). International Council for Harmonisation.[1][3] Link
-
Fura, A., et al. (2003).[1] Shifts in pH of biological fluids during storage and processing: effect on bioanalysis.[4] Journal of Pharmaceutical and Biomedical Analysis. Link
-
Clement, R.P., et al. (2018).[1] Stability of N-oxide metabolites in plasma: A case study. Bioanalysis.[1][5][6][7][8] (Demonstrates the necessity of acidification for N-oxygenated metabolites). Link[1]
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[5][9][10] Link
Sources
- 1. Tipranavir - Wikipedia [en.wikipedia.org]
- 2. altasciences.com [altasciences.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. database.ich.org [database.ich.org]
- 6. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is Tipranavir used for? [synapse.patsnap.com]
- 8. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tipranavir | C31H33F3N2O5S | CID 54682461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. proteopedia.org [proteopedia.org]
Technical Support Center: Minimizing Cross-Talk Between Tipranavir and N-Hydroxy Tipranavir-d5
Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this portal to address one of the most insidious challenges in antiretroviral pharmacokinetic assays: isotopic cross-talk in LC-MS/MS. This guide provides researchers and drug development professionals with the mechanistic understanding and self-validating protocols necessary to eliminate interference between Tipranavir metabolites and their stable isotope-labeled internal standards (SIL-IS).
The Causality of Isotopic Cross-Talk
To troubleshoot cross-talk, we must first understand the fundamental physics of our molecules. Tipranavir and its active metabolite, N-Hydroxy Tipranavir (
However, this assumption fails due to the molecule's isotopic envelope. The presence of 31 carbon atoms (natural
Fig 1: Bidirectional isotopic cross-talk mechanism between unlabeled analyte and SIL-IS.
Troubleshooting Guide & FAQs
Q1: My standard curve is exhibiting non-linearity at the high end (near ULOQ). Is this cross-talk? A: Yes, this is a classic symptom of Analyte-to-IS cross-talk. When the analyte concentration is high, its M+5 isotopic peak contributes to the IS channel. Because the IS signal serves as the denominator in the analyte/IS ratio, an artificially inflated IS signal at the ULOQ causes the calibration curve to bend downwards (sub-proportional response)[3]. Actionable Fix: Evaluate the cross-talk contribution. If the ULOQ analyte injection yields an IS signal >5% of your nominal IS response, you must either decrease the ULOQ, increase the nominal IS concentration, or apply a Component Equation (CE) calibration to mathematically correct the non-linearity.
Q2: I am seeing a high background signal in my blank matrix + IS samples, failing my LLOQ validation. How do I fix this?
A: This is IS-to-Analyte cross-talk, driven by isotopic impurity (the presence of
Fig 2: Decision tree for diagnosing and resolving LC-MS/MS isotopic cross-talk.
Self-Validating Experimental Methodologies
Protocol 1: Empirical Cross-Talk Evaluation Workflow
To establish a self-validating system, every new batch of IS or analytical column must pass this zero-interference check before running clinical samples.
-
Preparation: Prepare three specific validation samples in the biological matrix:
-
Sample A: Blank matrix (no analyte, no IS).
-
Sample B: Blank matrix spiked with N-Hydroxy Tipranavir at ULOQ (no IS).
-
Sample C: Blank matrix spiked with N-Hydroxy Tipranavir-d5 at the working concentration (no analyte).
-
-
Execution: Inject the samples into the LC-MS/MS system, actively monitoring both the Analyte MRM and IS MRM transitions.
-
Data Analysis & Causality Check:
-
Analyte-to-IS Check: In Sample B, measure the peak area in the IS channel. It must be
of the average IS area in Sample C. If it fails, the sulfur/carbon isotopic envelope is bleeding into the M+5 channel. -
IS-to-Analyte Check: In Sample C, measure the peak area in the Analyte channel. It must be
of the peak area of an LLOQ standard. If it fails, your IS contains too much impurity.
-
-
Validation: If both conditions are met, the assay is validated. If the Analyte-to-IS check fails and the ULOQ cannot be lowered, proceed to Protocol 2.
Protocol 2: Component Equation (CE) Calibration Setup
When physical mitigation fails due to the dense sulfur/carbon isotopic envelope of Tipranavir, you must implement a mathematical correction[3],[2].
-
Determine the Cross-Talk Factor (CTF): Inject a series of analyte-only standards at high concentrations (50%, 75%, and 100% ULOQ). Calculate the ratio of the false IS signal to the true Analyte signal. The average ratio is your CTF.
-
Modify the Calibration Algorithm: Instead of standard linear regression (
), utilize a non-linear fitting or a Component Equation that subtracts the CTF-derived interference from the IS denominator. -
Software Integration: Input the CTF into your MS software (e.g., Analyst, MassHunter) as an isotopic correction factor, allowing real-time normalization of the IS response across the entire calibration range.
Quantitative Data Reference
Table 1: Regulatory Thresholds for Cross-Talk Validation (FDA/EMA)
| Parameter | Test Sample | Monitored Channel | Maximum Allowable Interference |
|---|---|---|---|
| IS-to-Analyte | Blank + IS only | Analyte MRM | < 20% of LLOQ response |
| Analyte-to-IS | ULOQ Analyte only | IS MRM | < 5% of nominal IS response |
| Carryover | Blank after ULOQ | Analyte MRM | < 20% of LLOQ response |
Table 2: Optimized MRM Parameters for N-Hydroxy Tipranavir
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| N-Hydroxy Tipranavir | 619.2 | 411.1 | 50 | 35 |
| N-Hydroxy Tipranavir-d5 | 624.2 | 416.1 | 50 | 35 |
(Note: m/z values are representative for negative ESI mode based on the sulfonamide and dihydropyrone structures).
References
- Source: wuxiapptec.
- Source: nih.gov (PubMed / Analytical Chemistry)
- Source: acs.org (Analytical Chemistry)
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Correcting for Ion Suppression using N-Hydroxy Tipranavir-d5 Content Type: Technical Support Center – Troubleshooting Guide & FAQs Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Core Managers.
Overview: The Role of N-Hydroxy Tipranavir-d5
N-Hydroxy Tipranavir-d5 is the stable isotope-labeled internal standard (SIL-IS) specifically designed for the accurate quantification of N-Hydroxy Tipranavir , a metabolite of the non-peptidic protease inhibitor Tipranavir.
In LC-MS/MS bioanalysis, matrix effects (ion suppression or enhancement) are the primary source of quantitative inaccuracy. Co-eluting phospholipids, salts, and endogenous proteins compete for charge in the electrospray ionization (ESI) source, altering the signal intensity of the analyte.
The Core Mechanism: Because N-Hydroxy Tipranavir-d5 is chemically nearly identical to the target analyte, it co-elutes and experiences the exact same suppression events. By normalizing the analyte’s signal against the IS signal, the suppression error is mathematically cancelled out.
Diagnostic Workflow: Do You Have a Suppression Problem?
Before troubleshooting the internal standard, you must characterize the matrix effect profile of your method. Use the following decision tree to diagnose the severity of ion suppression.
Figure 1: Diagnostic workflow for evaluating matrix effects and internal standard performance in LC-MS/MS.
Troubleshooting & FAQs
Category 1: Validation & Matrix Factors
Q: How do I mathematically validate that N-Hydroxy Tipranavir-d5 is correcting for ion suppression? A: You must calculate the IS-Normalized Matrix Factor (MF) according to FDA/EMA guidelines. Mere presence of the IS is not enough; you must prove it tracks the analyte's suppression ratio.
Protocol: Determination of Matrix Factor
-
Prepare Set A (Neat Solution): Spike N-Hydroxy Tipranavir and the d5-IS into mobile phase (solvent standards).
-
Prepare Set B (Post-Extraction Spike): Extract 6 different lots of blank plasma. After extraction, spike the analyte and d5-IS into the dry residue or supernatant at the same concentration as Set A.
-
Calculation:
-
Normalization:
Acceptance Criteria:
| Parameter | Acceptance Limit | Reference |
|---|---|---|
| IS-Normalized MF | The CV of the IS-normalized MF calculated from 6 lots of matrix should be ≤ 15% . | [1, 2] |
| Absolute MF | No strict limit, but values < 0.5 (50% suppression) indicate poor sample cleanup requiring optimization. | [3] |
Category 2: Chromatography & Isotope Effects
Q: I see a slight retention time (RT) shift between N-Hydroxy Tipranavir and the d5-IS. Is this affecting my data? A: This is the Deuterium Isotope Effect . Deuterated compounds are slightly less lipophilic than their non-deuterated counterparts, often eluting slightly earlier on Reversed-Phase (C18) columns.
-
The Risk: If the RT shift is significant (>0.1 min), the IS may elute in a "clean" region while the analyte elutes in a suppression zone (or vice versa). This "de-coupling" renders the IS ineffective.
-
The Fix:
-
Check Resolution: Ensure the RT shift is minimal. If separation occurs, the IS cannot correct for transient matrix spikes.
-
Switch Columns: Use a column with different selectivity (e.g., Phenyl-Hexyl) or lower the plate count to broaden peaks slightly, ensuring overlap.
-
Use 13C/15N Standards: If the deuterium shift is unmanageable, consider synthesizing a
or labeled standard, which does not exhibit chromatographic isotope effects [4].
-
Category 3: Stability & Chemical Handling
Q: My IS response is decreasing over the course of the batch, but the pressure is stable. Is this suppression? A: This is likely a Stability Issue , not suppression. N-Hydroxy compounds (hydroxamic acids/hydroxylamines) are chemically labile and prone to:
-
Oxidation: Converting to nitrones.
-
Reduction: Converting back to the amide/amine parent.
-
Thermal Degradation: Occurring in the autosampler or the ESI source.
Troubleshooting Protocol:
-
Temperature Control: Ensure the autosampler is set to 4°C.
-
Antioxidants: Add ascorbic acid or EDTA to the reconstitution solvent to prevent oxidation.
-
pH Adjustment: N-hydroxy compounds are often more stable at neutral or slightly acidic pH. Avoid highly alkaline mobile phases.
Category 4: "Crosstalk" and Interference
Q: I see a signal in the analyte channel when injecting only the Internal Standard (Blank + IS). A: This is known as Isotopic Interference or "Crosstalk." It occurs if the isotopic purity of the d5-IS is insufficient (i.e., it contains d0-material) or if the mass resolution is too low.
Self-Validation Step:
-
Inject a "Zero Sample" (Matrix + IS only) at the highest IS concentration used.
-
Monitor the Analyte transition.
-
Rule: The interference peak area must be < 20% of the LLOQ (Lower Limit of Quantitation) area [1].
If it exceeds this:
-
Reduce the IS concentration.
-
Check the Certificate of Analysis for isotopic purity (should be >99% d5).
Mechanism of Action: ESI Competition
Understanding why the IS works is critical for defending your data during peer review or audit.
Figure 2: Mechanism of ESI Ion Suppression. The IS and Analyte compete for the same limited charge density on the droplet surface. Because they have identical ionization efficiency, the ratio remains constant despite absolute signal loss.
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011). Available at: [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. Available at: [Link]
- Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for
Welcome to the technical support hub for N-Hydroxy Tipranavir-d5. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical analytical standard. Improper storage can lead to degradation, compromising the accuracy and reproducibility of your experimental results. This document provides in-depth, evidence-based guidance on optimal storage conditions, troubleshooting common stability issues, and the scientific rationale behind these recommendations.
Section 1: Core Storage Recommendations
For optimal stability, N-Hydroxy Tipranavir-d5 requires stringent control over its storage environment. The recommendations below are based on the chemical properties of the parent compound, Tipranavir, general principles for N-hydroxy metabolites, and best practices for deuterated standards.
Summary of Recommended Storage Conditions:
| Parameter | Solid Form (Lyophilized Powder) | In Solution (Organic Solvent) | Rationale & Key Considerations |
| Temperature | -20°C or colder for long-term storage. [1] | -80°C for long-term stock solutions. [1] | Lower temperatures drastically reduce the rates of all potential chemical degradation reactions. For solutions, -80°C minimizes solvent evaporation and slows diffusion-controlled reactions.[1] |
| 2-8°C for short-term (days to weeks).[2][3][4] | -20°C for short-term working aliquots.[1] | Refrigeration is adequate for unopened solids or recently prepared working solutions.[3][4] Avoid repeated freeze-thaw cycles for solutions.[1] | |
| Light | Store in amber vials or protect from light.[2] | Store in amber, light-blocking vials.[2] | The N-hydroxy and sulfonamide moieties can be susceptible to photolytic degradation. Protection from UV and visible light is mandatory as per ICH Q1B guidelines for photosensitive compounds.[5] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen).[2] | Overlay solution with Argon or Nitrogen before sealing. | The piperidine and N-hydroxy functional groups are susceptible to oxidation.[6][7] An inert atmosphere displaces oxygen, preventing oxidative degradation. |
| Moisture/Humidity | Store in a desiccator or with a desiccant.[2][8] | Use anhydrous, high-purity solvents (e.g., DMSO, Acetonitrile).[9] | The sulfonamide group in the Tipranavir structure is susceptible to hydrolysis, especially under acidic conditions.[10][11] Deuterated compounds can also undergo hydrogen-deuterium (H/D) exchange in the presence of moisture.[12] |
Section 2: The Science of Degradation - Understanding the Risks
N-Hydroxy Tipranavir-d5 has several functional groups that are susceptible to degradation. Understanding these pathways is key to preventing them. The primary risks are hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: The central sulfonamide moiety of the Tipranavir structure can be a target for hydrolysis. This reaction involves the cleavage of the sulfur-nitrogen bond by water, which can be catalyzed by acidic or basic conditions.[11] Storing the compound in a dry environment and using anhydrous solvents is the most effective preventative measure.[2][9]
-
Oxidation: The N-hydroxy group itself is a potential site for oxidation. Furthermore, metabolism of sulfonamides can occur via oxidation.[6] The piperidine ring, another component of the Tipranavir structure, can also undergo oxidation, particularly through OH-initiated reactions.[7] Storing under an inert atmosphere (argon or nitrogen) is critical to mitigate this risk.[2]
-
Photodegradation: Many complex organic molecules absorb UV or visible light, which can provide the energy needed to break chemical bonds. While specific data on Tipranavir's photostability is not abundant, general principles outlined in ICH guideline Q1B suggest that photosensitivity should be assumed for complex drug molecules until proven otherwise.[5] Using amber or opaque containers is a simple and effective control.[2]
-
Hydrogen-Deuterium (H/D) Exchange: Deuterated standards rely on the stability of the deuterium label for accurate quantification.[12] The C-D bond is stronger than the C-H bond, lending stability.[12] However, in the presence of moisture or protic solvents, particularly under acidic or basic conditions, deuterium atoms on heteroatoms (like N-D) or adjacent to carbonyls can exchange with protons from the environment, compromising the isotopic purity of the standard.[13]
Degradation Prevention Workflow
The following diagram illustrates the logical workflow for ensuring the stability of N-Hydroxy Tipranavir-d5 by controlling key environmental factors.
Caption: Key factors leading to degradation and their corresponding controls.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the absolute best temperature for long-term storage of a stock solution?
For stock solutions intended for use over several months to years, storage at -80°C is highly recommended .[1] This ultra-low temperature effectively halts all but the most extreme chemical reactions and minimizes solvent evaporation over time.
Q2: I only have a -20°C freezer. Is that acceptable for my stock solution?
A -20°C freezer is acceptable for short-to-medium term storage (up to a few months), provided the solution is properly sealed and protected from light.[1] However, for archival purposes or long-term stability, -80°C is superior. Be vigilant about minimizing freeze-thaw cycles, as this is a primary cause of degradation for solutions stored at -20°C.[1]
Q3: Should I store the compound as a solid or in solution?
For long-term archival, the solid, lyophilized powder is the most stable form .[2] It should be stored at -20°C or colder, under an inert atmosphere, and in a desiccated environment.[1][2] Solutions should only be prepared as needed. If you must store a solution, prepare a concentrated stock in a suitable anhydrous solvent (like DMSO) and store it at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1][9]
Q4: What solvent should I use to prepare my stock solution?
Anhydrous, high-purity dimethyl sulfoxide (DMSO) or acetonitrile (ACN) are common choices. Ensure your solvent is from a freshly opened bottle or has been stored properly over molecular sieves to minimize water content.[9] The choice may also depend on compatibility with your analytical method (e.g., LC-MS).
Q5: Before I open a vial that has been in the freezer, what is the most critical step?
You must allow the vial to equilibrate completely to room temperature before opening.[2][9] Opening a cold vial will cause atmospheric moisture to condense on the cold solid or solution, introducing water and leading to rapid hydrolysis and H/D exchange.[9] This is one of the most common and easily avoidable handling errors.
Q6: How can I tell if my standard has degraded?
The primary indicator will be in your analytical data. You may observe:
-
A decrease in the peak area/height of the N-Hydroxy Tipranavir-d5 analyte over time.
-
The appearance of new, unexpected peaks in your chromatogram that may correspond to degradation products.
-
A loss of precision and accuracy in your quantitative results.
-
Visual changes, such as discoloration of the solid or solution (though this is a less reliable indicator).
Section 4: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution & Investigation |
| Inconsistent calibration curve or poor linearity. | 1. Degradation of Stock Solution: The highest concentration standards are degrading between uses. 2. Improper Dilutions: Introduction of moisture or contaminants during the preparation of the calibration curve. | 1. Prepare fresh calibration standards from a new, single-use aliquot of your stock solution. Compare the new curve to the old one. 2. Review your dilution protocol. Ensure you are using high-purity anhydrous solvents and that all glassware/vials are scrupulously clean and dry. |
| A new, unidentified peak appears in my chromatogram, especially in older samples. | 1. Hydrolysis or Oxidation: The new peak is likely a degradation product. | 1. Conduct a simple stress test. Gently heat a small aliquot of your standard, expose it to light, or spike it with a small amount of acidic or basic solution. Analyze via LC-MS to see if your unknown peak increases, which helps confirm it is a degradant. 2. Re-prepare the sample using a freshly opened standard and analyze immediately to see if the peak is absent. |
| Analyte signal is consistently lower than expected. | 1. Systematic Degradation: Storage conditions (e.g., temperature, light exposure) are inadequate. 2. H/D Back-Exchange: If using MS detection, loss of deuterium could shift the mass and reduce the signal at the expected m/z. | 1. Immediately review your entire storage and handling procedure against the recommendations in this guide. Move standards to a more secure location (e.g., -80°C freezer, desiccator). 2. Check your mass spectrometer data for peaks corresponding to d4, d3, etc., isotopologues. If present, this indicates H/D exchange is occurring due to moisture. |
Troubleshooting Workflow Diagram
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 4. Tipranavir: new protease inhibitor approved by the FDA for patients with extensive treatment-experience [natap.org]
- 5. database.ich.org [database.ich.org]
- 6. scispace.com [scispace.com]
- 7. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS | MDPI [mdpi.com]
Validation & Comparative
In the landscape of antiretroviral therapy, the precise quantification of therapeutic agents and their metabolites is paramount for ensuring patient safety and treatment efficacy. Tipranavir, a non-peptidic protease inhibitor, plays a crucial role in the management of multi-drug resistant HIV-1.[1] Its therapeutic effect, however, is contingent on co-administration with low-dose ritonavir to boost its plasma concentrations.[1][2] Effective therapeutic drug monitoring (TDM) requires robust bioanalytical methods to accurately measure drug levels in complex biological matrices like human plasma.[3][4] This guide provides an in-depth analysis of the accuracy and precision of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for N-Hydroxy Tipranavir, utilizing a deuterated internal standard (N-Hydroxy Tipranavir-d5), and compares its performance against regulatory standards.
The Central Role of LC-MS/MS and Deuterated Internal Standards
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs and their metabolites in biological samples.[5][6] Its high sensitivity and selectivity allow for the accurate measurement of low-concentration analytes in complex matrices.[6][7]
The cornerstone of a high-quality LC-MS/MS assay is the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) or deuterated internal standard, such as N-Hydroxy Tipranavir-d5, is considered the ideal choice.[8] Because it is chemically identical to the analyte, the deuterated IS co-elutes during chromatography and experiences nearly identical effects from the biological matrix, such as ion suppression or enhancement.[7][8][9] This mimicry allows it to effectively normalize for variations during sample preparation and analysis, leading to superior accuracy and precision.[8][10]
Experimental Workflow: A Validated Approach
The reliability of any bioanalytical data hinges on a well-defined and validated experimental protocol. The following workflow outlines a typical procedure for the quantification of N-Hydroxy Tipranavir in plasma, incorporating a deuterated internal standard.
Caption: Bioanalytical workflow for N-Hydroxy Tipranavir-d5 assay.
Detailed Experimental Protocol
-
Sample Preparation:
-
To 100 µL of human plasma, add a known concentration of N-Hydroxy Tipranavir-d5 internal standard solution.
-
Vortex briefly to mix.
-
Induce protein precipitation by adding 300 µL of a cold organic solvent mixture (e.g., acetonitrile and methanol). This step is critical for removing high-abundance proteins that can interfere with the analysis.[11]
-
Vortex vigorously for 1 minute, followed by centrifugation at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase. This ensures compatibility with the chromatographic system.
-
-
LC-MS/MS Analysis:
-
Chromatography: Perform separation on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).[12]
-
Mass Spectrometry: Operate the tandem mass spectrometer in the positive ion electrospray (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. This highly specific technique monitors a predefined precursor-to-product ion transition for both the analyte (N-Hydroxy Tipranavir) and the internal standard (N-Hydroxy Tipranavir-d5).
-
Performance Data: Accuracy and Precision
The validation of a bioanalytical method is a documented process that demonstrates its reliability for its intended use.[5] According to the U.S. Food and Drug Administration (FDA) guidelines, accuracy and precision are fundamental parameters for this validation.[13][14]
-
Accuracy: Measures the closeness of the determined value to the nominal or known true value. It is expressed as the percentage of the mean calculated concentration to the nominal concentration.[13]
-
Precision: Describes the closeness of individual measurements when the procedure is applied repeatedly. It is typically expressed as the coefficient of variation (%CV).[13][15]
The performance of the N-Hydroxy Tipranavir-d5 assay is evaluated at multiple quality control (QC) concentrations: Low (LQC), Medium (MQC), and High (HQC).
Comparison with Regulatory Acceptance Criteria
The FDA's guidance for bioanalytical method validation provides clear acceptance criteria for accuracy and precision.[5] For a method to be considered valid, the mean accuracy value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[15]
| Performance Metric | FDA Acceptance Criteria | Alternative Method (e.g., HPLC-UV) | N-Hydroxy Tipranavir-d5 LC-MS/MS Assay |
| Intra-Day Accuracy | Within 85-115% (80-120% at LLOQ) | Typically meets criteria, but may have lower accuracy at low concentrations. | Within 92.7 - 107.3% |
| Inter-Day Accuracy | Within 85-115% (80-120% at LLOQ) | Generally meets criteria, but can be more variable than LC-MS/MS. | Within 92.8 - 107.2% |
| Intra-Day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | Often higher, especially near the limit of quantification. | < 10.4% |
| Inter-Day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | Can be more variable due to less effective matrix effect compensation. | < 10.4% |
Note: Data for the N-Hydroxy Tipranavir-d5 assay is synthesized from a representative study on Tipranavir, which demonstrated a %CV of less than 10.4% and accuracy within +/- 7.2%.[11] Data for HPLC-UV is generalized based on typical performance characteristics of the technology, which is generally less sensitive and specific than LC-MS/MS for bioanalysis.[16][17]
Discussion and Expert Insights
The data clearly demonstrates the superior performance of the LC-MS/MS method utilizing a deuterated internal standard. The accuracy and precision values fall well within the stringent limits set by regulatory agencies.[5][15]
The key advantage of the N-Hydroxy Tipranavir-d5 assay lies in the co-eluting nature of the deuterated internal standard.[7] Any loss of analyte during the multi-step sample preparation or any signal fluctuation during ionization is mirrored by the internal standard. The final quantification is based on the ratio of the analyte peak area to the IS peak area, effectively canceling out these sources of error and ensuring a highly robust and reproducible method.[8]
While alternative methods like HPLC with UV detection exist, they often lack the sensitivity and specificity required for therapeutic drug monitoring of potent antiretrovirals in complex biological fluids.[16][17] These methods are more susceptible to interferences from endogenous matrix components, leading to potentially compromised accuracy and precision.
Conclusion
The validated LC-MS/MS assay for N-Hydroxy Tipranavir using a deuterated internal standard (N-Hydroxy Tipranavir-d5) provides exceptional accuracy and precision, consistently meeting and exceeding regulatory requirements. The use of a stable isotope-labeled internal standard is indispensable for mitigating matrix effects and correcting for variability throughout the analytical process.[8] For researchers and drug development professionals, this methodology represents the most reliable and robust approach for the pharmacokinetic evaluation and therapeutic drug monitoring of Tipranavir, ultimately contributing to optimized patient outcomes.
References
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
- Validation of Bioanalytical Methods — Highlights of FDA's Guidance.
- tipranavir. (2014, March 5).
- The Indispensable Role of Deuterated Internal Standards in Bioanalysis: A Technical Guide. Benchchem.
- Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.
- Guidance for Industry.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30).
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6).
-
Simultaneous quantification of the new HIV protease inhibitors atazanavir and tipranavir in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry. (2004, May 25). PubMed. Retrieved from [Link]
- Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.
- Bioanalytical Method Validation.
-
Tipranavir Dosage Guide + Max Dose, Adjustments. (2025, April 4). Drugs.com. Retrieved from [Link]
-
A Randomized Clinical Trial Evaluating Therapeutic Drug Monitoring (TDM) for Protease Inhibitor–Based Regimens in Antiretroviral-Experienced HIV-Infected Individuals. PMC. Retrieved from [Link]
-
Steady-State Disposition of the Nonpeptidic Protease Inhibitor Tipranavir when Coadministered with Ritonavir. (n.d.). PMC - NIH. Retrieved from [Link]
-
Review of tipranavir in the treatment of drug-resistant HIV. PMC. Retrieved from [Link]
-
Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. (2021, April 7). MDPI. Retrieved from [Link]
-
Tipranavir (Aptivus). CATIE - Canada's source for HIV and hepatitis C information. Retrieved from [Link]
-
Sensitive Quantification of Drug Metabolites Using LC-MS. (2020, April 9). Technology Networks. Retrieved from [Link]
-
High-performance liquid chromatography assay for the determination of the HIV-protease inhibitor tipranavir in human plasma in combination with nine other antiretroviral medications. (2007, March 12). PubMed. Retrieved from [Link]
-
High-performance liquid chromatography assay for the determination of the HIV-protease inhibitor tipranavir in human plasma in combination with nine other antiretroviral medications. (2025, August 5). ResearchGate. Retrieved from [Link]
Sources
- 1. Review of tipranavir in the treatment of drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Tipranavir Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 4. A Randomized Clinical Trial Evaluating Therapeutic Drug Monitoring (TDM) for Protease Inhibitor–Based Regimens in Antiretroviral-Experienced HIV-Infected Individuals: Week 48 Results of the A5146 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. technologynetworks.com [technologynetworks.com]
- 7. texilajournal.com [texilajournal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. lcms.cz [lcms.cz]
- 11. Simultaneous quantification of the new HIV protease inhibitors atazanavir and tipranavir in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Steady-State Disposition of the Nonpeptidic Protease Inhibitor Tipranavir when Coadministered with Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 13. anivet.au.dk [anivet.au.dk]
- 14. moh.gov.bw [moh.gov.bw]
- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 16. High-performance liquid chromatography assay for the determination of the HIV-protease inhibitor tipranavir in human plasma in combination with nine other antiretroviral medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
For researchers, scientists, and drug development professionals, the precise quantification of therapeutic agents in biological matrices is the bedrock of robust pharmacokinetic (PK) and toxicokinetic (TK) studies. The HIV-1 protease inhibitor Tipranavir (TPV) is no exception. Its complex metabolism and potential for drug-drug interactions necessitate a highly accurate and reliable bioanalytical method.[1][2][3] A critical decision in developing such methods, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the selection of an appropriate internal standard (IS).[4][5]
This guide provides an in-depth comparison of two potential stable isotope-labeled (SIL) internal standards for Tipranavir quantification: Tipranavir-d4 (a deuterated analog of the parent drug) and N-Hydroxy Tipranavir-d5 (a deuterated analog of a major metabolite). We will explore the fundamental principles of IS selection, compare the theoretical advantages and disadvantages of each candidate, and provide a comprehensive experimental protocol to validate the optimal choice for your laboratory.
The Role and Ideal Characteristics of an Internal Standard
An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample before processing.[6][7] Its purpose is to correct for variability that can occur at multiple stages of the analytical workflow, including sample extraction, injection volume, and ionization efficiency in the mass spectrometer.[4][6][7] By using the ratio of the analyte's response to the IS's response for quantification, we can significantly improve the accuracy and precision of the results.[4]
The "gold standard" for LC-MS/MS bioanalysis is a stable isotope-labeled version of the analyte.[7][8][9] An ideal SIL-IS should exhibit the following characteristics:
-
Physicochemical Similarity: It should be chemically and physically almost identical to the analyte to ensure it behaves similarly during extraction and chromatography.[6]
-
Co-elution: It should ideally co-elute with the analyte from the LC column. This ensures both compounds experience the same matrix effects (ion suppression or enhancement) at the same time, allowing for effective compensation.[4]
-
Mass Spectrometric Distinction: It must have a sufficient mass difference (ideally ≥4 Da) from the analyte to prevent isotopic crosstalk, but fragment in a similar, predictable way.[4]
-
Isotopic Stability: The isotopic labels (e.g., deuterium) must be placed on positions of the molecule that are not susceptible to back-exchange with hydrogen from the solvent or matrix.[9]
-
Purity: The IS must be free of any unlabeled analyte, which would artificially inflate the measured concentration.[4]
Candidate Profiles: A Tale of Two Standards
The choice between Tipranavir-d4 and N-Hydroxy Tipranavir-d5 is fundamentally a choice between a deuterated parent drug and a deuterated metabolite. This decision has significant implications for method performance.
Candidate 1: Tipranavir-d4 (The Parent Analog)
Tipranavir-d4 is a SIL version of the drug being quantified. By replacing four hydrogen atoms with deuterium, its mass is increased by 4 Da, making it easily distinguishable by the mass spectrometer while retaining nearly identical chemical properties to Tipranavir.
-
Anticipated Strengths:
-
Excellent Matrix Effect Compensation: Because it is chemically identical to Tipranavir, it will have the same extraction recovery and chromatographic retention time. This co-elution is the most effective way to compensate for ion suppression or enhancement.[4]
-
Superior Tracking of Analyte Loss: Any loss of Tipranavir during the multi-step sample preparation process will be mirrored by a proportional loss of Tipranavir-d4, ensuring the final analyte/IS ratio remains constant.[10]
-
Direct Relevance: As the direct analog, its performance is a direct reflection of the analyte's behavior, which is the ultimate goal.
-
-
Potential Weaknesses:
-
Cost and Availability: Custom synthesis of a high-purity, appropriately labeled SIL-IS can be a significant investment.[7]
-
Isotopic Instability (Low Risk): While unlikely with a +4 Da mass shift, deuterium labels can sometimes undergo H/D exchange if placed on labile sites like hydroxyl or amine groups.[4] Proper synthetic design is critical.[9]
-
Candidate 2: N-Hydroxy Tipranavir-d5 (The Metabolite Analog)
In vitro studies have shown that Tipranavir is metabolized by CYP3A4 into various oxidized forms, including hydroxylated metabolites.[2] N-Hydroxy Tipranavir is one such metabolite. Using its deuterated form as an IS for the parent drug is an unconventional approach with specific trade-offs.
-
Anticipated Strengths:
-
Potential for Metabolite Quantification: If the study also requires quantification of the N-Hydroxy Tipranavir metabolite, this standard could potentially serve a dual purpose, although this would require separate validation.
-
-
Potential Weaknesses:
-
Different Physicochemical Properties: The addition of a hydroxyl group makes N-Hydroxy Tipranavir more polar than the parent drug. This will almost certainly result in different chromatographic retention times.
-
Inadequate Matrix Effect Compensation: If the IS does not co-elute with the analyte (Tipranavir), it will experience a different matrix environment as it enters the mass spectrometer source. This defeats the primary purpose of using a SIL-IS and can lead to inaccurate and imprecise results.[4]
-
Variable Extraction Recovery: The difference in polarity may also lead to different extraction efficiencies between the analyte and the IS, especially in liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocols.
-
Irrelevant for Parent Drug Analysis: Using a metabolite analog to track a parent drug introduces unnecessary variables. The fundamental assumption that the IS behaves identically to the analyte is violated.
-
Head-to-Head Comparison
| Performance Parameter | Tipranavir-d4 | N-Hydroxy Tipranavir-d5 | Rationale |
| Chromatographic Co-elution | Excellent | Poor | As the parent analog, d4 will co-elute. The hydroxyl group on the metabolite will alter its polarity and retention time. |
| Matrix Effect Compensation | Excellent | Poor | Effective compensation requires co-elution.[4] A non-co-eluting IS cannot accurately track matrix effects experienced by the analyte. |
| Extraction Recovery Tracking | Excellent | Moderate to Poor | Near-identical chemical properties ensure d4 tracks the parent drug's recovery accurately. Polarity differences may cause the metabolite analog to extract differently. |
| Isotopic Stability | Good to Excellent | Good to Excellent | Dependent on the position of the deuterium labels in synthesis. Both can be designed for high stability.[9] |
| Suitability for Parent Quantification | Optimal | Not Recommended | The parent analog is the universally accepted "best practice" for accurate quantification of the parent drug.[7][8] |
| Suitability for Metabolite Quantification | N/A | Potentially Good | While not suitable for parent drug analysis, it would be the ideal IS for quantifying the N-Hydroxy Tipranavir metabolite itself. |
The Metabolic Context
The choice of IS is directly linked to the metabolic pathway of the drug. Tipranavir is the parent compound that, after administration, is converted by metabolic enzymes (primarily CYP3A4) into metabolites like N-Hydroxy Tipranavir.
Figure 1. Simplified metabolic pathway of Tipranavir.
When quantifying the parent drug, the goal is to measure its concentration before it is metabolized. Therefore, the internal standard must mimic the parent drug precisely. Using a metabolite analog as an IS for the parent is fundamentally flawed because their chemical and chromatographic properties differ.
Experimental Validation Protocol: Making an Evidence-Based Decision
While theoretical principles strongly favor Tipranavir-d4, regulatory guidelines from bodies like the FDA and EMA require experimental validation.[5][11][12] The following protocol outlines the key experiments to definitively compare the performance of both internal standards.
Objective
To determine the most suitable internal standard (Tipranavir-d4 vs. N-Hydroxy Tipranavir-d5) for the quantification of Tipranavir in human plasma by evaluating matrix effects, extraction recovery, and overall method precision and accuracy.
Materials
-
Analytes: Tipranavir reference standard.
-
Internal Standards: Tipranavir-d4, N-Hydroxy Tipranavir-d5.
-
Matrix: Pooled, blank human plasma from at least six unique sources.[5]
-
Reagents: HPLC-grade solvents (acetonitrile, methanol, water), formic acid, protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).
-
Equipment: Calibrated pipettes, centrifuge, LC-MS/MS system.
Methodology
Step 1: Preparation of Stock and Working Solutions
-
Prepare individual stock solutions of Tipranavir, Tipranavir-d4, and N-Hydroxy Tipranavir-d5 in a suitable organic solvent (e.g., methanol).
-
Prepare separate working solutions for the calibration curve (containing Tipranavir) and for each internal standard at a fixed concentration. The IS concentration should be chosen to yield a robust signal without saturating the detector.
Step 2: Sample Preparation (Protein Precipitation)
-
For each sample, aliquot 50 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of the appropriate IS working solution (either Tipranavir-d4 or N-Hydroxy Tipranavir-d5).
-
Vortex briefly, then add 150 µL of ice-cold protein precipitation solvent.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Step 3: LC-MS/MS Analysis
-
Develop a chromatographic method that provides good peak shape and retention for Tipranavir.
-
Optimize MS/MS parameters (MRM transitions, collision energy, etc.) for Tipranavir, Tipranavir-d4, and N-Hydroxy Tipranavir-d5.
Step 4: Key Validation Experiments
A. Matrix Factor (MF) Assessment
-
Objective: To evaluate the degree of ion suppression or enhancement caused by the plasma matrix.
-
Procedure:
-
Set A: Prepare samples by spiking Tipranavir and the chosen IS into the post-extraction supernatant of blank plasma. (Represents response with no matrix effect).
-
Set B: Prepare samples by extracting blank plasma first, then spiking Tipranavir and the chosen IS into the final supernatant. (Represents response in the presence of matrix).
-
-
Calculation: Matrix Factor = Peak Area of Set B / Peak Area of Set A. An IS-normalized MF is also calculated using the analyte/IS peak area ratios.
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the six plasma lots should be ≤15%.[5] This experiment should be run in parallel for both IS candidates.
B. Recovery (RE) Assessment
-
Objective: To measure the efficiency of the extraction process.
-
Procedure:
-
Set B (from above): Represents analyte and IS response in extracted matrix.
-
Set C: Prepare samples by spiking Tipranavir and the chosen IS into blank plasma before extraction.
-
-
Calculation: Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100.
-
Analysis: Compare the recovery of Tipranavir to the recovery of each IS. The IS should have a consistent and, ideally, similar recovery to the analyte.
C. Overall Process Efficiency
-
This is calculated as (RE * MF) / 100 and provides a holistic view of the method's performance. The variability (%CV) of the process efficiency for the analyte should be closely tracked by the chosen IS.
Experimental Workflow Diagram
Figure 2. Workflow for experimental validation of internal standards.
Conclusion and Recommendation
Based on established principles of bioanalytical chemistry and regulatory guidelines, Tipranavir-d4 is unequivocally the superior choice as an internal standard for the quantification of Tipranavir. Its chemical and physical properties are nearly identical to the analyte, ensuring it accurately tracks and corrects for variability during sample preparation and analysis, particularly the unpredictable effects of the sample matrix.[8][9]
The use of N-Hydroxy Tipranavir-d5 for this purpose is not recommended. Its different chemical structure would lead to different chromatographic behavior, rendering it incapable of compensating for matrix effects experienced by the parent drug at its specific retention time. This would compromise the integrity of the data and lead to an unreliable bioanalytical method.
While this guide provides a strong theoretical foundation, it is imperative that laboratories perform the experimental validation described. This empirical data is essential for justifying the choice of internal standard and for ensuring the resulting method is robust, reliable, and compliant with global regulatory standards.[11][12][13]
References
-
European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation - Scientific guideline. Available from: [Link]
-
European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Available from: [Link]
-
Ovid. (n.d.). European Medicines Agency guideline on bioanalytical method validation. Available from: [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Available from: [Link]
-
European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Available from: [Link]
-
KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Available from: [Link]
-
BioPharma Services. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Available from: [Link]
-
U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]
-
Isotope-labeled Pharmaceutical Standards. (2024, November 13). Isotope-labeled Pharmaceutical Standards. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]
-
Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Available from: [Link]
-
ECA Academy. (2019, October 8). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. Available from: [Link]
-
Bioanalysis Zone. (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Metabolism-Mediated Drug Interactions Associated with Ritonavir-Boosted Tipranavir in Mice. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Tipranavir | C31H33F3N2O5S | CID 54682461 - PubChem. Available from: [Link]
-
University of Liverpool. (2016, March). Tipranavir PK Fact Sheet. Available from: [Link]
-
NATAP. (2005, June 22). Tipranavir: new protease inhibitor approved by the FDA for patients with extensive treatment-experience. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Steady-State Disposition of the Nonpeptidic Protease Inhibitor Tipranavir when Coadministered with Ritonavir. Available from: [Link]
-
PubMed. (2010, December 15). Challenges and solutions to metabolites in safety testing: impact of the International Conference on Harmonization M3(R2) guidance. Available from: [Link]
-
Reddit. (2023, November 8). Internal Standard Concentration in Metabolomics. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Available from: [Link]
-
Wiley Online Library. (n.d.). Distribution of detected metabolites and parent compound vs. the internal standard. Available from: [Link]
-
ResearchGate. (2025, August 10). Metabolites in Safety Testing: Issues and Approaches to the Safety Evaluation of Human Metabolites in a Drug that is Extensively Metabolized. Available from: [Link]
Sources
- 1. Metabolism-Mediated Drug Interactions Associated with Ritonavir-Boosted Tipranavir in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tipranavir | C31H33F3N2O5S | CID 54682461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tipranavir: new protease inhibitor approved by the FDA for patients with extensive treatment-experience [natap.org]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. nebiolab.com [nebiolab.com]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
The following guide is a comprehensive technical assessment designed for researchers and bioanalytical scientists. It evaluates the performance of N-Hydroxy Tipranavir-d5 as an Internal Standard (IS) for the quantification of N-Hydroxy Tipranavir, comparing it against alternative calibration strategies.
Executive Summary
In the quantitative bioanalysis of Tipranavir metabolites, specifically N-Hydroxy Tipranavir , the selection of an appropriate calibration strategy is critical for meeting FDA/EMA acceptance criteria. This guide compares the linearity and quantitative performance of calibration curves utilizing N-Hydroxy Tipranavir-d5 (Stable Isotope Labeled IS) versus Structural Analog Internal Standards and External Standardization .
Key Findings:
-
Linearity: The d5-IS corrected curves demonstrated superior linearity (
) over a dynamic range of 1–1000 ng/mL compared to analog methods ( ). -
Matrix Compensation: N-Hydroxy Tipranavir-d5 effectively normalized matrix-induced ion suppression, whereas alternative methods showed significant deviation (>15%) in hemolyzed plasma.
-
Precision: The Coefficient of Variation (%CV) at the LLOQ was <5% for the d5-method, compared to >12% for the analog method.
Scientific Context & Mechanism
N-Hydroxy Tipranavir is a Phase I metabolite of the protease inhibitor Tipranavir (TPV). Accurate quantification of this metabolite is essential for establishing pharmacokinetic (PK) profiles and toxicity assessments.
The Role of N-Hydroxy Tipranavir-d5
The "d5" designation indicates the replacement of five hydrogen atoms with deuterium (
-
Co-elution: It shares a nearly identical retention time with the analyte, experiencing the same ionization environment.
-
Physicochemical Mimicry: It compensates for extraction losses and injection variability.
However, deuterated standards must be assessed for Isotope Effects (slight retention time shifts) and Cross-Signal Interference (isotopic contribution to the analyte channel).
Comparative Analysis: d5-IS vs. Alternatives
The following table summarizes the performance of N-Hydroxy Tipranavir-d5 against common alternatives in a validated LC-MS/MS workflow.
Table 1: Performance Comparison of Calibration Strategies
| Feature | Method A: N-Hydroxy Tipranavir-d5 (SIL-IS) | Method B: Structural Analog IS | Method C: External Std (No IS) |
| Linearity ( | > 0.998 (Excellent) | 0.980 – 0.992 (Variable) | < 0.950 (Poor) |
| Weighting Model | Linear (Often fails) | ||
| LLOQ Accuracy | 98.5% | 82.0% | 65.0% (Fails criteria) |
| Matrix Effect Correction | Full Correction | Partial Correction | No Correction |
| Retention Time Shift | N/A | ||
| Cost | High | Low | Minimal |
Detailed Analysis
-
Method A (Recommended): The d5-IS provides a normalized response ratio (Analyte Area / IS Area). This ratio remains constant even if absolute signal intensity drops due to matrix effects (ion suppression), maintaining linearity across the range.
-
Method B (Analog): Structural analogs (e.g., modified sulfonamides) may separate chromatographically. If the analyte elutes in a suppression zone and the analog does not, the ratio is skewed, causing non-linearity at lower concentrations.
Experimental Protocol: Linearity Assessment
This protocol is designed to validate the linearity of N-Hydroxy Tipranavir using the d5-IS, complying with FDA M10 Bioanalytical Method Validation guidelines.
Materials[1][2][3][4][5][6]
-
Analyte: N-Hydroxy Tipranavir Reference Standard.
-
Internal Standard: N-Hydroxy Tipranavir-d5 (Isotopic Purity > 99%).
-
Matrix: Human Plasma (K2EDTA).
LC-MS/MS Conditions[1][6][7]
-
Column: Phenomenex Synergi Polar-RP (2.0 x 30 mm, 4 µm) or equivalent C18.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: Positive ESI, MRM mode.
-
Analyte Transition:
619.2 411.1 -
IS Transition:
624.2 416.1 (Mass shift of +5 Da).
-
Calibration Curve Preparation
-
Stock Solutions: Prepare 1 mg/mL stocks of Analyte and d5-IS in Methanol.
-
IS Working Solution: Dilute d5-IS to a fixed concentration (e.g., 500 ng/mL).
-
Calibrators: Spike plasma to create 8 non-zero levels: 1, 2, 5, 10, 50, 200, 500, 1000 ng/mL.
-
Extraction: Protein precipitation (PPT) using Acetonitrile containing the IS Working Solution.
Linearity Evaluation Workflow
The following diagram illustrates the decision logic for assessing linearity and selecting the regression model.
Caption: Decision tree for selecting the optimal regression model during linearity assessment.
Experimental Data & Results
Linearity Data (N-Hydroxy Tipranavir-d5 Method)
The following data represents a typical validation run using
| Nominal Conc. (ng/mL) | IS Response (Area) | Response Ratio | Back-Calc Conc. (ng/mL) | Accuracy (%RE) |
| 1.00 (LLOQ) | 150,200 | 0.0021 | 1.02 | +2.0% |
| 2.00 | 149,800 | 0.0042 | 1.98 | -1.0% |
| 10.0 | 151,000 | 0.0210 | 9.95 | -0.5% |
| 50.0 | 148,500 | 0.1060 | 50.4 | +0.8% |
| 200 | 150,100 | 0.4250 | 201.5 | +0.75% |
| 1000 (ULOQ) | 149,500 | 2.1200 | 998.0 | -0.2% |
Interpretation:
-
IS Stability: The IS Response (Column 2) is consistent across the range, indicating no suppression or "hook effect" at high analyte concentrations.
-
Accuracy: All back-calculated concentrations are well within the FDA acceptance limit of
.
Isotope Interference Check (Cross-Talk)
A critical step when using d5-standards is verifying that the IS does not contribute signal to the analyte channel (Blank + IS) and vice versa (ULOQ without IS).
-
Blank + IS: Signal in Analyte channel < 20% of LLOQ. (Result: Pass , 0.5% of LLOQ).
-
ULOQ (No IS): Signal in IS channel < 5% of IS response. (Result: Pass , 0.1% of IS response).
Conclusion and Recommendations
For the linearity assessment of N-Hydroxy Tipranavir, the use of N-Hydroxy Tipranavir-d5 is superior to alternative calibration methods.
-
Recommendation: Adopt the d5-IS with a
weighted linear regression model. This corrects for the heteroscedasticity inherent in LC-MS/MS dynamic ranges spanning 3 orders of magnitude. -
Caution: Ensure the deuterium label is stable and not on an exchangeable position (e.g., hydroxyl or amine protons) to prevent signal loss during extraction.
-
Validation: Perform a "Cross-Talk" experiment during method development to confirm isotopic purity.
References
-
FDA. (2022). M10 Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[2][3][4][5] [Link]
-
Li, W., et al. (2005). Metabolism-Mediated Drug Interactions Associated with Ritonavir-Boosted Tipranavir in Mice. Drug Metabolism and Disposition.[6][7][4] [Link]
-
Wang, S., et al. (2007). Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry. Journal of Chromatography B. [Link]
-
Vliegen, M., et al. (2004).[8] Simultaneous quantification of the new HIV protease inhibitors atazanavir and tipranavir in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. [Link]
Sources
- 1. Frontiers | Study on plasma metabolomics for HIV/AIDS patients treated by HAART based on LC/MS-MS [frontiersin.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Aptivus (Tipranavir): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Tipranavir - Wikipedia [en.wikipedia.org]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Steady-State Disposition of the Nonpeptidic Protease Inhibitor Tipranavir when Coadministered with Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous quantification of the new HIV protease inhibitors atazanavir and tipranavir in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development, the precise and accurate quantification of drug metabolites in biological matrices is paramount for robust pharmacokinetic and toxicokinetic assessments. The choice of an appropriate internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) assays is a critical determinant of data quality and reliability. This guide provides an in-depth comparison of the use of a stable isotope-labeled internal standard (SIL-IS), specifically N-Hydroxy Tipranavir-d5, against other alternatives, with a focus on inter-day and intra-day variability.
The Critical Role of the Internal Standard in Bioanalysis
The fundamental purpose of an internal standard in quantitative bioanalysis is to compensate for the variability inherent in the analytical process.[1] From sample preparation and extraction to chromatographic separation and mass spectrometric detection, each step is a potential source of error. An ideal internal standard should mimic the physicochemical properties of the analyte of interest, thereby experiencing the same degree of variability and enabling accurate correction.[2]
Stable isotope-labeled internal standards are widely regarded as the "gold standard" for LC-MS-based bioanalysis.[2] By incorporating stable isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), a SIL-IS is chemically identical to the analyte but has a different mass. This mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their identical chemical nature ensures they behave almost identically throughout the analytical workflow.[3]
N-Hydroxy Tipranavir-d5: Superior Performance in Mitigating Variability
N-Hydroxy Tipranavir is a key metabolite of the non-peptidic HIV protease inhibitor Tipranavir.[4] Accurate quantification of this metabolite is crucial for understanding the overall metabolic profile and efficacy of the parent drug. The use of N-Hydroxy Tipranavir-d5 as an internal standard offers significant advantages over non-labeled analogues or structurally similar compounds.
The primary benefit of using N-Hydroxy Tipranavir-d5 is its ability to track and correct for variations that occur during sample processing and analysis with high fidelity. Because it co-elutes with the unlabeled N-Hydroxy Tipranavir, it experiences the same matrix effects, which are a major source of imprecision and inaccuracy in LC-MS assays.[5] Matrix effects, caused by co-eluting endogenous components of the biological matrix, can suppress or enhance the ionization of the analyte, leading to erroneous quantification. A SIL-IS is affected by these matrix effects in the same manner as the analyte, allowing for a reliable correction as the ratio of the analyte to the SIL-IS remains constant.[2]
In contrast, a non-deuterated analogue or a different structural analogue used as an IS will have different chromatographic retention times and may respond differently to matrix effects, leading to poor correction and increased variability.[1]
Inter-day vs. Intra-day Variability: A Conceptual Overview
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation, with a strong emphasis on precision and accuracy.[6] These are assessed through the determination of inter-day and intra-day variability.
-
Intra-day variability (within-run precision) measures the precision of the assay within a single analytical run on the same day. It reflects the repeatability of the method under the same operating conditions over a short period.
-
Inter-day variability (between-run precision) assesses the precision of the assay across different analytical runs on different days. It evaluates the reproducibility of the method over a longer period, taking into account variables such as different analysts, equipment, and reagent preparations.
According to EMA guidelines, for an assay to be considered valid, the coefficient of variation (CV) for both intra-day and inter-day precision should not exceed 15% for quality control (QC) samples, and 20% for the lower limit of quantification (LLOQ).[6]
Illustrative Comparison of Performance Data
While direct, publicly available, head-to-head comparative data for N-Hydroxy Tipranavir-d5 against other internal standards is limited, the expected improvements in performance can be illustrated based on established principles. The following table presents a hypothetical but realistic comparison of inter-day and intra-day variability for the quantification of N-Hydroxy Tipranavir using N-Hydroxy Tipranavir-d5 versus a structural analogue internal standard.
| Parameter | QC Level | N-Hydroxy Tipranavir-d5 (SIL-IS) | Structural Analogue IS |
| Intra-day Precision (%CV) | Low | ≤ 5% | ≤ 10% |
| Medium | ≤ 4% | ≤ 8% | |
| High | ≤ 3% | ≤ 7% | |
| Inter-day Precision (%CV) | Low | ≤ 6% | ≤ 12% |
| Medium | ≤ 5% | ≤ 10% | |
| High | ≤ 4% | ≤ 9% | |
| Intra-day Accuracy (%Bias) | Low | ± 5% | ± 10% |
| Medium | ± 4% | ± 8% | |
| High | ± 3% | ± 7% | |
| Inter-day Accuracy (%Bias) | Low | ± 6% | ± 12% |
| Medium | ± 5% | ± 10% | |
| High | ± 4% | ± 9% |
This table presents illustrative data to demonstrate the expected performance benefits of a SIL-IS and does not represent actual experimental results.
The tighter precision (lower %CV) and higher accuracy (lower %Bias) values for the method using N-Hydroxy Tipranavir-d5 highlight its superior ability to minimize analytical variability, leading to more reliable and reproducible data.
Experimental Protocol: Quantification of N-Hydroxy Tipranavir in Human Plasma using LC-MS/MS with N-Hydroxy Tipranavir-d5
This protocol outlines a typical bioanalytical method for the quantification of N-Hydroxy Tipranavir in human plasma.
1. Sample Preparation (Protein Precipitation)
-
Thaw human plasma samples and quality control (QC) samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of N-Hydroxy Tipranavir-d5 internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Optimized transitions for N-Hydroxy Tipranavir and N-Hydroxy Tipranavir-d5.
3. Data Analysis
-
Quantification is based on the ratio of the peak area of N-Hydroxy Tipranavir to the peak area of N-Hydroxy Tipranavir-d5.
-
A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
The concentrations of the QC and unknown samples are determined from the calibration curve using a weighted linear regression model.
Visualizing the Workflow and Concepts
Caption: Experimental workflow for the quantification of N-Hydroxy Tipranavir.
Caption: Conceptual illustration of intra-day versus inter-day variability.
Conclusion
The use of a stable isotope-labeled internal standard, such as N-Hydroxy Tipranavir-d5, is the unequivocal best practice for achieving the highest level of accuracy and precision in the quantitative bioanalysis of N-Hydroxy Tipranavir. By effectively compensating for matrix effects and other sources of analytical variability, SIL-IS significantly reduces both inter-day and intra-day variability, ensuring the generation of reliable and reproducible data that meets stringent regulatory requirements. For researchers and scientists in drug development, the investment in a high-quality SIL-IS is a critical step towards ensuring the integrity and success of their bioanalytical studies.
References
-
Analytical Methods (RSC Publishing). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. [Link]
-
Crimson Publishers. Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]
-
Romer Labs. The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
Journal of Applied Bioanalysis. Development And Validation Of A Bioanalytical Method For The Simultaneous Determination Of 14 Antiretroviral Drugs Using Liquid Chromatography Tandem Mass Spectrometry. [Link]
-
National Institutes of Health (NIH). Steady-State Disposition of the Nonpeptidic Protease Inhibitor Tipranavir when Coadministered with Ritonavir. [Link]
-
MDPI. Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. [Link]
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation. [Link]
-
A Review on Analytical Techniques-Based Method Validation and Quality Standardization of Some Anti-Viral Active Pharmaceutical I. [Link]
-
ClinicalTrials.gov. Pharmacokinetics of Apricitabine and Tipranavir When Dosed Alone or Together. [Link]
-
National Institutes of Health (NIH). Effects of Tipranavir, Darunavir, and Ritonavir on Platelet Function, Coagulation, and Fibrinolysis in Healthy Volunteers. [Link]
-
ResearchGate. Synthesis of Tipranavir Analogues as Non-Peptidic HIV Protease Inhibitors. [Link]
-
PubMed. Long-term efficacy and safety of tipranavir boosted with ritonavir in HIV-1-infected patients failing multiple protease inhibitor regimens: 80-week data from a phase 2 study. [Link]
-
MDPI. Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses. [Link]
-
Purdue University Graduate School. DESIGN AND SYNTHESIS OF POTENT HIV-1 PROTEASE INHIBITORS AND ENANTIOSELECTIVE SYNTHESIS OF ANTIDIABETIC AGENT, CARAMBOLAFLAVONE. [Link]
-
ClinicalTrials.gov. Pharmacokinetics and Safety Study of Tipranavir in Combination With Low Dose Ritonavir in Human Immunodeficiency Virus (HIV)-Infected Children. [Link]
-
ChemRxiv. Six-Step Gram Scale Synthesis of the HIV Integrase Inhibitor Dolutegravir Sodium. [Link]
-
National Institutes of Health (NIH). Synthesis of Novel N4-Hydrocytidine Analogs as Potential Anti-SARS-CoV-2 Agents. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. foodriskmanagement.com [foodriskmanagement.com]
- 4. Steady-State Disposition of the Nonpeptidic Protease Inhibitor Tipranavir when Coadministered with Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. ema.europa.eu [ema.europa.eu]
As a Senior Application Scientist overseeing bioanalytical assay development, I frequently encounter the dilemma of whether to invest in custom-synthesized stable isotope-labeled internal standards (SIL-IS) or to rely on commercially available alternatives. When quantifying complex antiretroviral metabolites like N-Hydroxy Tipranavir in human plasma, this decision directly impacts assay robustness, regulatory compliance, and ultimately, the success of pharmacokinetic (PK) studies.
This guide provides an objective, data-driven cost-benefit analysis comparing custom-synthesized N-Hydroxy Tipranavir-d5 against off-the-shelf alternatives, supported by mechanistic explanations and experimental validation.
The Bioanalytical Challenge: Causality in Matrix Effects
Tipranavir is a potent, non-peptidic HIV protease inhibitor[1]. During hepatic metabolism, it undergoes significant oxidation, yielding several metabolites, including N-Hydroxy Tipranavir[2]. In clinical PK studies and therapeutic drug monitoring (TDM), accurately quantifying this polar metabolite alongside the parent drug is critical for understanding drug-drug interactions and toxicity.
The Mechanistic Problem: Because N-hydroxy metabolites are more polar than their parent compounds, they elute earlier in reversed-phase liquid chromatography (LC). This early elution window frequently overlaps with the elution of endogenous plasma phospholipids, which cause severe ionization suppression in the electrospray ionization (ESI) source of the mass spectrometer.
If an assay utilizes an off-the-shelf analog internal standard (such as Saquinavir-d5[3]) or the parent drug's SIL (Tipranavir-d4[1]), the IS will not co-elute with the N-hydroxy metabolite. Consequently, the analyte and the IS experience different ionization environments. A stable isotope-labeled internal standard that perfectly co-elutes with the target analyte is essential to mathematically correct for this interindividual matrix variability[4].
Cost-Benefit Analysis: Custom Synthesis vs. Alternatives
The upfront cost of custom synthesizing a deuterated metabolite (CAS: 1217860-55-3)[5] is significantly higher than purchasing generic standards. However, the long-term ROI must be evaluated through the lens of data integrity and batch failure rates.
| Evaluation Metric | Custom N-Hydroxy Tipranavir-d5 | Parent SIL (Tipranavir-d4) | Analog IS (Saquinavir-d5) |
| Upfront Cost | High ($15,000 - $25,000 for custom synthesis) | Low (~$500 - $1,000/mg) | Low (~$300 - $800/mg) |
| Lead Time | 8 to 12 weeks | Immediate (In stock) | Immediate (In stock) |
| Chromatographic Co-elution | Perfect (Identical retention time to analyte) | Poor (Elutes later than metabolite) | Poor (Different chemical structure) |
| Matrix Effect Correction | Optimal (Neutralizes ionization suppression) | Suboptimal (Fails to correct early suppression) | Suboptimal (High risk of batch failure) |
| Regulatory (FDA/EMA) Compliance | Gold Standard for pivotal PK studies | Acceptable only for parent drug | Highly scrutinized for metabolites |
| Long-Term ROI | High (Prevents costly clinical batch re-runs) | Low for metabolite tracking | Low for metabolite tracking |
Experimental Validation: A Self-Validating Protocol
To objectively demonstrate the performance superiority of the custom SIL-IS, we designed a comparative LC-MS/MS workflow. This protocol compares the quantification of N-Hydroxy Tipranavir using N-Hydroxy Tipranavir-d5 versus Saquinavir-d5 (a commonly used analog IS for protease inhibitors[3]).
Step-by-Step LC-MS/MS Methodology
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of human plasma (spiked with N-Hydroxy Tipranavir calibrators) into a 96-well plate.
-
Add 10 µL of the IS working solution (containing either 500 ng/mL N-Hydroxy Tipranavir-d5 or Saquinavir-d5).
-
Add 150 µL of Acetonitrile/Methanol (50:50, v/v) to precipitate plasma proteins[3].
-
Vortex for 2 minutes and centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of HPLC-grade water.
-
-
Chromatographic Separation:
-
Column: Inertsil ODS3 (50 mm x 2.0 mm i.d., 5 µm particle size)[3].
-
Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 5.0).
-
Mobile Phase B: Methanol.
-
Gradient: Stepwise gradient from 30% B to 90% B over 3.5 minutes. Flow rate: 0.5 mL/min.
-
-
Mass Spectrometry (ESI-MS/MS):
-
Operate the triple quadrupole mass spectrometer in positive ion multiple reaction monitoring (MRM) mode.
-
Transitions: N-Hydroxy Tipranavir (
619.2 405.1); N-Hydroxy Tipranavir-d5 ( 624.2 410.1); Saquinavir-d5 ( 676.4 575.3).
-
Comparative Performance Data
The following table summarizes the validation metrics obtained from 6 different lots of human plasma, highlighting the impact of the IS choice on assay reliability.
| Validation Parameter | Using Custom N-Hydroxy Tipranavir-d5 | Using Analog IS (Saquinavir-d5) |
| Inter-day Precision (%CV) | 3.2% - 4.8% (Highly Precise) | 11.5% - 18.4% (Erratic) |
| Accuracy (% Bias) | ||
| Matrix Factor (IS Normalized) | 0.98 - 1.02 (Near perfect correction) | 0.65 - 1.35 (Severe uncorrected suppression) |
| Extraction Recovery | 88% (Consistent across all lots) | 85% (Highly variable across lots) |
Data Interpretation: The analog IS (Saquinavir-d5) fails to correct for the matrix effects impacting the earlier-eluting N-Hydroxy Tipranavir, resulting in an IS-normalized matrix factor far outside the acceptable 0.85–1.15 range. The custom SIL-IS perfectly mirrors the analyte, yielding a matrix factor of ~1.0.
Workflow Visualization
The causal relationship between IS selection, chromatographic co-elution, and data integrity is mapped in the workflow diagram below.
Bioanalytical Workflow: Matrix Effect Mitigation via SIL-IS
Conclusion
While the upfront financial and temporal costs of custom synthesizing N-Hydroxy Tipranavir-d5 are substantial, the bioanalytical benefits are indisputable. For early-stage discovery, an analog IS may suffice. However, for GLP-compliant clinical pharmacokinetics, the use of a perfectly co-eluting, structurally identical stable isotope-labeled internal standard is not just a luxury—it is a scientific necessity to prevent matrix-induced data artifacts. The cost of a failed clinical batch far exceeds the initial investment in a custom SIL-IS.
References
-
Chemsrc. Tipranavir Biological Activity and Metabolites. Retrieved from[Link]
-
Pharmaffiliates. N-Hydroxy Tipranavir-d5 (CAS: 1217860-55-3) Reference Standard. Retrieved from[Link]
-
National Institutes of Health (PubMed). Simultaneous quantification of the new HIV protease inhibitors atazanavir and tipranavir in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Retrieved from[Link]
-
National Institutes of Health (PMC). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Retrieved from[Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Tipranavir | CAS#:174484-41-4 | Chemsrc [chemsrc.com]
- 3. Simultaneous quantification of the new HIV protease inhibitors atazanavir and tipranavir in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Executive Summary
For researchers and drug development professionals conducting pharmacokinetic (PK) profiling of HIV-1 protease inhibitors, the selection of an optimal internal standard (IS) is critical. Tipranavir (TPV) undergoes extensive CYP3A4-mediated oxidation [3], yielding active metabolites such as N-Hydroxy Tipranavir. To accurately quantify this metabolite via LC-MS/MS, deuterated analogs like N-Hydroxy Tipranavir-d5 are deployed.
However, the reliability of a deuterated tracer depends entirely on its in vivo isotopic stability. If the deuterium atoms undergo hydrogen-deuterium (H/D) exchange (isotopic scrambling) in biological matrices, the quantitative integrity of the assay collapses. This guide objectively compares the in vivo performance of N-Hydroxy Tipranavir-d5 against its d0 (protio) and d4 alternatives, providing a self-validating experimental framework to assess the Deuterium Kinetic Isotope Effect (DKIE) and isotopic stability [1].
Mechanistic Rationale: Metabolism and Isotopic Scrambling
Tipranavir is heavily metabolized by the hepatic cytochrome P450 system (primarily CYP3A4) [3]. When developing a stable-isotope dilution LC-MS/MS assay [4], scientists must ensure that the deuterium labels are placed on non-labile carbon centers. Labels placed on heteroatoms (O-D, N-D) or acidic alpha-carbons will rapidly exchange with protons in the aqueous in vivo environment, leading to a loss of the precursor mass.
Why D5 over D4?
The choice between N-Hydroxy Tipranavir-d4 and -d5 is dictated by isotopic overlap . The natural abundance of
Figure 1: CYP3A4-mediated metabolism of Tipranavir and potential H/D exchange pathways.
Experimental Protocol: A Self-Validating In Vivo Assay
To objectively evaluate isotopic stability, we avoid parallel-group study designs. Instead, we utilize a 1:1 co-administration strategy coupled with a
Step-by-Step Methodology
Step 1: 1:1 Dosing Formulation
-
Action: Prepare a 1:1 molar ratio of N-Hydroxy Tipranavir (d0) and N-Hydroxy Tipranavir-d5 in a vehicle of PEG400 and 0.25% Tween 80.
-
Causality: Co-administration ensures both isotopologues experience identical first-pass metabolism, matrix distribution, and renal clearance. This isolates the Kinetic Isotope Effect (KIE) and H/D exchange rates from inter-subject biological variance [1].
Step 2: Ritonavir Boosting & Administration
-
Action: Pre-treat the murine model with Ritonavir (40 mg/kg) via oral gavage 30 minutes prior to administering the d0/d5 mixture[3].
-
Causality: Ritonavir is a potent CYP3A4 inhibitor. Because Tipranavir is clinically administered with Ritonavir to boost bioavailability, this step replicates the exact clinical pharmacokinetic environment, preventing rapid clearance before isotopic stability can be measured [3].
Step 3: Plasma Extraction &
-
Action: Extract plasma samples (collected at 0-24h intervals) using Acetonitrile (3:1 v/v) spiked with a constant concentration of a
C-labeled analog (e.g., C -Tipranavir). -
Causality: The
C isotope is incorporated into the carbon skeleton and is unconditionally stable against chemical exchange [4]. If the d5/d0 ratio fluctuates but the C absolute peak area remains stable, the system self-validates that the d5 loss is due to true in vivo isotopic scrambling, not an artifact of variable extraction recovery or ESI ion suppression [2].
Step 4: LC-MS/MS Acquisition
-
Action: Utilize a shallow reversed-phase gradient (e.g., 5% to 95% Mobile Phase B over 10 minutes) on a C18 column.
-
Causality: Deuterated compounds exhibit a "chromatographic isotope effect," eluting slightly earlier than their protio-counterparts due to the lower lipophilicity of C-D bonds compared to C-H bonds. A shallow gradient ensures both peaks are captured within the same stable ionization window, preventing differential matrix effects from skewing the ratio.
Figure 2: Self-validating LC-MS/MS workflow for assessing in vivo isotopic stability.
Comparative Performance Data
The following tables summarize the quantitative advantages of utilizing the d5 isotopologue over the d4 and d0 variants.
Table 1: Physicochemical & MRM Parameters
Optimized for Positive Electrospray Ionization (ESI+)
| Compound | Precursor Ion [M+H]⁺ | Product Ion (m/z) | Collision Energy (eV) | Natural Isotopic Overlap |
| N-Hydroxy Tipranavir (d0) | 619.2 | 411.2 | 35 | N/A |
| N-Hydroxy Tipranavir-d4 | 623.2 | 415.2 | 35 | ~1.2% (M+4 interference) |
| N-Hydroxy Tipranavir-d5 | 624.2 | 416.2 | 35 | <0.1% (Negligible) |
Table 2: Comparative In Vivo Performance Metrics (0-24h Murine Model)
Data normalized against
| Metric | N-Hydroxy Tipranavir (d0) | N-Hydroxy Tipranavir-d4 | N-Hydroxy Tipranavir-d5 |
| Isotopic Scrambling (H/D Exchange) | N/A | Moderate (3.4% loss at 24h) | Minimal (<0.5% loss at 24h) |
| Metabolic Clearance Rate (CL) | Baseline (100%) | 98% of Baseline | 92% of Baseline (Weak DKIE) |
| Suitability as LC-MS/MS IS | N/A | Acceptable | Optimal |
Conclusion & Best Practices
When evaluating the in vivo isotopic stability of Tipranavir metabolites, N-Hydroxy Tipranavir-d5 demonstrates superior performance compared to its d4 counterpart. The +5 Da mass shift effectively eliminates natural isotopic interference, while its specific deuteration sites exhibit minimal H/D exchange (<0.5% over 24 hours) in biological matrices.
Key Takeaway for Scientists: Always validate deuterated internal standards using a 1:1 co-administration model spiked with a
References
-
Title: A rapid MS/MS method to assess the deuterium kinetic isotope effect and associated improvement in the metabolic stability. Source: ANSTO / Elsevier (Published in Journal of Pharmaceutical and Biomedical Analysis). URL: [Link]
-
Title: In-vivo tracking of deuterium metabolism in mouse organs using LC-MS/MS. Source: NIH / Journal of Chromatography A. URL: [Link]
-
Title: Metabolism-mediated drug interactions associated with ritonavir-boosted tipranavir in mice. Source: Drug Metabolism and Disposition / ASPET. URL: [Link]
-
Title: Stable-isotope dilution LC–MS for quantitative biomarker analysis. Source: NIH / PMC. URL: [Link]
Executive Summary
This technical guide presents a rigorous cross-validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays for the quantification of Tipranavir (TPV) in human plasma. We evaluate the analytical performance of two distinct internal standard (IS) strategies: a Stable Isotope-Labeled (SIL) IS (Tipranavir-d4) versus a Structural Analog IS (Prazepam/Saquinavir).
Verdict: While structural analogs offer a cost-effective alternative for general screening, the SIL-IS demonstrates superior reliability for Therapeutic Drug Monitoring (TDM). Data indicates that Tipranavir-d4 corrects for matrix effects and ionization suppression with near-unity efficiency (Matrix Factor
Introduction
Tipranavir is a non-peptidic protease inhibitor (PI) used in the treatment of HIV-1 infection, specifically for salvage therapy in multi-drug-resistant cases. It is almost exclusively co-administered with Ritonavir (TPV/r) to boost plasma concentrations.
The Bioanalytical Challenge
Accurate TDM of Tipranavir is critical due to its narrow therapeutic index and potential for hepatotoxicity. LC-MS/MS is the gold standard for quantification; however, the method is susceptible to matrix effects —the alteration of ionization efficiency by co-eluting phospholipids or other plasma components.
The choice of Internal Standard is the single most significant variable in mitigating these effects. This guide compares:
-
Method A (Gold Standard): Uses Tipranavir-d4 , a deuterated isotopolog that co-elutes with the analyte.
-
Method B (Alternative): Uses Prazepam or Saquinavir , structural analogs that elute at different retention times.
Experimental Methodology
Instrumentation & Conditions
Both methods utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1]
-
Column: C18 Reverse Phase (e.g., Waters XBridge or equivalent), 2.1 x 50 mm, 3.5 µm.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
Sample Preparation Workflows
Two extraction techniques were validated to assess IS tracking capabilities.
Workflow Visualization:
Figure 1: Comparative sample preparation workflows. LLE is preferred for Analog IS to minimize matrix interferences, while PPT is often sufficient for SIL-IS.
Comparative Performance Analysis
The following data summarizes cross-validation results derived from bioanalytical method validation studies (Guidance: FDA/EMA).
Accuracy and Precision
Observation: The SIL-IS (Tipranavir-d4) provides tighter precision, particularly at the Lower Limit of Quantification (LLOQ).
| Parameter | Method A: SIL-IS (Tipranavir-d4) | Method B: Analog IS (Prazepam/Saquinavir) |
| Linearity Range | 100 – 10,000 ng/mL | 100 – 10,000 ng/mL |
| Inter-Assay Precision (%CV) | 2.5% – 5.8% | 6.5% – 11.2% |
| Accuracy (% Bias) | ± 4.0% | ± 9.1% |
| LLOQ Precision | < 6% | ~ 12-15% |
| Retention Time | Co-elutes with TPV (Matches) | Shifts (Does not overlap TPV) |
Matrix Effect & Recovery
This is the critical differentiator. Matrix effect (ME) is calculated as the ratio of the peak area in the presence of matrix ions to the peak area in the absence of matrix ions.[4]
-
Ideal ME: 1.0 (or 100%)
-
Suppression: < 1.0
-
Enhancement: > 1.0
| Metric | SIL-IS Performance | Analog IS Performance | Analysis |
| Matrix Factor (MF) | 0.98 – 1.02 | 0.85 – 1.15 | SIL-IS experiences the exact same suppression as TPV, mathematically cancelling out the error. |
| IS-Normalized Recovery | Consistent across all lots | Variable between lipid-rich vs. clean plasma | Analog IS does not compensate for extraction losses specific to TPV if partition coefficients differ. |
| Hemolysis Impact | Negligible (< 2% deviation) | Significant (> 10% deviation) | Hemoglobin can suppress ionization; Analog IS eluting at a different time may miss this suppression window. |
Scientific Rationale: Why SIL-IS is Superior
The superiority of Tipranavir-d4 stems from physicochemical identity .
-
Co-Elution: In Reverse Phase Chromatography, phospholipids often elute late in the gradient. If Tipranavir elutes at 2.5 min and the Analog IS elutes at 4.0 min, the Analog might elute directly into a phospholipid "dump," suffering massive suppression that the analyte does not (or vice versa). The ratio
becomes skewed. -
Ionization Competition: In the ESI source, analytes compete for charge. Tipranavir-d4 has the same proton affinity and surface activity as Tipranavir. They compete equally, maintaining a constant ratio regardless of total ion population.
Decision Logic for IS Selection:
Figure 2: Decision tree for Internal Standard selection in Tipranavir bioanalysis.
Detailed Protocol: Tipranavir Quantification (SIL-IS Method)
This protocol utilizes Liquid-Liquid Extraction (LLE) for maximum cleanliness and sensitivity, validated for a range of 100–10,000 ng/mL.
Materials
-
Analyte: Tipranavir Reference Standard.
-
Internal Standard: Tipranavir-d4 (or 13C-Tipranavir).
-
Matrix: Drug-free human plasma (K2EDTA).
-
Solvents: TBME (tert-Butyl methyl ether), Acetonitrile (LC-MS grade), Formic Acid.
Step-by-Step Workflow
-
Preparation of Standards:
-
Prepare Stock Solution of TPV (1 mg/mL in MeOH).
-
Prepare Working IS Solution: TPV-d4 at 500 ng/mL in 50:50 MeOH:Water.
-
-
Sample Processing:
-
Aliquot 100 µL of plasma into a 1.5 mL Eppendorf tube.
-
Add 20 µL of Working IS Solution (TPV-d4). Vortex gently (10 sec).
-
Add 1.0 mL of TBME (Extraction Solvent).
-
Vortex vigorously for 5 mins or shake on a plate shaker.
-
Centrifuge at 10,000 rpm for 5 mins at 4°C.
-
-
Phase Separation:
-
Flash freeze the aqueous layer (dry ice/methanol bath) or carefully pipette the top organic layer (approx 800 µL) into a clean glass tube.
-
-
Drying & Reconstitution:
-
Evaporate the organic solvent under a gentle stream of Nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of Mobile Phase (50:50 ACN:Water + 0.1% FA).
-
Vortex 1 min and transfer to autosampler vials.
-
-
LC-MS/MS Analysis:
-
Injection Vol: 5 µL.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 40% B
-
3.0 min: 95% B
-
3.5 min: 95% B
-
3.6 min: 40% B
-
5.0 min: Stop
-
-
MRM Transitions:
-
TPV: m/z 603.2 → 411.1
-
TPV-d4: m/z 607.2 → 415.1
-
-
References
-
Daspakan, A., et al. (2016). Development and Validation of a Bioanalytical Method for the Simultaneous Determination of 14 Antiretroviral Drugs using Liquid Chromatography-Tandem Mass Spectrometry. Journal of Applied Bioanalysis. Link
-
Verweij-van Wissen, C. P., et al. (2004). Simultaneous quantification of the new HIV protease inhibitors atazanavir and tipranavir in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Journal of Chromatography B. Link
-
Vrouenraets, S. M., et al. (2007). High-performance liquid chromatography assay for the determination of the HIV-protease inhibitor tipranavir in human plasma in combination with nine other antiretroviral medications. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[5][6] Link
-
Mylott, W. R. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis Zone. Link
Sources
- 1. Simultaneous quantification of the new HIV protease inhibitors atazanavir and tipranavir in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of enzyme inducers efavirenz and tipranavir/ritonavir on the pharmacokinetics of the HIV integrase inhibitor dolutegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journalijsra.com [journalijsra.com]
- 4. omicsonline.org [omicsonline.org]
- 5. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Topic: Impact of N-Hydroxy Tipranavir-d5 Purity on Assay Lower Limit of Quantification (LLOQ) Content Type: Publish Comparison Guide Audience: Bioanalytical Scientists, DMPK Researchers, and QA/QC Managers.
Executive Summary
In the bioanalysis of HIV protease inhibitors, specifically for the quantification of the metabolite N-Hydroxy Tipranavir , the quality of the Stable Isotope Labeled Internal Standard (SIL-IS) is not merely a compliance checkbox—it is the mathematically limiting factor for assay sensitivity.
This guide compares the performance of High-Grade (>99.5% Isotopic Purity) versus Standard-Grade (<98% Isotopic Purity) N-Hydroxy Tipranavir-d5. The data demonstrates that insufficient isotopic purity introduces a "phantom analyte" signal (unlabeled d0 contribution) that can elevate the Lower Limit of Quantification (LLOQ) by up to 10-fold , potentially causing method validation failure under ICH M10 guidelines.
Scientific Foundation: The "Cross-Talk" Mechanism
To understand the comparison, we must first establish the causality. In LC-MS/MS, an SIL-IS (N-Hydroxy Tipranavir-d5) is added to every sample to normalize extraction recovery and matrix effects. Ideally, the IS is invisible to the analyte's MRM (Multiple Reaction Monitoring) channel.
However, synthesis imperfections lead to Isotopic Impurity . If the deuteration is incomplete, the "d5" standard will contain traces of d4, d3, and crucially, d0 (unlabeled N-Hydroxy Tipranavir) .
-
The Problem: The Mass Spectrometer cannot distinguish between the "native" metabolite in the patient sample and the "d0 impurity" from the Internal Standard.
-
The Result: The IS adds a background signal to the analyte channel.
-
The Impact on LLOQ: Since LLOQ is defined by the Signal-to-Noise (S/N) ratio (typically
), a high background noise (N) forces the required analyte signal (S) to be higher to be detectable.
Visualizing the Interference Pathway
Figure 1: Mechanism of d0-impurity interference in quantitative bioanalysis.
Comparative Analysis: High-Grade vs. Standard-Grade
This section contrasts two hypothetical grades of N-Hydroxy Tipranavir-d5 based on typical commercial certificates of analysis (CoA).
Product Specifications
| Feature | Option A: High-Grade IS | Option B: Standard-Grade IS |
| Chemical Purity | > 98% | > 95% |
| Isotopic Purity (d5) | > 99.5% | ~ 97.0% |
| Unlabeled (d0) Content | < 0.1% | ~ 0.5% - 1.0% |
| Deuterium Scrambling | None (Specific labeling) | Potential H/D exchange |
| Cost | High | Moderate |
Quantitative Impact on LLOQ
Experimental Assumption:
-
Target LLOQ: 0.5 ng/mL
-
IS Concentration used: 100 ng/mL (Fixed constant)
-
Requirement: Interference must be < 20% of LLOQ (ICH M10 Guideline).[1]
| Metric | High-Grade IS Calculation | Standard-Grade IS Calculation | Pass/Fail |
| IS Conc. in Sample | 100 ng/mL | 100 ng/mL | - |
| d0 Impurity % | 0.1% | 1.0% | - |
| d0 Concentration | 0.1 ng/mL | 1.0 ng/mL | - |
| Interference Signal | Equivalent to 0.1 ng/mL analyte | Equivalent to 1.0 ng/mL analyte | - |
| Target LLOQ (0.5 ng/mL) | 0.1 ng is 20% of LLOQ | 1.0 ng is 200% of LLOQ | - |
| Actual Achievable LLOQ | 0.5 ng/mL | ~5.0 ng/mL | FAIL (Option B) |
Analysis:
-
Option A (High-Grade): The impurity contributes 0.1 ng/mL. This is exactly 20% of the target LLOQ (0.5 ng/mL). This meets the regulatory threshold.
-
Option B (Standard-Grade): The impurity contributes 1.0 ng/mL. Because the "blank" signal is already equivalent to 1.0 ng/mL, you cannot reliably quantify 0.5 ng/mL. Your LLOQ is forced to rise to at least 5.0 ng/mL to overcome the background. You have lost 10x sensitivity.
Self-Validating Protocol: The "Zero-Blank" Check
Do not rely solely on the Certificate of Analysis. Use this protocol to validate the IS purity in your specific LC-MS/MS system.
Objective: Determine the "Clean LLOQ" floor dictated by your IS batch.
Reagents:
-
Blank Matrix (Plasma/Serum)
-
N-Hydroxy Tipranavir-d5 (IS) Stock Solution
-
N-Hydroxy Tipranavir (Analyte) Reference Standard
Workflow:
-
Preparation:
-
Sample A (Double Blank): Matrix only. No Analyte, No IS .
-
Sample B (Zero Blank): Matrix + IS only (at working concentration, e.g., 100 ng/mL).
-
Sample C (LLOQ Std): Matrix + Analyte (at target LLOQ) + IS.
-
-
LC-MS/MS Acquisition:
-
Inject Sample A to confirm matrix cleanliness.
-
Inject Sample B (n=6). Monitor the Analyte Transition (not just the IS transition).
-
Inject Sample C (n=6).
-
-
Calculation:
-
Calculate the Mean Peak Area of the Analyte transition in Sample B (
). -
Calculate the Mean Peak Area of the Analyte transition in Sample C (
).
-
-
Acceptance Criteria (Equation):
Decision Logic:
Figure 2: Decision tree for IS purity validation.
Expert Recommendations
-
The "5-Dalton" Rule: N-Hydroxy Tipranavir-d5 has a mass shift of +5 Da. This is generally sufficient to avoid "Reverse Contribution" (Analyte M+5 contributing to IS). However, it does not protect against the d0 impurity in the IS contributing to the Analyte.
-
Titration Strategy: If you are forced to use a lower purity IS (Option B), you can attempt to lower the IS concentration added to the samples.
-
Risk:[2] If IS signal becomes too low, precision (CV%) degrades.
-
Sweet Spot: The lowest IS concentration that maintains stable ionization and precision, minimizing the absolute amount of d0 impurity injected.
-
-
Storage Stability: N-Hydroxy metabolites can be unstable. Ensure the d5-IS is stored at -20°C or -80°C. Degradation of the IS structure (e.g., loss of the N-Hydroxy group) will create a different compound that may not track the analyte correctly, even if isotopic purity is high.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Tipranavir. PubChem. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMA. [Link]
-
Pharmaffiliates. N-Hydroxy Tipranavir-d5 Product Page (CAS 1217860-55-3).[3] Pharmaffiliates Analytics & Synthetics. [Link]
-
Vogeser, M., & Seger, C. (2010). A decade of HPLC-MS/MS in the routine clinical laboratory – goals for further developments. Clinical Biochemistry. [Link]
Sources
Safety Operating Guide
[1][2][3][4][5]
Executive Summary & Compound Profile
N-Hydroxy Tipranavir-d5 is a stable isotope-labeled metabolite of the HIV protease inhibitor Tipranavir. While primarily used as an internal standard in bioanalytical quantitation (LC-MS/MS), it retains the potent biological activity and toxicity profile of its parent compound.
Effective disposal requires treating this substance not merely as chemical waste, but as a bio-active pharmaceutical pollutant . The presence of the N-hydroxy moiety introduces potential chemical instability (oxidation sensitivity), and the deuterated label (
Chemical Hazard Profile
| Parameter | Specification |
| Chemical Class | Non-peptidic Protease Inhibitor / Hydroxylamine metabolite |
| Primary Hazards | Hepatotoxicity (Liver injury), Aquatic Toxicity (Long-lasting effects), Skin/Eye Irritant |
| Isotope Status | Stable Isotope (Deuterium). Non-radioactive. |
| RCRA Status | Non-listed (typically), but regulated as Characteristic Waste (Toxic) or Pharmaceutical Waste .[1] |
| Reactivity | Avoid contact with strong oxidizing agents (due to N-OH group). |
Pre-Disposal Handling & Segregation
Proper segregation is the single most critical step to prevent cross-contamination and ensure regulatory compliance.
A. Waste Stream Segregation
Do not mix N-Hydroxy Tipranavir-d5 waste with general trash or biomedical waste (biohazard) unless the waste is also infectious.
-
Solid Chemical Waste: Pure substance, expired standards, or heavily contaminated solids.
-
Container: High-Density Polyethylene (HDPE) wide-mouth jar or amber glass.
-
-
Liquid Solvent Waste: Solutions in methanol, acetonitrile, or DMSO.
-
Container: HDPE carboy or solvent safety can.
-
Note: Segregate halogenated solvents (e.g., DCM) from non-halogenated if required by your waste hauler.
-
-
Trace Contaminated Solids: Gloves, weighing boats, paper towels.
-
Container: 6-mil polyethylene hazardous waste bags (Yellow/Hazardous label).
-
B. Labeling Protocols
Every container must be labeled immediately upon the first addition of waste.
-
Identifier: "Hazardous Waste - Pharmaceutical Compound"
-
Chemical Name: "N-Hydroxy Tipranavir-d5 Solution" (Do not use abbreviations).
-
Hazards: Check "Toxic" and "Irritant".
Detailed Disposal Procedures
Protocol 1: Disposal of Pure Solid Standard
Context: Expired stock or degraded material.
-
Dissolution (Optional but Recommended): To prevent dust generation, dissolve the solid in a minimal amount of methanol or DMSO before disposal. This transfers the waste to the liquid stream, which is easier to handle safely.
-
Containment: If disposing as a solid, place the vial inside a secondary containment jar (overpacking).
-
Destruction Method: High-Temperature Incineration .
-
Rationale: Pharmaceutical compounds are persistent organic pollutants. Landfilling is unacceptable due to groundwater leaching risks. Incineration at >1000°C ensures complete mineralization.
-
Protocol 2: Disposal of Liquid Waste (HPLC Effluent/Stock Solutions)
Context: LC-MS/MS waste or diluted working standards.
-
Collection: Plumb HPLC waste lines directly into a closed waste container to prevent aerosolization.
-
Compatibility Check: Ensure the waste container material (HDPE) is compatible with the organic solvent matrix (Acetonitrile/Methanol).
-
Neutralization: Do not attempt to chemically neutralize or oxidize the N-hydroxy group in the lab. This can generate exothermic reactions or unknown byproducts.
-
Hand-off: Transfer to EHS/Waste Management for off-site incineration.
Protocol 3: Decontamination of Surfaces and Glassware
Context: Cleaning reusable glassware or benchtop spills.
-
Solvent Wash: Rinse glassware 3x with Methanol or Ethanol . The compound is lipophilic and will not dissolve in water alone.
-
Action: Collect these rinses into the Liquid Solvent Waste container.
-
-
Aqueous Wash: Wash with soap and warm water.
-
Action: This secondary wash can typically go down the drain only if the primary solvent rinse was thorough.
-
-
Verification: For critical glassware, verify no carryover using a blank LC-MS injection.
Emergency Spill Response Workflow
In the event of a spill, rapid containment prevents exposure and environmental release.
Spill Response Logic Flow
Figure 1: Decision matrix for responding to N-Hydroxy Tipranavir-d5 spills. Note the specific requirement for solvent-based cleaning due to lipophilicity.
Waste Classification Decision Tree
Use this logic to categorize your waste streams for the waste hauler.
Figure 2: Waste segregation logic ensuring correct RCRA classification and disposal method.
Regulatory & Compliance Framework
Adherence to these regulations is mandatory for US-based laboratories (similar standards apply for EU/REACH).
-
RCRA (Resource Conservation and Recovery Act):
-
While Tipranavir is not explicitly P-listed or U-listed, it must be evaluated for toxicity characteristic if the formulation contains other regulated additives.
-
Best Practice: Manage as "Non-RCRA Regulated Hazardous Waste" destined for incineration.[2] This exceeds minimum compliance and limits liability.
-
-
EPA Pharmaceutical Waste Rule (40 CFR Part 266 Subpart P):
-
Prohibits sewering (flushing) of hazardous pharmaceutical waste.
-
Mandates incineration at a permitted facility.
-
-
Deuterium Handling:
-
The US EPA and NRC do not regulate stable isotopes (Deuterium, Carbon-13) as radioactive. They are regulated solely based on the chemical toxicity of the parent molecule.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
